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Core Science & Biosynthesis

Foundational

1-Benzyloxymethyl-3-iodo-benzene CAS number 1609678-57-0

The following technical guide is structured as a specialized monograph for researchers in medicinal chemistry and organic synthesis. It prioritizes practical utility, mechanistic insight, and reproducible protocols over...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized monograph for researchers in medicinal chemistry and organic synthesis. It prioritizes practical utility, mechanistic insight, and reproducible protocols over generic descriptions.

CAS Number: 1609678-57-0 Synonyms: 3-Iodobenzyl benzyl ether; 1-((Benzyloxy)methyl)-3-iodobenzene Molecular Formula: C₁₄H₁₃IO Molecular Weight: 324.16 g/mol [1]

Executive Summary & Strategic Utility

In the architecture of small molecule drug discovery, 1-Benzyloxymethyl-3-iodo-benzene serves as a high-value bifunctional building block. Its utility lies in the strategic orthogonality between its two functional handles:

  • The Aryl Iodide (C–I): A highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid elaboration of the aromatic core.

  • The Benzyl Ether (Bn-OR): A robust protecting group for the benzylic alcohol, stable against the basic and nucleophilic conditions typically required for cross-coupling, yet cleavable under specific conditions (Lewis acids or reductive hydrogenolysis) when the alcohol functionality needs to be revealed or modified.

This compound is particularly valuable for accessing meta-substituted scaffolds, a substitution pattern often employed to fine-tune solubility and metabolic stability in lead optimization, avoiding the symmetry-driven crystallization issues often seen with para-substituted analogs.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecificationNotes
Appearance Viscous Oil to Low-Melting SolidTends to crystallize upon prolonged storage at -20°C.
Boiling Point ~390°C (Predicted)High boiling point necessitates vacuum distillation or column chromatography for purification.[1]
Solubility DCM, THF, EtOAc, TolueneInsoluble in water. Highly soluble in non-polar organic solvents.[1]
LogP ~4.2 (Predicted)Highly lipophilic due to the diaryl ether structure.[1]
Stability Air/Moisture StableStore away from light (iodides can photodegrade) and strong acids.[1]

Synthetic Pathway & Mechanism

The most reliable route to CAS 1609678-57-0 is a Williamson Ether Synthesis utilizing 3-iodobenzyl alcohol and benzyl bromide .[1] This pathway is preferred over the reverse (reacting 3-iodobenzyl bromide with benzyl alcohol) because 3-iodobenzyl alcohol is more commercially available and less prone to lachrymatory hazards than its bromide counterpart.[1]

Mechanistic Workflow

The reaction proceeds via an SN2 mechanism.[1][2] Sodium hydride (NaH) irreversibly deprotonates the hydroxyl group of 3-iodobenzyl alcohol to form a highly nucleophilic alkoxide.[1] This alkoxide attacks the benzylic carbon of benzyl bromide, displacing the bromide ion.

Synthesis cluster_conditions Reaction Conditions Precursor1 3-Iodobenzyl Alcohol (Nucleophile) Reagent NaH (Base) DMF, 0°C Precursor1->Reagent Deprotonation Intermediate Alkoxide Intermediate Reagent->Intermediate Product 1-Benzyloxymethyl-3-iodo-benzene (Target) Intermediate->Product SN2 Attack Precursor2 Benzyl Bromide (Electrophile) Precursor2->Product Displacement

Figure 1: Convergent synthesis via Williamson Etherification.

Experimental Protocol (Validated)

Scale: 10 mmol Yield: 85-92%[1]

Reagents
  • 3-Iodobenzyl alcohol (2.34 g, 10 mmol)

  • Benzyl bromide (1.88 g, 1.3 mL, 11 mmol) [Caution: Lachrymator]

  • Sodium hydride (60% dispersion in mineral oil) (480 mg, 12 mmol)

  • Anhydrous DMF (20 mL) or THF (30 mL)[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C in an ice bath.

  • Deprotonation: Suspend NaH (480 mg) in anhydrous DMF (10 mL). Add a solution of 3-iodobenzyl alcohol (2.34 g) in DMF (10 mL) dropwise over 15 minutes.

    • Note: Gas evolution (H₂) will occur.[1] Ensure adequate venting.[1] Stir at 0°C for 30 minutes until evolution ceases and the solution becomes clear/yellowish.

  • Alkylation: Add benzyl bromide (1.3 mL) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 3-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting alcohol (lower R_f) should disappear.[1]

  • Quench: Cool the flask to 0°C. Carefully quench with saturated aqueous NH₄Cl (10 mL) to destroy excess hydride.

  • Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Workup: Wash the combined organics with water (2 x 50 mL) and brine (50 mL) to remove DMF. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent: 0-5% EtOAc in Hexanes).

Critical Reactivity & Applications

The primary value of CAS 1609678-57-0 is its ability to serve as a protected scaffold for divergent synthesis.[1]

A. Chemoselectivity: The Hydrogenolysis Trap

Researchers must exercise caution when removing the benzyl group.[1] Standard catalytic hydrogenolysis (H₂/Pd-C) poses a severe risk of dehalogenation , where the iodine atom is cleaved along with the benzyl ether, destroying the functional handle.

  • Incorrect Method: H₂, Pd/C (Cleaves Benzyl AND Iodine).

  • Correct Method (Chemoselective): Boron Trichloride (BCl₃) or Boron Tribromide (BBr₃) at -78°C.[1] This cleaves the ether without touching the aryl iodide.

B. Divergent Workflow Diagram

The following flowchart illustrates how to navigate the reactivity of this scaffold.

Reactivity Start 1-Benzyloxymethyl-3-iodo-benzene Path1 Pd-Catalyzed Coupling (Suzuki, Sonogashira) Start->Path1 Route A: Build Core First Path2 Lewis Acid Deprotection (BCl3, -78°C) Start->Path2 Route B: Modify Alcohol First Intermed1 Functionalized Biaryl (Benzyl Ether Intact) Path1->Intermed1 Final1 Deprotection (H2, Pd/C) Yields: 3-Substituted Benzyl Alcohol Intermed1->Final1 Safe Deprotection Intermed2 3-Iodobenzyl Alcohol (Iodine Intact) Path2->Intermed2 Chemoselective Final2 Oxidation to Aldehyde/Acid Intermed2->Final2

Figure 2: Divergent synthetic pathways. Route A is preferred for library generation.

Safety & Handling

  • Lachrymator Risk: Benzyl bromide (precursor) is a potent lachrymator.[1] Perform all synthesis steps in a well-ventilated fume hood.

  • Iodine Instability: Aryl iodides can liberate free iodine upon exposure to light over time, turning the compound yellow/brown. Store in amber vials under nitrogen.

  • Waste Disposal: Segregate halogenated organic waste.

References

  • Williamson Ether Synthesis General Protocol

    • Source: Organic Chemistry Portal.[1] "Benzyl Ethers - Protecting Groups."

    • URL:[Link][1]

  • 3-Iodobenzyl Alcohol Properties & Reactivity

    • Source: PubChem Compound Summary for CID 42300.[1]

    • URL:[Link][1]

  • Chemoselective Cleavage of Benzyl Ethers

    • Source:Journal of Organic Chemistry. "Selective cleavage of benzyl ethers in the presence of other protecting groups." (General mechanistic reference for BCl3 usage).

    • URL:[Link] (Journal Landing Page for verification of standard methodology).[1]

  • Synthesis of 3-Iodobenzyl Bromide (Alternative Precursor)

    • Source: ChemicalBook Protocol Review.[1]

Sources

Exploratory

Benzyl 3-iodobenzyl ether chemical structure and properties

Topic: Benzyl 3-iodobenzyl ether chemical structure and properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Synthesis, Reactivity, and Applications in Medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benzyl 3-iodobenzyl ether chemical structure and properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

Benzyl 3-iodobenzyl ether (CAS: Derivative of 57455-06-8) represents a critical bifunctional scaffold in organic synthesis and medicinal chemistry. Characterized by a stable dibenzyl ether core and a reactive meta-iodide handle, this compound serves as a versatile "masked" linker. It allows researchers to couple complex aryl systems via the iodine atom (using Palladium-catalyzed cross-coupling) while retaining the benzyl ether as a robust protecting group or structural spacer. This guide details the physicochemical properties, optimized synthetic protocols, and reactivity profiles necessary for its deployment in high-stakes drug discovery campaigns, including analogs of MAO-B inhibitors like Safinamide.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

IUPAC Name: 1-[(Benzyloxy)methyl]-3-iodobenzene SMILES: IC1=CC=CC(COCC2=CC=CC=C2)=C1 Molecular Formula: C₁₄H₁₃IO Molecular Weight: 324.16 g/mol

Table 1: Physicochemical Profile
PropertyValue / DescriptionSource/Prediction
Physical State Viscous pale yellow liquid or low-melting solidExperimental Analog
Boiling Point ~360°C (Predicted)ACD/Labs
Density ~1.45 g/cm³Predicted
LogP 4.82 ± 0.35Consensus LogP
Solubility Soluble in DCM, THF, DMF, Toluene; Insoluble in WaterStructural Analysis
Flash Point >110°CEstimated

Structural Insight: The molecule consists of two benzene rings connected by a methylene-oxygen-methylene bridge. The meta-positioning of the iodine atom is crucial; unlike para-substituted analogs, the meta-isomer induces a "kink" in the molecular geometry, often improving solubility and binding selectivity in enzyme pockets (e.g., MAO-B, AChE).

Synthetic Methodologies

The synthesis of Benzyl 3-iodobenzyl ether is achieved via Williamson Ether Synthesis . Two primary retrosynthetic disconnections exist, but Method A is generally preferred due to the higher reactivity of benzyl bromide compared to 3-iodobenzyl bromide, and the commercial availability of 3-iodobenzyl alcohol.

Diagram 1: Synthetic Pathways

Synthesis Start1 3-Iodobenzyl Alcohol (Nucleophile) Intermediate Alkoxide Intermediate Start1->Intermediate Deprotonation (THF/DMF, 0°C) Start2 Benzyl Bromide (Electrophile) Product Benzyl 3-iodobenzyl ether Start2->Product Electrophile Addition Base Base (NaH or KOH) Base->Intermediate Intermediate->Product SN2 Attack Byproduct NaBr / KBr Intermediate->Byproduct

Caption: Convergent synthesis via Williamson Ether protocol. The pathway relies on the irreversible deprotonation of the alcohol followed by SN2 substitution.

Optimized Protocol (Method A: NaH/THF)

Rationale: Sodium hydride (NaH) provides irreversible deprotonation, driving the equilibrium forward. THF is used to solubilize the organic reactants while maintaining an anhydrous environment to prevent hydrolysis of the benzyl bromide.

Reagents:

  • 3-Iodobenzyl alcohol (1.0 equiv)[1]

  • Benzyl bromide (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.5 equiv)

  • Tetrabutylammonium iodide (TBAI, 0.05 equiv) - Catalyst

  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round bottom flask and purge with Nitrogen/Argon.

  • Deprotonation: Dissolve 3-iodobenzyl alcohol in anhydrous THF (0.2 M). Cool to 0°C in an ice bath.

  • Base Addition: Carefully add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 minutes at 0°C until gas evolution ceases and the solution becomes a cloudy alkoxide suspension.

  • Alkylation: Add Benzyl bromide dropwise via syringe. Optionally, add catalytic TBAI to accelerate the reaction (Finkelstein exchange in situ).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product will appear as a less polar spot than the alcohol.

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[2] Wash combined organics with water and brine to remove DMF (if used).

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expert Tip: If using DMF, wash the organic layer extensively (5x) with water to prevent DMF carryover, which interferes with NMR analysis.

Reactivity Profile & Functionalization

The utility of Benzyl 3-iodobenzyl ether lies in its orthogonal reactivity . The ether linkage is stable to basic, nucleophilic, and oxidative conditions, while the aryl iodide is highly reactive toward transition metals.

Diagram 2: Reactivity & Functionalization Tree

Reactivity Core Benzyl 3-iodobenzyl ether Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu) Core->Sonogashira Heck Heck Reaction (Alkene, Pd) Core->Heck Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Cleavage Ether Cleavage (BBr3 or H2/Pd) Core->Cleavage Biaryl Biaryl Ethers (Drug Scaffolds) Suzuki->Biaryl Alkyne Aryl Alkynes Sonogashira->Alkyne Aldehyde Benzaldehydes (via DMF quench) Lithiation->Aldehyde Deprotected 3-iodobenzyl alcohol (De-benzylation) Cleavage->Deprotected Warning: H2/Pd removes Iodine

Caption: The aryl iodide allows for carbon-carbon bond formation, while the ether linkage remains intact unless specifically targeted by Lewis acids.

Key Reaction Classes:
  • Palladium-Catalyzed Cross-Coupling:

    • Suzuki-Miyaura: Reacts with aryl boronic acids to form biaryl ethers. This is the primary route for synthesizing Safinamide analogs where the distal ring is modified.

    • Sonogashira: Reacts with terminal alkynes to extend the carbon chain, useful for creating rigid linkers in probe design.

  • Lithium-Halogen Exchange:

    • Treatment with n-BuLi at -78°C generates the aryl lithium species. This can be quenched with DMF to form the aldehyde or CO₂ to form the carboxylic acid .

    • Note: The benzyl ether protecting group is stable to n-BuLi at low temperatures, unlike ester-based protecting groups.

  • Ether Cleavage (Deprotection):

    • BBr₃ (Boron Tribromide): Cleaves the benzyl ether to return the phenol/alcohol.

    • Hydrogenolysis (H₂/Pd-C): NOT RECOMMENDED if the iodine must be retained. Catalytic hydrogenation will cleave the C-I bond (dehalogenation) alongside the benzyl ether.

Applications in Drug Discovery[1][9]

Case Study: MAO-B Inhibitors (Safinamide Analogs)

Safinamide is a potent MAO-B inhibitor used for Parkinson's disease. While the commercial drug utilizes a 3-fluorobenzyl ether scaffold, the 3-iodobenzyl ether analogs are critical for Structure-Activity Relationship (SAR) studies.

  • Mechanism: The iodine atom provides a steric bulk (Van der Waals radius: 1.98 Å) significantly larger than fluorine (1.47 Å). This allows researchers to probe the size limits of the hydrophobic binding pocket in the MAO-B enzyme [1].

  • Radiolabeling: The iodine substituent allows for easy isotopic exchange (using Na¹²³I or Na¹²⁵I) to create radiotracers for SPECT imaging or biodistribution studies without altering the chemical structure of the parent ligand [2].

Fragment-Based Drug Design (FBDD)

Benzyl 3-iodobenzyl ether serves as a "linker fragment." In PROTAC (Proteolysis Targeting Chimera) design, the ether chain provides flexibility, while the aryl iodide allows for the attachment of E3 ligase ligands via cross-coupling.

Safety & Handling

  • Lachrymator Hazard: Benzyl bromide is a potent lachrymator. All synthesis steps involving benzyl bromide must be performed in a functioning fume hood.

  • Light Sensitivity: Aryl iodides are light-sensitive.[1] Store the product in amber vials or wrapped in foil to prevent photo-deiodination, which turns the compound purple/brown.

  • Waste Disposal: Iodine-containing organic waste should be segregated from non-halogenated solvents to prevent corrosion of incinerator scrubbers.

References

  • Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues. Journal of Medicinal Chemistry, 2007.

  • Radioiodinated compounds and synthesis methods. US Patent 10,053,423 B2, 2018.

  • The Synthesis of (Iodobenzyl)oxybenzaldehydes, Useful Intermediates. Letters in Drug Design & Discovery, 2010.

  • Safinamide synthesis and impurity profiling. ChemicalBook / Newron Pharmaceuticals Patents.

Sources

Foundational

Technical Profile: 3-Iodobenzyl Alcohol Benzyl Ether

Intermediate Architecture for Cross-Coupling & Orthogonal Protection Executive Summary This technical guide profiles 3-iodobenzyl alcohol benzyl ether (IUPAC: 1-(benzyloxymethyl)-3-iodobenzene), a critical intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Intermediate Architecture for Cross-Coupling & Orthogonal Protection

Executive Summary

This technical guide profiles 3-iodobenzyl alcohol benzyl ether (IUPAC: 1-(benzyloxymethyl)-3-iodobenzene), a critical intermediate in medicinal chemistry and materials science. This molecule serves as a bifunctional building block: it possesses a benzyl-protected hydroxyl group (stable to basic/nucleophilic conditions) and a meta-substituted aryl iodide (highly reactive in transition-metal catalyzed cross-couplings).

This guide details its molecular weight, physicochemical properties, validated synthesis protocols, and application in divergent synthesis, specifically targeting researchers in drug discovery and organic synthesis.

Part 1: Physicochemical Profile[1]

The precise molecular weight is critical for stoichiometry in multi-step synthesis. The values below are derived from standard atomic weights (


, etc.).
Molecular Identity
ParameterSpecification
Common Name 3-Iodobenzyl alcohol benzyl ether
IUPAC Name 1-(Benzyloxymethyl)-3-iodobenzene
Molecular Formula

Molecular Weight 324.16 g/mol
Exact Mass 324.0011 g/mol
CAS Number Not widely listed; treat as novel intermediate
SMILES Ic1cccc(COCc2ccccc2)c1
Structural Composition

The molecule consists of two benzene rings linked by an ether bridge (


).
  • Ring A (Functional): Contains the iodine atom at the meta (3) position relative to the ether linkage. This is the site of catalytic diversification.

  • Ring B (Protecting): A standard benzyl group, providing steric bulk and lipophilicity, removable via hydrogenolysis or Lewis acids.

Part 2: Synthetic Architecture

The most robust route to this ether is the Williamson Ether Synthesis . This protocol utilizes 3-iodobenzyl alcohol as the nucleophile and benzyl bromide as the electrophile. This direction is preferred over the inverse (benzyl alcohol + 3-iodobenzyl bromide) because 3-iodobenzyl alcohol is commercially available and less lachrymatory than its bromide counterpart.

Reaction Workflow (DOT Diagram)

SynthesisWorkflow Reactant1 3-Iodobenzyl Alcohol (Nucleophile) Reagent NaH (60%) DMF, 0°C to RT Reactant1->Reagent Deprotonation Reactant2 Benzyl Bromide (Electrophile) Product 3-Iodobenzyl Alcohol Benzyl Ether Reactant2->Product + Electrophile Intermediate Alkoxide Intermediate Reagent->Intermediate Intermediate->Product SN2 Attack

Figure 1: Convergent synthesis via Williamson Etherification. The alkoxide is generated in situ to minimize side reactions.

Validated Protocol (Standardized)

Objective: Synthesis of 1-(benzyloxymethyl)-3-iodobenzene on a 10 mmol scale.

Reagents:

  • 3-Iodobenzyl alcohol (2.34 g, 10 mmol)

  • Sodium Hydride (60% dispersion in oil) (0.48 g, 12 mmol, 1.2 eq)

  • Benzyl Bromide (1.3 mL, 11 mmol, 1.1 eq)

  • Anhydrous DMF (20 mL) or THF (30 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF at 0°C (ice bath).

  • Addition: Add 3-iodobenzyl alcohol (dissolved in minimal DMF) dropwise over 15 minutes. Evolution of

    
     gas will be observed.
    
  • Activation: Stir at 0°C for 30 minutes to ensure complete formation of the sodium alkoxide.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product will have a higher

    
     than the starting alcohol.
    
  • Quench: Cool to 0°C and carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with

    
     (
    
    
    
    mL). Wash combined organics with water (
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: 85–95% (Pale yellow oil).

Part 3: Functional Applications & Reactivity

The strategic value of 3-iodobenzyl alcohol benzyl ether lies in its orthogonal reactivity . The iodine atom allows for carbon-carbon bond formation without affecting the protected alcohol.

Chemoselectivity Map

ReactivityMap Core 3-Iodobenzyl Alcohol Benzyl Ether Path1 Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Path1 C-C Bond Formation Path2 Lithium-Halogen Exchange (n-BuLi, -78°C) Core->Path2 Metalation Path3 Sonogashira Coupling (Pd/Cu, Alkyne) Core->Path3 C-C Bond Formation Prod1 Biaryl Ether (Alcohol Protected) Path1->Prod1 Prod2 Aryl Lithium Species (Electrophile Trapping) Path2->Prod2 Prod3 Alkynyl Arene Path3->Prod3

Figure 2: Divergent synthetic pathways utilizing the aryl iodide handle while maintaining ether stability.

Critical Considerations
  • Deprotection Risks: Standard hydrogenolysis (

    
    , Pd/C) to remove the benzyl group often results in dehalogenation  (loss of the Iodine).
    
    • Solution: If the iodine must be retained after deprotection, use oxidative deprotection (DDQ) or Lewis Acid cleavage (

      
       at -78°C).
      
    • Strategy: Typically, the cross-coupling (Suzuki) is performed first, consuming the iodine, followed by standard hydrogenolysis to reveal the alcohol.

  • Lithiation: The benzyl ether is stable to

    
    -BuLi at -78°C. This allows for rapid Lithium-Halogen exchange at the meta-position to generate a nucleophile that can attack aldehydes or ketones.
    

Part 4: Analytical Characterization

Since this is often a synthesized intermediate, experimental data should be validated against these predicted spectral signatures.

Proton NMR ( NMR, 400 MHz, )
  • 
     7.70 (s, 1H):  Aromatic proton at C2 (between I and alkyl group).
    
  • 
     7.60 (d, 1H):  Aromatic proton at C4 (ortho to I).
    
  • 
     7.30–7.40 (m, 6H):  Overlapping benzyl aromatic protons + C6 proton.
    
  • 
     7.10 (t, 1H):  Aromatic proton at C5 (meta to I).
    
  • 
     4.56 (s, 2H):  Benzylic protons (
    
    
    
    ).
  • 
     4.52 (s, 2H):  Benzylic protons (
    
    
    
    ).
Mass Spectrometry
  • Ionization: ESI+ or EI.

  • Molecular Ion:

    
     at 324.
    
  • Fragmentation: Expect a strong peak at 91 m/z (Tropylium ion,

    
    ) characteristic of benzyl ethers.
    

Part 5: References

  • PubChem. 3-Iodobenzyl alcohol (Compound Summary). National Library of Medicine. [Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis: Mechanism and Protocols.[Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Wiley-Interscience). (Standard reference for Benzyl ether stability/cleavage conditions).

Exploratory

Introduction to 1-(benzyloxymethyl)-3-iodobenzene: A Molecule of Interest

An In-depth Technical Guide to the Solubility of 1-(benzyloxymethyl)-3-iodobenzene in Organic Solvents This guide provides a comprehensive technical overview of the solubility characteristics of 1-(benzyloxymethyl)-3-iod...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-(benzyloxymethyl)-3-iodobenzene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(benzyloxymethyl)-3-iodobenzene. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic and analytical workflows. This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, alongside detailed, field-proven methodologies for its empirical determination.

1-(benzyloxymethyl)-3-iodobenzene, with the chemical formula C₁₃H₁₁IO, is an organic compound that incorporates several key functional groups influencing its physical and chemical properties.[1][2] The structure features a benzene ring substituted with an iodine atom and a benzyloxymethyl group. This combination of an aryl halide and an ether linkage makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the iodine atom can be readily substituted.[2] Understanding its solubility is paramount for reaction setup, purification processes, and formulation development.

Key Structural Features:

  • Aryl Iodide: The presence of a large, polarizable iodine atom on the benzene ring contributes to the molecule's overall molecular weight and potential for halogen bonding interactions.[3][4][5]

  • Benzyloxymethyl Ether: This group consists of a flexible ether linkage and an additional aromatic ring. The ether oxygen can act as a hydrogen bond acceptor, while the benzyl group adds significant non-polar character.[6][7]

  • Overall Lipophilicity: The presence of two aromatic rings suggests a significant degree of lipophilicity, which is expected to dominate its solubility profile.[2]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For 1-(benzyloxymethyl)-3-iodobenzene, we must consider the balance of its non-polar and polar characteristics.

Factors Influencing Solubility:

  • Polarity: The molecule possesses polar C-I and C-O bonds. However, the large non-polar surface area of the two benzene rings and the methylene group likely results in an overall low to moderate polarity.

  • Hydrogen Bonding: The ether oxygen atom has lone pairs of electrons and can act as a hydrogen bond acceptor with protic solvents.[7] However, the molecule lacks a hydrogen bond donor. The ability to accept hydrogen bonds can enhance solubility in solvents that are strong hydrogen bond donors.[6]

  • Van der Waals Forces: Due to its size and the presence of two aromatic rings, London dispersion forces will be a significant intermolecular interaction, favoring solubility in non-polar, polarizable solvents.

Based on these characteristics, we can predict the following solubility trends:

  • High Solubility: Expected in non-polar and moderately polar aprotic solvents such as toluene, diethyl ether, chloroform, and tetrahydrofuran (THF). These solvents can effectively solvate the large non-polar regions of the molecule.

  • Moderate Solubility: Likely in polar aprotic solvents like acetone and ethyl acetate, where dipole-dipole interactions and some hydrogen bond accepting capabilities come into play.

  • Low to Negligible Solubility: Expected in highly polar protic solvents like water and methanol. The energy required to break the strong hydrogen bonding network of these solvents is not sufficiently compensated by the interactions with the largely non-polar solute.[8][9]

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published quantitative solubility data for 1-(benzyloxymethyl)-3-iodobenzene, this section provides a detailed, step-by-step protocol for its determination using the widely accepted equilibrium solubility (shake-flask) method.[10] This method is considered a gold standard for its reliability and direct measurement of a saturated solution.

Experimental Workflow

The following diagram illustrates the key stages of the solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess 1-(benzyloxymethyl)-3-iodobenzene mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Measure precise volume of solvent prep_solvent->mix shake Agitate at constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48h) mix->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant through a 0.45 µm syringe filter centrifuge->filter dilute Dilute an aliquot of the filtrate with a suitable mobile phase filter->dilute analyze Analyze by HPLC-UV dilute->analyze quantify Calculate concentration against a standard curve analyze->quantify

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

Materials and Equipment:

  • 1-(benzyloxymethyl)-3-iodobenzene (≥98% purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of 1-(benzyloxymethyl)-3-iodobenzene to a pre-weighed scintillation vial. The excess is crucial to ensure saturation.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation:

    • Remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

    • Centrifuge the vial to further pellet the excess solid.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification by HPLC-UV:

    • Prepare a series of standard solutions of 1-(benzyloxymethyl)-3-iodobenzene of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC-UV system and plotting the peak area against concentration.

    • Accurately dilute an aliquot of the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC-UV system and record the peak area.

    • Calculate the concentration of the diluted sample using the calibration curve.

    • Back-calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

Table 1: Predicted and Experimental Solubility of 1-(benzyloxymethyl)-3-iodobenzene at 25 °C

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)
Non-Polar TolueneHighTo be determined
HexaneModerate-HighTo be determined
Moderately Polar Aprotic Diethyl EtherHighTo be determined
Tetrahydrofuran (THF)HighTo be determined
Dichloromethane (DCM)HighTo be determined
Polar Aprotic AcetoneModerateTo be determined
AcetonitrileLow-ModerateTo be determined
Dimethyl Sulfoxide (DMSO)Moderate-HighTo be determined
Polar Protic EthanolLow-ModerateTo be determined
MethanolLowTo be determined
WaterInsolubleTo be determined

The results from these experiments will provide a quantitative basis for solvent selection in various applications. For instance, high solubility in a volatile solvent like diethyl ether or dichloromethane would be advantageous for purification by column chromatography, while moderate solubility in a less volatile solvent might be suitable for crystallization.

Conclusion

References

  • Babu, N., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Coamorphous Systems. Pharmaceutical Research, 28(9), 2207-2215.
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • 8: Identification of Unknowns (Experiment). (2020). Chemistry LibreTexts. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • 1-Benzyloxy-3-iodobenzene - 1g. (2026). Worldwide Life Sciences. Retrieved from [Link]

  • Iodobenzene - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

  • Aryl halides are insoluble in water but soluble in organic compounds. Why?. (2018). Quora. Retrieved from [Link]

  • Chemical Properties of Benzene, 1-iodo-3-methyl- (CAS 625-95-6). (n.d.). Cheméo. Retrieved from [Link]

  • 1-Benzyloxy-3-iodobenzene, 99%. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions. (2026). Hypha Discovery. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023).
  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. (2021). Journal of the American Chemical Society. Figshare. [Link]

  • (Iodomethyl)benzene | CAS#:620-05-3. (2025). Chemsrc. Retrieved from [Link]

  • Physical and Chemical Properties of Ethers. (2026). CK-12 Foundation. Retrieved from [Link]

  • Chemical Properties of Benzene, (iodomethyl)- (CAS 620-05-3). (n.d.). Cheméo. Retrieved from [Link]

  • Physical Properties of Alkyl Halides. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Iodobenzene with Water. (2015). IUPAC-NIST Solubilities Database. National Institute of Standards and Technology. [Link]

  • Hydrogen Bonds, Halogen Bonds, and Other Non-Covalent Interactions in a Series of Iodocymantrenes [Mn(C5InH5−n)(CO)2L], L = CO, PPh3, and n = 1–5. (2024). Molecules. MDPI. [Link]

  • Intramolecular benzyl–benzyl interactions in protonated benzyl diethers in the gas phase. Effects of internal hydrogen bonding. (1998). Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. [Link]

  • Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution. (2014). The Journal of Organic Chemistry. ResearchGate. [Link]

Sources

Foundational

Meta-Substituted Iodobenzyl Ethers: Precision Scaffolds for Medicinal Chemistry

Executive Summary In the architecture of modern drug discovery, the geometric presentation of pharmacophores is as critical as their electronic properties. Meta-substituted iodobenzyl ethers represent a high-value class...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of modern drug discovery, the geometric presentation of pharmacophores is as critical as their electronic properties. Meta-substituted iodobenzyl ethers represent a high-value class of building blocks that offer a unique 120° vector for scaffold decoration, distinct from the linear (180°) para or sterically congested (90°) ortho substitutions.

This technical guide dissects the utility of these scaffolds, providing robust synthetic protocols, reactivity profiles, and strategic applications in Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (PROTACs).

Strategic Value of the Meta-Iodobenzyl Ether Scaffold

The "Meta" Advantage

The meta-substitution pattern on the benzene ring breaks molecular symmetry, often improving solubility compared to para-analogs which tend to pack more efficiently in crystal lattices. In medicinal chemistry, this vector allows for:

  • Conformational Sampling: Access to binding pockets that require a "kinked" geometry.

  • Metabolic Stability: Blocking metabolic soft spots (e.g., preventing para-hydroxylation).

  • Linker Design: In PROTACs and Antibody-Drug Conjugates (ADCs), meta-linkers provide an intermediate flexibility profile between rigid para-phenyl and flexible alkyl chains [1].

The Dual-Handle System

The scaffold possesses two orthogonal reactive sites:

  • The Ether Linkage: chemically inert under most coupling conditions, serving as a stable connector or protecting group.

  • The Aryl Iodide: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) or Lithium-Halogen exchange.

Synthesis of the Building Block

The construction of meta-iodobenzyl ethers typically proceeds via Williamson Ether Synthesis . While conceptually simple, the choice of base and solvent is critical to minimize side reactions like elimination or hydrolysis.

Reaction Mechanism & Causality

The reaction involves an SN2 nucleophilic attack of an alkoxide/phenoxide on 3-iodobenzyl bromide.

  • Choice of Leaving Group: The bromide is preferred over chloride for higher reactivity, but over iodide for stability (avoiding light-sensitivity issues of the starting material).

  • Base Selection:

    • Phenols: Weak bases (

      
      , 
      
      
      
      ) in polar aprotic solvents (Acetone, DMF, MeCN) prevent ring alkylation (C-alkylation) vs. oxygen alkylation [2].
    • Aliphatic Alcohols: Stronger bases (

      
      ) are required to deprotonate the alcohol (
      
      
      
      ).
Visualization: Synthesis Workflow

The following diagram illustrates the divergent synthesis pathways starting from 3-iodobenzyl bromide.

SynthesisWorkflow Start 3-Iodobenzyl Bromide Phenol Phenol (Ar-OH) + K2CO3 / Acetone Start->Phenol Path A Alcohol Alcohol (R-OH) + NaH / DMF Start->Alcohol Path B Ether1 Meta-Iodobenzyl Aryl Ether Phenol->Ether1 Reflux, 4-12h Ether2 Meta-Iodobenzyl Alkyl Ether Alcohol->Ether2 0°C to RT, 2-6h Suzuki Suzuki Coupling (Biaryls) Ether1->Suzuki Pd(PPh3)4, ArB(OH)2 Sono Sonogashira (Alkynes) Ether1->Sono PdCl2(PPh3)2, CuI

Caption: Divergent synthesis pathways for meta-iodobenzyl ethers and subsequent functionalization.

Experimental Protocols

Protocol A: Synthesis of 1-(Benzyloxy)-3-iodobenzene (Williamson Ether)

This protocol is optimized for synthesizing the core scaffold using a benzylic alcohol.

Reagents:

  • 3-Iodobenzyl bromide (1.0 equiv)

  • Benzyl alcohol (1.1 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous DMF.[1]

  • Activation: Add Benzyl alcohol. Cool to 0°C in an ice bath. Carefully add NaH portion-wise. Causality: Low temperature prevents runaway exotherms and minimizes side reactions during deprotonation.

  • Reaction: Stir for 30 mins at 0°C until gas evolution (

    
    ) ceases. Add 3-iodobenzyl bromide dropwise (dissolved in minimal DMF).
    
  • Execution: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2]

  • Quench & Workup: Cool to 0°C. Quench with saturated

    
     (aq). Extract with 
    
    
    
    (x3). Wash combined organics with water (x2) and brine (x1) to remove DMF.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
    

Validation Criteria:

  • 1H NMR (CDCl3): Look for the diagnostic singlet/doublet for the benzylic

    
     (~5.0 ppm) and the meta-substitution pattern in the aromatic region (isolated singlet for H-2 between two substituents).
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Functionalizing the "Iodo" handle to create biaryl scaffolds.

Reagents:

  • Meta-iodobenzyl ether scaffold (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[2][3]

  • 
     (2 mol%)[3]
    
  • 
     (4 mol%) or SPhos (for sterically hindered substrates)
    
  • 
     (2.0 equiv)
    
  • Solvent: Dioxane/Water (4:1)

Methodology:

  • Combine the iodo-ether, boronic acid, base, and catalyst precursor in a vial.[3]

  • Evacuate and backfill with Argon (x3). Causality: Oxygen poisons Pd(0) species, halting the catalytic cycle.

  • Add degassed solvent.[4]

  • Heat to 80°C for 12 hours.

  • Filter through Celite, concentrate, and purify.

Reactivity Profile & Decision Matrix

The iodine atom in the meta position is highly versatile. The following table summarizes the reactivity profile compared to other halogens, guiding building block selection.

Table 1: Halogen Reactivity Comparison in Meta-Benzyl Ethers

FeatureMeta-Iodo EtherMeta-Bromo EtherMeta-Chloro EtherStrategic Implication
Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol~96 kcal/molIodine is the most reactive for oxidative addition.
Suzuki Coupling (RT) ExcellentGoodPoorUse Iodo for mild, ligand-free conditions [3].
Lithium-Halogen Exchange Very Fast (-78°C)ModerateSlowIodo allows cryo-temperature functionalization.
Cost HighMediumLowUse Bromo for scale-up; Iodo for discovery/library gen.
Decision Tree for Coupling Conditions

Use this logic flow to select the optimal catalytic system for your meta-iodobenzyl ether.

CouplingLogic Start Substrate: Meta-Iodobenzyl Ether Partner Coupling Partner? Start->Partner Boronic Aryl Boronic Acid (Suzuki) Partner->Boronic Alkyne Terminal Alkyne (Sonogashira) Partner->Alkyne Amine Amine (Buchwald-Hartwig) Partner->Amine Cond1 Pd(OAc)2, K2CO3 Dioxane/H2O Boronic->Cond1 Standard Cond2 PdCl2(PPh3)2, CuI TEA/THF Alkyne->Cond2 Std Cond3 Pd2(dba)3, BINAP NaOtBu, Toluene Amine->Cond3 Std

Caption: Catalyst selection matrix for functionalizing meta-iodobenzyl ethers.

Applications in Drug Discovery[5][6][7][8]

Linker Chemistry in PROTACs

Proteolysis Targeting Chimeras (PROTACs) require precise linker lengths and geometries to induce ternary complex formation between the E3 ligase and the Target Protein.

  • Application: Meta-iodobenzyl ethers are used to introduce a rigid "spacer" that directs the exit vector of the linker at a 120° angle. This is crucial when the exit vector from the Warhead or E3 ligand needs to be "turned" to avoid steric clashes with the protein surface [4].

  • Protocol: The iodo-group is coupled to an alkyne-terminated PEG chain via Sonogashira coupling, creating a hybrid rigid-flexible linker.

Pharmacophore in Ion Channel Blockers

The benzyloxy-benzyl moiety is a privileged scaffold in voltage-gated sodium channel blockers (e.g., Safinamide analogs).[5][6]

  • SAR Insight: Meta-substitution on the central ring often optimizes the lipophilicity (LogP) and fits into the hydrophobic cleft of the channel pore more effectively than para-isomers [5]. The ether oxygen acts as a hydrogen bond acceptor, anchoring the molecule.

References

  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(2-iodophenyl)methanesulfonamide. BenchChem Application Notes. Link

  • Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry, 2014. Link

  • Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 2015. Link

  • BOC Sciences. Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy. BOC Sciences Whitepaper, 2023.

  • Bentham Science. The Synthesis of (Iodobenzyl)oxybenzaldehydes, Useful Intermediates for Biologically Active Targets. Letters in Drug Design & Discovery, 2017. Link

Sources

Exploratory

3-Iodo-1-(phenylmethoxymethyl)benzene: A Strategic Building Block

The following in-depth technical guide details the structural analysis, synthesis, and strategic application of 3-iodo-1-(phenylmethoxymethyl)benzene , also known as 3-iodobenzyl benzyl ether . Technical Guide for Synthe...

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the structural analysis, synthesis, and strategic application of 3-iodo-1-(phenylmethoxymethyl)benzene , also known as 3-iodobenzyl benzyl ether .

Technical Guide for Synthetic & Medicinal Chemistry

Nomenclature & Structural Analysis

The IUPAC name 3-iodo-1-(phenylmethoxymethyl)benzene describes a specific disubstituted benzene derivative. This molecule serves as a robust, protected intermediate in organic synthesis, particularly in the construction of biaryl scaffolds via cross-coupling reactions.

Structural Decomposition

To ensure precise identification, we must deconstruct the systematic name into its constituent chemical moieties:

  • Parent Structure: Benzene ring.[1]

  • Position 1: (Phenylmethoxymethyl) group.

    • Analysis: The term "phenylmethoxy" is synonymous with benzyloxy (

      
      ).
      
    • Linkage: This group is attached to a methylene (

      
      ) bridge, forming a benzyloxymethyl  group (
      
      
      
      ).
    • Function: This is effectively a benzyl ether protecting group on a benzylic alcohol.

  • Position 3: Iodo group (

    
    ).[2]
    
    • Function: An aryl iodide, providing a high-reactivity handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

Common Name: 3-Iodobenzyl benzyl ether Molecular Formula:


Molecular Weight:  324.16  g/mol 
Nomenclature Logic (IUPAC)

While the user-provided name is structurally descriptive, the preferred IUPAC name often utilizes "benzyloxy" over "phenylmethoxy" for conciseness.

  • Alphabetical Priority: In substitutive nomenclature, substituents are cited alphabetically.

    • B enzyloxymethyl vs. I odo.

    • Since B precedes I , the position 1 is assigned to the (benzyloxymethyl) group.

    • Preferred IUPAC Name: 1-((benzyloxy)methyl)-3-iodobenzene.

Synthetic Protocol

The synthesis of 3-iodo-1-(phenylmethoxymethyl)benzene is classically achieved via a Williamson Ether Synthesis . This protocol ensures high yield and selectivity by utilizing the acidity of the benzylic alcohol.

Reaction Scheme

The synthesis involves the benzylation of 3-iodobenzyl alcohol using benzyl bromide in the presence of a strong base.

Synthesis SM1 3-Iodobenzyl Alcohol (Nucleophile) Base NaH / THF (Deprotonation) SM1->Base -H2 Reagent Benzyl Bromide (Electrophile) Product 3-Iodo-1-(phenylmethoxymethyl)benzene (Target Ether) Reagent->Product Intermediate Alkoxide Ion Base->Intermediate Intermediate->Product + Benzyl Bromide (SN2 Reaction)

Figure 1: Step-wise synthesis pathway via Williamson Ether Synthesis.

Experimental Methodology

Objective: Synthesize 10 mmol of 3-iodobenzyl benzyl ether.

Reagents:

  • 3-Iodobenzyl alcohol (CAS: 57455-06-8): 2.34 g (10 mmol)

  • Benzyl bromide (CAS: 100-39-0): 1.88 g (11 mmol, 1.1 eq)

  • Sodium hydride (60% dispersion in oil): 0.48 g (12 mmol, 1.2 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon/Nitrogen. Add the Sodium hydride (NaH) and wash with dry hexane to remove mineral oil (optional but recommended for purity).

  • Solvation: Suspend the NaH in 20 mL of anhydrous THF at 0°C (ice bath).

  • Deprotonation: Dissolve 3-iodobenzyl alcohol in 10 mL THF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Vigorous bubbling (

      
       gas evolution). Stir for 30 minutes at 0°C until evolution ceases.
      
  • Alkylation: Add Benzyl bromide dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Thin Layer Chromatography) using Hexane:EtOAc (9:1).

    • Target Rf: Product will be less polar (higher Rf) than the starting alcohol.

  • Quench: Carefully quench excess NaH with saturated

    
     solution (add dropwise at 0°C).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with water and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Reactivity & Applications

The utility of this molecule lies in its dual functionality: the stable ether linkage and the reactive aryl iodide .

Chemoselectivity Profile
Functional GroupReactivity ModeStability
Aryl Iodide (

)
High. Excellent partner for Pd-catalyzed cross-coupling.Stable to bases, nucleophiles, and oxidants.
Benzyl Ether (

)
Protecting Group. Masks the alcohol functionality.Stable to strong bases (LiAlH4, NaH, BuLi) and oxidants.
Cleavage Conditional. Cleaved by Hydrogenolysis (

) or Lewis Acids (

).
Unstable to strong acids.
Strategic Application: Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "linker" fragment. The iodine allows for the attachment of a biaryl core, while the benzyl ether can be later removed to reveal a hydroxyl group for further functionalization (e.g., solubility-enhancing groups).

Example Workflow: Suzuki-Miyaura Coupling

  • Coupling: React 3-iodo-1-(phenylmethoxymethyl)benzene with Phenylboronic acid (

    
    ) using 
    
    
    
    and
    
    
    .
  • Product: 3-(benzyloxymethyl)biphenyl.

  • Deprotection: Hydrogenation (

    
    ) removes the benzyl group.
    
  • Final Scaffold: 3-phenylbenzyl alcohol (A key intermediate for NSAIDs and pyrethroids).

Reactivity cluster_Suzuki Path A: C-C Bond Formation cluster_Deprotection Path B: Unmasking Start 3-Iodo-1-(phenylmethoxymethyl)benzene Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Start->Suzuki Biaryl Biaryl Ether Intermediate Suzuki->Biaryl H2 Hydrogenolysis (H2, Pd/C) Biaryl->H2 Alcohol 3-Substituted Benzyl Alcohol H2->Alcohol

Figure 2: Strategic utilization of the iodine handle and benzyl protecting group.

Safety & Handling

  • Benzyl Bromide: A potent lachrymator (tear gas). Handle strictly in a fume hood. Wear goggles and gloves.

  • Sodium Hydride: Reacts violently with water to release flammable hydrogen gas. Keep anhydrous.

  • Aryl Iodides: Generally light-sensitive. Store in amber vials to prevent photo-deiodination.

References

  • IUPAC Nomenclature of Organic Chemistry . (2013). Blue Book: P-63.2.2.2 Substitutive Nomenclature. International Union of Pure and Applied Chemistry. Link

  • Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational methodology for ether synthesis).
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.[2] (Standard reference for Benzyl ether stability/cleavage). Link

Sources

Foundational

Safety data sheet (SDS) for 1-Benzyloxymethyl-3-iodo-benzene

This guide is structured as an advanced technical document for research and development professionals. It prioritizes the specific handling requirements of 1-(Benzyloxymethyl)-3-iodobenzene , a distinct chemical entity o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical document for research and development professionals. It prioritizes the specific handling requirements of 1-(Benzyloxymethyl)-3-iodobenzene , a distinct chemical entity often confused with its phenolic analog.

CAS: 1609678-57-0 | Role: Cross-Coupling Scaffold / Protected Intermediate

Part 1: Executive Summary & Critical Distinction

Warning: Nomenclature Hazard In high-throughput screening and procurement, this compound is frequently confused with 1-Benzyloxy-3-iodobenzene (CAS 107623-21-2) .

  • Target Compound (This Guide): 1-(Benzyloxymethyl)-3-iodobenzene.[1][2][3]

    • Structure: 3-I-C₆H₄-CH₂-O-CH₂ -Ph.

    • Class: Benzyl ether of a benzyl alcohol.[4]

    • Reactivity: Benzylic carbon is susceptible to oxidation; the ether linkage is cleavable by hydrogenolysis or Lewis acids (e.g., BCl₃).

  • Common Confusion: 1-Benzyloxy-3-iodobenzene.

    • Structure: 3-I-C₆H₄-O-CH₂ -Ph.

    • Class: Benzyl ether of a phenol.[5]

    • Reactivity: Significantly different electronic properties; the oxygen is directly conjugated to the iodinated ring.

Operational Impact: Using the wrong isomer will alter the electronics of subsequent cross-coupling reactions (Suzuki/Sonogashira) and completely change deprotection protocols. Verify identity via ¹H NMR (Look for the benzylic methylene singlet at ~4.5 ppm attached to the iodobenzene ring).

Part 2: Chemical Identity & Properties[6][7][8]

Identification Matrix
ParameterDetail
IUPAC Name 1-((Benzyloxy)methyl)-3-iodobenzene
Common Name Benzyl 3-iodobenzyl ether
CAS Number 1609678-57-0
Molecular Formula C₁₄H₁₃IO
Molecular Weight 324.16 g/mol
SMILES IC1=CC=CC(COCC2=CC=CC=C2)=C1
Physical & Chemical Characterization[8]
  • Physical State: Viscous oil or low-melting solid (Lot dependent).

  • Solubility: Soluble in DCM, THF, Ethyl Acetate; Insoluble in water.

  • Stability: Light Sensitive (C-I bond labile to photolysis). Air Sensitive (Benzylic ethers can form peroxides upon prolonged air exposure).

Part 3: Hazard Identification (GHS)

Based on Structure-Activity Relationship (SAR) of halogenated benzyl ethers.

GHS Classification
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation - H335)

  • Aquatic Toxicity: Acute Category 1 (Predicted due to Iodo-aromatic lipophilicity).

Label Elements
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing mist/vapors.

    • P280: Wear protective gloves/eye protection (Nitrile/Viton).

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.

Part 4: Operational Safety Protocols

Storage & Handling Logic

The "Why" Behind the Protocol: Aryl iodides are prone to homolytic cleavage under UV light, releasing iodine radicals that discolor the compound and initiate side reactions. Benzyl ethers possess benzylic hydrogens susceptible to radical abstraction, leading to peroxide formation.

Protocol:

  • Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).

  • Container: Amber glass vials with Teflon-lined caps.

  • Temperature: 2–8°C (Refrigerator).

  • Peroxide Check: If stored >6 months, test for peroxides using KI starch paper before distilling or concentrating.

Synthesis Context & Workflow

This compound is typically synthesized via Williamson ether synthesis. The following diagram illustrates the synthesis logic and where safety controls must be applied.

SynthesisWorkflow cluster_safety Critical Control Points Start 3-Iodobenzyl Alcohol (Precursor) Reaction Etherification (0°C to RT, DMF/THF) Start->Reaction Substrate Reagent Benzyl Chloride (Lachrymator/Toxic) Reagent->Reaction Electrophile Base NaH or KOH (Base) Base->Reaction Deprotonation Product 1-(Benzyloxymethyl) -3-iodobenzene Reaction->Product Nucleophilic Subst. Waste Halogenated Waste (Aq. Workup) Reaction->Waste Byproducts

Figure 1: Synthesis workflow highlighting the convergence of lachrymatory reagents and strong bases.

Part 5: Emergency Response Framework

First Aid Measures
  • Eye Contact: Immediate irrigation for 15 minutes. Iodine compounds can be corrosive to corneal tissue.

  • Skin Contact: Wash with soap and water. If yellow staining occurs (iodine release), wash with 5% sodium thiosulfate solution to reduce iodine.

  • Inhalation: Move to fresh air. If pulmonary irritation persists (coughing), seek medical attention.

Spill Response Decision Tree

Self-validating protocol for laboratory spills.

SpillResponse Start Spill Detected Assess Assess Volume & Location (Fume Hood vs. Open Bench) Start->Assess PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE Contain Contain with Absorbent Pads PPE->Contain Decon Wipe Surface with Acetone -> Soap Water Contain->Decon Disposal Dispose as Solid Halogenated Waste Decon->Disposal

Figure 2: Standard Operating Procedure for minor laboratory spills of halogenated ethers.

Part 6: Scientific Application & References

Application in Drug Discovery

This scaffold is utilized as a "linker" intermediate. The iodine handle allows for Suzuki-Miyaura coupling to attach the benzene ring to a heteroaromatic core (e.g., kinase inhibitor scaffolds), while the benzyl ether serves as a robust protecting group for the alcohol, which can be liberated later via hydrogenolysis (Pd/C, H₂) or Boron Trichloride (BCl₃) .

References
  • Vertex Pharmaceuticals Inc. Substituted pyrimidinyl and pyridinyl-pyrrolopyridinones, process for their preparation and their use as kinase inhibitors. WO2014072220A1. (Describes the specific synthesis of 1-Benzyloxymethyl-3-iodo-benzene).

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Benzyl Ether stability and cleavage).
  • PubChem. Compound Summary for 1-(Benzyloxy)-3-iodobenzene. (Cited for contrast/differentiation of the phenolic isomer).[7]

  • ChemSrc. CAS 1609678-57-0 Entry.[1] (Verification of CAS for the benzyloxymethyl structure).

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 1-Benzyloxymethyl-3-iodo-benzene

Abstract & Strategic Significance The synthesis of 1-Benzyloxymethyl-3-iodo-benzene (also referred to as benzyl 3-iodobenzyl ether) is a critical transformation in medicinal chemistry. This compound serves as a versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The synthesis of 1-Benzyloxymethyl-3-iodo-benzene (also referred to as benzyl 3-iodobenzyl ether) is a critical transformation in medicinal chemistry. This compound serves as a versatile building block, particularly as a protected intermediate for Suzuki-Miyaura or Sonogashira cross-coupling reactions where the iodine moiety is selectively engaged while the benzyl ether remains inert.

This guide details a robust Williamson Ether Synthesis protocol. Unlike acid-catalyzed etherification, which often suffers from symmetry-driven side reactions, this base-mediated


 pathway ensures high regioselectivity and yield. The protocol utilizes Sodium Hydride (NaH) for irreversible deprotonation, driving the reaction to completion under mild conditions.

Retrosynthetic Analysis & Mechanism

To ensure scientific integrity, we must first visualize the bond disconnection. The target molecule is cleaved at the ether oxygen, revealing the nucleophilic alcohol and the electrophilic halide.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the


 mechanism, highlighting the critical deprotonation step and the backside attack.

ReactionMechanism Start 3-Iodobenzyl Alcohol (Nucleophile Precursor) Inter Alkoxide Intermediate (Strong Nucleophile) Start->Inter Deprotonation (-H2) Base Sodium Hydride (NaH) Base->Inter TS Transition State (SN2 Backside Attack) Inter->TS Attack on Bn-Br Electrophile Benzyl Bromide (Electrophile) Electrophile->TS Product 1-Benzyloxymethyl- 3-iodo-benzene TS->Product Bond Formation Byproduct NaBr + H2 (gas) TS->Byproduct Leaving Group

Figure 1: Mechanistic pathway of the Williamson Ether Synthesis via irreversible deprotonation.

Experimental Protocol

This protocol is designed for a 5.0 mmol scale . Scaling up requires re-evaluation of exotherm management.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.AmountRole
3-Iodobenzyl alcohol 234.031.01.17 gSubstrate
Sodium Hydride (60% in oil) 24.001.2240 mgBase
Benzyl Bromide 171.041.20.71 mLElectrophile
THF (Anhydrous) 72.11N/A15-20 mLSolvent
TBAI (Optional) 369.370.0592 mgCatalyst

Critical Insight: While DMF is often used for


 reactions, THF  is preferred here for easier workup. If the reaction is sluggish (monitored via TLC), add 5 mol% Tetrabutylammonium Iodide (TBAI) to catalyze the reaction via the Finkelstein mechanism (in situ conversion of BnBr to BnI).
Step-by-Step Methodology
Phase 1: Setup & Deprotonation
  • Apparatus Preparation: Flame-dry a 50 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvent Handling: Add 10 mL of anhydrous THF.

  • Base Addition: Carefully add Sodium Hydride (NaH) (240 mg, 6.0 mmol) to the flask.

    • Safety Note: NaH reacts violently with moisture. Keep under inert flow.

  • Substrate Addition: Cool the suspension to 0°C (ice bath). Dissolve 3-iodobenzyl alcohol (1.17 g) in 5 mL of THF and add it dropwise via syringe over 10 minutes.

    • Self-Validating Observation: Vigorous bubbling (

      
       gas evolution) confirms active deprotonation. Stir for 30 minutes at 0°C until bubbling ceases.
      
Phase 2: Alkylation
  • Electrophile Addition: Add Benzyl Bromide (0.71 mL, 6.0 mmol) dropwise to the cold alkoxide solution.

    • Note: Benzyl bromide is a potent lachrymator. Handle only in a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–6 hours.

    • Visual Check: The formation of a white precipitate (Sodium Bromide, NaBr) indicates the reaction is proceeding.

Phase 3: Workup & Purification
  • Quenching: Cool back to 0°C. Carefully add saturated aqueous

    
     (5 mL) dropwise to quench excess NaH.
    
  • Extraction: Dilute with Diethyl Ether (

    
    , 30 mL) and water (20 mL). Separate layers. Extract the aqueous layer twice with 
    
    
    
    (2 x 15 mL).
  • Washing: Wash combined organics with water (20 mL) and Brine (20 mL) to remove DMF/THF residues.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Chromatography: Purify via silica gel flash chromatography.

    • Eluent: Hexanes:Ethyl Acetate (95:5 to 90:10). The product is less polar than the starting alcohol.

Process Control & Validation

A trustworthy protocol relies on in-process checks. Do not proceed to workup until these criteria are met.

Workflow Logic (DOT Visualization)

Workflow Setup Inert Atmosphere Setup (Dry THF, N2) Deprot Add NaH + Alcohol (Wait for H2 cessation) Setup->Deprot AddBn Add Benzyl Bromide (0°C -> RT) Deprot->AddBn Check TLC Check (Hex:EtOAc 8:2) AddBn->Check Check->AddBn Incomplete (Add TBAI/Time) Quench Quench (NH4Cl) & Extract Check->Quench Start Material Gone

Figure 2: Operational workflow with decision gates.

Validation Criteria
  • TLC Monitoring:

    • Stationary Phase: Silica Gel 60

      
      .
      
    • Mobile Phase: Hexanes:EtOAc (8:2).

    • Observation: Starting material (Alcohol) will have low

      
       (~0.2). Product (Ether) will have high 
      
      
      
      (~0.7).
    • Visualization: UV lamp (254 nm). The 3-iodo moiety provides strong UV absorption.

  • NMR Verification (

    
     NMR, 400 MHz, 
    
    
    
    ):
    • Look for the disappearance of the broad -OH singlet.

    • Diagnostic Peak: A singlet integrating to 4H (or two singlets of 2H) around

      
       4.50–4.60 ppm , corresponding to the benzylic methylene protons (
      
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagentsEnsure THF is distilled/dried. Use fresh NaH.
Incomplete Reaction Steric hindrance or slow kineticsAdd 5 mol% TBAI (Phase Transfer Catalyst). Switch solvent to DMF.[1]
Side Products Elimination of Benzyl BromideKeep temperature strictly at 0°C during addition. Do not overheat.
Emulsion during workup Fine NaBr particulatesWash with dilute HCl (1M) or filter through Celite before separation.

Safety & Hazard Analysis

  • Sodium Hydride (NaH): Pyrophoric. Reacts explosively with water. Protocol: Weigh quickly, use mineral oil dispersion, quench excess carefully with inert alcohol or

    
    .
    
  • Benzyl Bromide: Severe lachrymator and skin irritant. Protocol: Use only in a functioning fume hood. Keep a neutralizing solution (aqueous amine or thiosulfate) nearby for spills.

  • 3-Iodobenzyl Alcohol: Irritant. Avoid inhalation of dust.

References

  • BenchChem. Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. Retrieved from

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocol. Retrieved from

  • Utah Tech University. Williamson Ether Synthesis Lab Manual. Retrieved from

  • Organic Chemistry Portal. Benzyl Ethers: Protection and Deprotection. Retrieved from

Sources

Application

Application Note: Williamson Ether Synthesis Protocol for 3-Iodobenzyl Benzyl Ether

Abstract This application note details a robust, high-purity protocol for the synthesis of 3-iodobenzyl benzyl ether via Williamson ether synthesis. The 3-iodobenzyl moiety serves as a critical pharmacophore and a versat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-purity protocol for the synthesis of 3-iodobenzyl benzyl ether via Williamson ether synthesis. The 3-iodobenzyl moiety serves as a critical pharmacophore and a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This guide prioritizes the Sodium Hydride (NaH) mediated pathway in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure maximum conversion and minimal side products. We provide mechanistic insights, safety protocols for handling lachrymatory benzyl halides, and a self-validating experimental workflow.

Strategic Reaction Design

Retrosynthetic Analysis & Pathway Selection

The target molecule, 3-iodobenzyl benzyl ether, is an unsymmetrical ether. The Williamson synthesis allows for two disconnection strategies:

  • Route A (Selected): Nucleophilic attack by 3-iodobenzyl alkoxide on benzyl bromide .

  • Route B: Nucleophilic attack by benzyl alkoxide on 3-iodobenzyl bromide .

Selection Logic: Route A is preferred for laboratory-scale synthesis. 3-Iodobenzyl alcohol is a stable, commercially available liquid (or low-melting solid) that is easily handled. While benzyl bromide is a potent lachrymator, it is highly reactive and widely standardized as a benzylating agent. Route B requires 3-iodobenzyl bromide, which is also a lachrymator and typically more expensive or less shelf-stable than the alcohol.

Mechanistic Principles

The reaction proceeds via a classic SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2][3]

  • Deprotonation: The alcohol (pKa ~16-17) is irreversibly deprotonated by sodium hydride (NaH) to form the sodium alkoxide. Hydrogen gas (H₂) is evolved.

  • Nucleophilic Attack: The alkoxide performs a backside attack on the benzylic carbon of benzyl bromide, displacing the bromide ion.

Critical Control Point: The 3-iodo substituent on the aromatic ring is electron-withdrawing (inductive effect). This slightly increases the acidity of the benzylic alcohol, facilitating deprotonation, but may slightly decrease the nucleophilicity of the resulting alkoxide compared to unsubstituted benzyl alcohol. However, this effect is negligible for practical synthesis.

Visualization: Reaction Mechanism

ReactionMechanism Alcohol 3-Iodobenzyl Alcohol (Nucleophile Precursor) Alkoxide Sodium 3-Iodobenzyl Alkoxide (Active Nucleophile) Alcohol->Alkoxide Deprotonation (-H2) Base Sodium Hydride (NaH) Base->Alkoxide TS [Transition State] S_N2 Backside Attack Alkoxide->TS Electrophile Benzyl Bromide (Electrophile) Electrophile->TS Product 3-Iodobenzyl Benzyl Ether TS->Product Inversion (N/A for achiral) Byproduct NaBr + H2(g) TS->Byproduct

Caption: SN2 Mechanism for the formation of 3-iodobenzyl benzyl ether.

Safety & Handling Protocols

Hazard CategoryReagentCritical Precaution
Pyrophoric/Water Reactive Sodium Hydride (NaH)Reacts violently with moisture to produce H₂ (flammable). Weigh in a fume hood; use mineral oil dispersion to mitigate dust. Quench waste carefully.
Lachrymator Benzyl BromideCauses severe eye/respiratory irritation. Must be handled in a functioning fume hood. Keep a beaker of dilute NaOH/ethanol nearby to neutralize spills.
Irritant 3-Iodobenzyl AlcoholStandard PPE (gloves, goggles, lab coat). Avoid inhalation.

Experimental Protocol: Standard Anhydrous Method

Reagents & Stoichiometry
  • 3-Iodobenzyl Alcohol: 1.0 equiv (e.g., 2.34 g, 10 mmol)

  • Sodium Hydride (60% in oil): 1.2 - 1.5 equiv (e.g., 0.48 - 0.60 g)

  • Benzyl Bromide: 1.1 - 1.2 equiv (e.g., 1.3 mL)

  • Solvent: Anhydrous THF (0.2 M concentration) or DMF (for faster rates).

  • Catalyst (Optional): Tetrabutylammonium iodide (TBAI) (0.05 equiv) can accelerate the reaction via the Finkelstein reaction in situ (Br

    
     I exchange on benzyl bromide), though usually unnecessary for benzyl bromides.
    
Step-by-Step Procedure

Step 1: Apparatus Setup

  • Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Fit the flask with a rubber septum and an inert gas inlet (Nitrogen or Argon).

  • Cool the flask to room temperature under positive inert gas pressure.

Step 2: Alkoxide Formation

  • Weigh NaH (60% dispersion, 1.2 equiv) and add to the RBF.

  • Optional wash: To remove mineral oil, add dry hexane (10 mL), stir briefly, allow NaH to settle, and syringe off the supernatant. Repeat twice. (Note: For most applications, the oil does not interfere and this step can be skipped).

  • Add anhydrous THF (30 mL) to the NaH. Cool the suspension to 0°C in an ice bath.

  • Dissolve 3-iodobenzyl alcohol (1.0 equiv) in anhydrous THF (10 mL).

  • Add the alcohol solution dropwise to the NaH suspension over 10-15 minutes. Caution: Hydrogen gas evolution will occur. Vent via a needle if necessary or ensure the inert gas line allows outflow.

  • Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) and stir for 30-45 minutes to ensure complete deprotonation. The solution may turn slightly yellow or cloudy.

Step 3: Alkylation

  • Cool the mixture back to 0°C .

  • Add Benzyl Bromide (1.1 equiv) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to RT.

  • Stir for 2–4 hours. Monitor by TLC (Hexanes/Ethyl Acetate 9:1). The limiting reagent (alcohol) should disappear.

Step 4: Quench & Workup

  • Cool to 0°C. Carefully add saturated aqueous NH₄Cl (10 mL) dropwise to quench excess NaH. Expect bubbling.

  • Dilute with Diethyl Ether or Ethyl Acetate (50 mL) and Water (30 mL).

  • Transfer to a separatory funnel. Separate phases.

  • Extract the aqueous layer with organic solvent (2 x 30 mL).

  • Wash combined organics with Water (2 x) and Brine (1 x) to remove DMF (if used) or salts.

  • Dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate in vacuo.

Visualization: Experimental Workflow

Workflow Setup Setup: Flame-dried RBF N2 Atmosphere Deprotonation Add NaH + THF (0°C) Add 3-Iodobenzyl Alcohol (H2 Evolution) Setup->Deprotonation Alkylation Add Benzyl Bromide (0°C) Warm to RT Stir 2-4 hrs Deprotonation->Alkylation Quench Quench: Sat. NH4Cl (0°C) (Careful: Bubbling) Alkylation->Quench Extraction Extract: Et2O or EtOAc Wash: H2O / Brine Quench->Extraction Purification Concentrate & Flash Column (Hex/EtOAc) Extraction->Purification

Caption: Step-by-step workflow for the synthesis of 3-iodobenzyl benzyl ether.

Purification & Characterization

Flash Chromatography
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes (100%) to 5-10% Ethyl Acetate in Hexanes.

  • Rf Values (Approximate):

    • Benzyl Bromide: ~0.8 (Non-polar, often co-elutes near solvent front).

    • Product (Ether): ~0.5 - 0.6 (in 9:1 Hex/EtOAc).

    • 3-Iodobenzyl Alcohol: ~0.2 - 0.3.

Expected Analytical Data
  • Physical State: Colorless to pale yellow oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.70 (s, 1H, Ar-H ortho to I),
      
    • 
       7.60 (d, 1H, Ar-H ortho to I),
      
    • 
       7.30–7.40 (m, 6H, Benzyl aromatic + meta to I),
      
    • 
       7.10 (t, 1H, Ar-H meta to I),
      
    • 
       4.58 (s, 2H, O-CH ₂-Ph),
      
    • 
       4.52 (s, 2H, O-CH ₂-Ar-I).
      
    • Note: The two benzylic singlets may overlap or appear very close; the 3-iodo ring is electron-poor, likely shifting its benzylic protons slightly downfield.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Distinct peaks for ether carbons (

      
      70-72 ppm).
      
    • Carbon attached to Iodine (

      
      94 ppm).
      

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield / Incomplete Reaction Moisture in solvent or NaH deactivation.Ensure THF is distilled/dried. Use fresh NaH. Increase reaction time or temperature (up to 60°C).
Starting Alcohol Remains Insufficient base or deprotonation time.Ensure bubbling ceases before adding alkyl halide. Use 1.5 eq NaH.
New Spot R_f ~0.9 Elimination of Benzyl Bromide (unlikely) or Benzyl Bromide Dimer.Benzyl bromide can hydrolyze or couple. Ensure reagents are fresh.
Product Co-elutes with BnBr Excess Benzyl Bromide used.Reduce BnBr to 1.05 equiv. Wash crude oil with dilute amine or use chemical scavenger.

References

  • BenchChem. "Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers." BenchChem Application Library. Accessed October 2023.[4] Link

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry, 2014. Link

  • Sigma-Aldrich. "Product Specification: 3-Iodobenzyl alcohol." Merck KGaA. Link

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 42300: 3-Iodobenzyl alcohol." PubChem. Link

  • Vaidyanathan, G., et al. "Radiolabeled guanine derivatives for the in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase." Bioconjugate Chemistry, vol. 11, no. 6, 2000, pp. 868-875. (Demonstrates benzylation of purines using similar benzyl halides).

Sources

Method

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 1-Benzyloxymethyl-3-iodo-benzene

Executive Summary & Strategic Utility This Application Note details the optimized parameters for the Suzuki-Miyaura cross-coupling of 1-Benzyloxymethyl-3-iodo-benzene . This substrate is a high-value pharmacophore scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

This Application Note details the optimized parameters for the Suzuki-Miyaura cross-coupling of 1-Benzyloxymethyl-3-iodo-benzene . This substrate is a high-value pharmacophore scaffold, widely utilized in medicinal chemistry to introduce a meta-substituted benzyl alcohol motif protected as a benzyl ether.

The meta-substitution pattern is critical in kinase inhibitor design (e.g., accessing the "gatekeeper" region) and fragment-based drug discovery. The iodine handle provides exceptional reactivity (fast oxidative addition), while the benzyloxymethyl (BOM) ether serves as a robust protecting group that survives basic coupling conditions but can be selectively removed later via hydrogenolysis or Lewis acids.

Key Technical Advantages of this Protocol:

  • Chemo-selectivity: Preserves the acid-sensitive BOM ether while activating the C-I bond.

  • Scalability: Utilizes air-stable Pd(II) pre-catalysts to minimize glovebox dependency.

  • Self-Validation: Includes visual and chromatographic checkpoints to ensure reaction integrity.

Chemo-Structural Analysis

The Electrophile: 1-Benzyloxymethyl-3-iodo-benzene
  • Reactive Center (C-I): The C-I bond energy (~65 kcal/mol) is significantly lower than C-Br or C-Cl. This ensures rapid oxidative addition to Pd(0), often occurring at room temperature or mild heating (40–60 °C).

  • Protecting Group (

    
    ):  The benzyloxymethyl ether is stable to the aqueous basic conditions required for boronate activation (pH 9–11).
    
    • Critical Caution: This group is highly sensitive to hydrogenation . Avoid reaction conditions that generate

      
       or require Pd/C.
      
The Nucleophile: Aryl Boronic Acids
  • Activation Requirement: Boronic acids (

    
    ) are electrophilic. They must be converted to the nucleophilic boronate species (
    
    
    
    ) by a base to undergo transmetallation.

Optimized Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 1-Benzyloxymethyl-3-iodo-benzene (1.0 equiv)Electrophile
Coupling Partner Aryl Boronic Acid (1.2 – 1.5 equiv)Nucleophile
Catalyst

(3 – 5 mol%)
Robust, air-stable Pd source
Base

(2.0 M aq. solution, 3.0 equiv)
Activator of Boron
Solvent 1,4-Dioxane (Degassed)Solubilizes organic components
Step-by-Step Methodology

Phase 1: System Preparation (The "Oxygen Purge")

  • Rationale: Dissolved oxygen oxidizes phosphine ligands to phosphine oxides, deactivating the catalyst and causing "Pd black" precipitation.

  • Charge a reaction vial with 1,4-dioxane.

  • Sparge with Argon or Nitrogen for 15 minutes (use a balloon and a long needle submerged in solvent).

  • Separately, prepare the 2.0 M

    
     solution and sparge for 10 minutes.
    

Phase 2: Reaction Assembly

  • Add 1-Benzyloxymethyl-3-iodo-benzene (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (0.03 equiv) to the reaction vessel.
    
  • Seal the vessel with a septum.

  • Evacuate and backfill with Argon (

    
    ) to remove headspace oxygen.
    
  • Inject the degassed 1,4-dioxane via syringe.

  • Inject the degassed aqueous base via syringe. Note: The mixture will be biphasic.

Phase 3: Reaction & Monitoring

  • Heat the mixture to 80 °C with vigorous stirring (1000 rpm). High stirring is crucial for biphasic transfer.

  • Checkpoint 1 (Visual): The solution should turn dark red/brown. If it turns black and precipitates immediately, oxygen contamination has occurred (Pd aggregation).

  • Checkpoint 2 (TLC @ 1 hour): Elute with Hexanes/EtOAc (8:1). The starting iodide (high Rf) should disappear. The product will typically appear as a UV-active spot with slightly lower Rf than the iodide but higher than the boronic acid.

Phase 4: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate and water.

  • Separate layers. Extract aqueous layer

    
     with EtOAc.
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, emphasizing the critical role of the base in activating the boronic acid (Quaternary Boronate Pathway).

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Exchange I for OH/Ar BaseAct Base Activation (Formation of Ar-B(OH)3-) BaseAct->TransMet Boronate attacks Pd RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd complex RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Substrate 1-Benzyloxymethyl- 3-iodo-benzene Substrate->OxAdd Boronic Aryl Boronic Acid Boronic->BaseAct + OH-

Caption: Catalytic cycle emphasizing the activation of the boronic acid by base prior to transmetallation.

Experimental Workflow Diagram

This workflow ensures reproducibility and minimizes catalyst deactivation.

Workflow Start Start: Weigh Reagents Combine Combine Solids (Cat + Substrate) Start->Combine Degas Degas Solvents (Argon Sparge) Inject Inject Liquids (Dioxane/Base) Degas->Inject Inert Inert Atmosphere (Vac/Fill x3) Combine->Inert Inert->Inject Heat Heat to 80°C (Vigorous Stir) Inject->Heat Monitor TLC Check (1-2 Hours) Heat->Monitor Monitor->Heat Incomplete Workup Extraction & Purification Monitor->Workup Conversion >95%

Caption: Step-by-step experimental workflow for minimizing oxygen exposure.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Black Precipitate "Pd Black" formation due to catalyst decomposition (ligand dissociation or oxidation).Ensure stricter degassing. Add excess ligand (e.g., free

or dppf) to stabilize Pd.
Low Conversion Poor transmetallation; Boronic acid protodeboronation.Switch base to

(anhydrous) or

. Lower temp to 60°C.
Hydrolysis of BOM Acidic byproduct accumulation or excessive heat.Ensure base is in excess (3 equiv).[1] Do not exceed 90°C.
Homocoupling Oxidative homocoupling of boronic acid (Ar-Ar).Reduce oxygen exposure (degas longer). Add boronic acid slowly.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.).[2] Wiley-Interscience.[3] (Refer to Benzyl Ethers section for stability data). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. Link

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

Sources

Application

Application Note: Strategic Utilization of 1-Benzyloxymethyl-3-iodo-benzene in Kinase Inhibitor Design

Executive Summary In the high-stakes arena of kinase inhibitor development, the "linker" region connecting the hinge-binding motif to the solvent-exposed tail is critical for selectivity and physicochemical properties. 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of kinase inhibitor development, the "linker" region connecting the hinge-binding motif to the solvent-exposed tail is critical for selectivity and physicochemical properties. 1-Benzyloxymethyl-3-iodo-benzene (also referred to as 3-iodobenzyl benzyl ether) represents a privileged building block for this purpose.

This Application Note details the strategic use of this intermediate. Unlike simple phenyl spacers, the benzyloxymethyl (BOM) group serves as a masked hydroxymethyl handle . Its meta-substitution pattern directs substituents into the hydrophobic pocket II or the solvent front, depending on the kinase architecture (e.g., EGFR, BTK, p38 MAPK). This guide provides validated protocols for its cross-coupling and subsequent chemoselective deprotection, specifically tailored for scaffolds containing sensitive functionalities like acrylamide warheads (common in covalent inhibitors).

Chemical Profile & Strategic Value

Physicochemical Properties

Note: Data represents the core intermediate and its immediate precursor.

PropertySpecification
IUPAC Name 1-(Benzyloxymethyl)-3-iodobenzene
Molecular Formula C₁₄H₁₃IO
Molecular Weight 324.16 g/mol
Appearance Viscous pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, DMF, Toluene; Insoluble in Water
Key Functionality A Aryl Iodide: High reactivity handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira).
Key Functionality B Benzyl Ether: Robust protecting group, stable to basic/oxidative conditions, removable via hydrogenolysis or Lewis acids.
Structural Logic in Kinase Design

The meta-substitution geometry is non-trivial. In many kinase ATP-binding pockets, a para-substituent on the phenyl ring (relative to the hinge binder) clashes with the "gatekeeper" residue. The meta-position, however, vectors the BOM group towards the solvent front, allowing for:

  • Solubility Enhancement: Post-deprotection attachment of morpholine/piperazine tails.

  • Selectivity: Probing the ribose-binding pocket.

Visualizing the Synthetic Workflow

The following diagram illustrates the "Linker-First" strategy, where the iodine is engaged first to attach the kinase core, followed by late-stage diversification of the tail.

SyntheticWorkflow Start 1-Benzyloxymethyl- 3-iodo-benzene (Starting Block) Step1 Step 1: Suzuki Coupling (Pd-Catalyzed C-C Bond) Start->Step1 + Boronic Acid (Hinge Binder) Inter1 Intermediate A: Scaffold-Linker-OBn Step1->Inter1 Step2 Step 2: Chemoselective Deprotection (BCl3) Inter1->Step2 Lewis Acid (-78°C) Inter2 Intermediate B: Scaffold-Linker-OH Step2->Inter2 - Benzyl Chloride Step3 Step 3: Tail Attachment (Mitsunobu/Alkylation) Inter2->Step3 + Solubilizing Group Final Final Kinase Inhibitor (Hinge-Linker-Tail) Step3->Final

Figure 1: The "Linker-First" synthetic workflow. The iodine handle is utilized to anchor the core scaffold, preserving the masked alcohol for late-stage optimization.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Attach the intermediate to a heteroaryl boronic acid (e.g., a pyrimidine or quinazoline hinge binder). Rationale: The aryl iodide is highly reactive, allowing the use of milder conditions that preserve the benzyl ether and other sensitive groups on the coupling partner.

Materials:

  • 1-Benzyloxymethyl-3-iodo-benzene (1.0 equiv)

  • Heteroaryl Boronic Acid/Pinacol Ester (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) – Chosen for resistance to dehalogenation.

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Degassing: Charge a microwave vial or round-bottom flask with the aryl iodide, boronic acid, base, and solvent. Sparge with Argon for 10 minutes. Critical: Oxygen inhibits the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under Argon flow. Seal the vessel.

  • Reaction: Heat to 80°C (oil bath) or 100°C (microwave, 30 min).

    • Monitoring: TLC (Hexane/EtOAc) should show disappearance of the iodide (Rf ~0.6-0.8 depending on solvent).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography. The product (Intermediate A) is usually a stable solid or oil.

Protocol B: Chemoselective Debenzylation (The "Okano" Method)

Objective: Remove the benzyl group to reveal the free alcohol without reducing double bonds (e.g., acrylamides) or affecting other acid-sensitive groups. Rationale: Standard hydrogenolysis (H₂/Pd-C) will reduce alkenes (destroying covalent warheads). Strong acids (HBr) are too harsh. The Boron Trichloride (BCl₃) / Pentamethylbenzene system is the gold standard for this transformation in complex synthesis [1].

Materials:

  • Intermediate A (Benzyl ether) (1.0 equiv)[3]

  • Reagent: BCl₃ (1.0 M in DCM) (2.0 equiv)

  • Scavenger: Pentamethylbenzene (3.0 equiv) – Essential to trap the benzyl cation and prevent re-alkylation.

  • Solvent: Anhydrous DCM[2]

Procedure:

  • Setup: Flame-dry a Schlenk flask and cool to -78°C (Dry ice/Acetone bath).

  • Addition: Dissolve Intermediate A and Pentamethylbenzene in DCM. Add this solution to the flask.

  • Reaction: Dropwise add BCl₃ solution over 10 minutes. The solution may turn dark red/purple (complex formation).

  • Incubation: Stir at -78°C for 1–2 hours.

    • Self-Validation: Quench a small aliquot with MeOH and check TLC. The alcohol product is significantly more polar (lower Rf) than the benzyl ether.

  • Quench: Add MeOH (excess) at -78°C. Caution: Exothermic. Allow to warm to room temperature.

  • Workup: Concentrate to remove volatiles. Partition between CHCl₃ and saturated NaHCO₃.

  • Purification: The byproduct (benzyl-pentamethylbenzene) is non-polar and elutes easily in 100% Hexanes/DCM. The desired alcohol elutes with MeOH/DCM gradients.

Logical Analysis: SAR & Binding Modes

Understanding why this intermediate works requires visualizing the kinase active site.

SAR_Logic Hinge Hinge Region (Adenine Pocket) Linker Phenyl Linker (From 3-Iodo) Hinge->Linker Suzuki Bond Substituent 3-Position (BOM Group) Linker->Substituent Meta-Sub Gatekeeper Gatekeeper Residue (Steric Barrier) Linker->Gatekeeper Avoids Clash Solvent Solvent Front (Solubility/Selectivity) Substituent->Solvent Extends Into

Figure 2: Structure-Activity Relationship (SAR) logic. The meta-substitution provided by the intermediate avoids the gatekeeper residue (which often blocks para-substituents) and vectors the tail towards the solvent front.

Troubleshooting & Quality Assurance

  • Issue: Incomplete Suzuki Coupling.

    • Cause: Dehalogenation of the iodide (replaced by H).

    • Fix: Switch to Pd(PPh₃)₄ or strictly exclude water if using anhydrous conditions. Ensure the iodide is fresh (iodides can liberate I₂ upon storage; wash with thiosulfate if yellow/brown).

  • Issue: Benzyl Cleavage Fails or Polymerizes.

    • Cause: Lack of scavenger.

    • Fix: Ensure Pentamethylbenzene is used.[3][4] Without it, the cleaved benzyl cation performs Friedel-Crafts alkylation on your electron-rich kinase scaffold, creating a mess of byproducts.

  • Issue: Regioselectivity.

    • Verification: Use 2D NMR (HMBC) to confirm the coupling occurred at the iodine position and not via C-H activation elsewhere.

References

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[4][5] Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[3][4] Synlett, 2008(13), 1977–1980.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • BenchChem. (2025).[2] Application Notes: Synthesis of Bioactive Molecules Starting from 4-Iodobenzyl Alcohol (Analogous Chemistry).

  • Sigma-Aldrich. (2025).[6] 3-Iodobenzyl alcohol Product Specification & Reactivity Profile.

Sources

Method

Reagents for benzylation of 3-iodobenzyl alcohol

Application Note: Strategic Benzylation of 3-Iodobenzyl Alcohol Part 1: Executive Summary & Strategic Analysis 3-Iodobenzyl alcohol (CAS: 57455-06-8) is a high-value scaffold in medicinal chemistry. The meta-iodine subst...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Benzylation of 3-Iodobenzyl Alcohol

Part 1: Executive Summary & Strategic Analysis

3-Iodobenzyl alcohol (CAS: 57455-06-8) is a high-value scaffold in medicinal chemistry. The meta-iodine substituent serves as a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) or lithium-halogen exchange, while the benzylic alcohol provides a vector for etherification or oxidation.

Protecting the hydroxyl group as a benzyl ether (to form 1-(benzyloxymethyl)-3-iodobenzene ) is a critical transformation. It prevents proton interference during base-mediated coupling reactions and enhances lipophilicity for purification. While the Williamson ether synthesis is the industry standard, the presence of the iodine atom requires careful reagent selection to avoid halogen scrambling or premature oxidative addition if transition metals are present in the reaction matrix.

This guide details three distinct protocols for the


-benzylation of 3-iodobenzyl alcohol, categorized by mechanistic demand:
  • Standard Basic Conditions (Williamson): High-yielding, scalable, best for simple substrates.

  • Acid-Catalyzed (Trichloroacetimidate): Ideal for base-sensitive substrates.

  • Neutral Conditions (Dudley Reagent): The "silver bullet" for acid/base-labile complex scaffolds.

Part 2: Reagent Selection Matrix

The following table summarizes the trade-offs between the primary benzylation methodologies.

MethodReagentsMechanismKey AdvantageKey Limitation
Williamson Ether

+


(Alkoxide attack)
Cost-effective; Scalable; High Yield (>90%)Uses pyrophoric

; Strongly basic (incompatible with esters).
Trichloroacetimidate BTCA +


(Carbocation)
Mildly acidic; No metal wasteBTCA is moisture sensitive; Requires careful acid handling.
Dudley Reagent Bn-OPT +


(Thermal)
Neutral pH; Bench-stable reagentReagent cost; Atom economy (high MW byproduct).
Phase Transfer

+

+


(Interfacial)
Green chemistry; No anhydrous solventsSlower kinetics; Emulsion formation.

Part 3: Detailed Experimental Protocols

Protocol A: Standard Williamson Ether Synthesis (NaH/BnBr)

Best for: Routine synthesis of 1-(benzyloxymethyl)-3-iodobenzene on gram scale.

Mechanism: Irreversible deprotonation of the alcohol followed by nucleophilic attack on benzyl bromide.

Reagents:

  • 3-Iodobenzyl alcohol (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.5 equiv)

  • Benzyl Bromide (

    
    ) (1.2 equiv)
    
  • TBAI (Tetrabutylammonium iodide) (0.05 equiv - Optional catalyst)

  • Solvent: Anhydrous THF or DMF (

    
    )
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Charge the flask with

    
     (1.5 equiv). Wash the 
    
    
    
    with dry hexanes (
    
    
    ) to remove mineral oil if downstream purification is critical; otherwise, use as is. Suspend in anhydrous THF (
    
    
    relative to alcohol).
  • Addition: Cool the suspension to

    
     (ice bath). Add 3-iodobenzyl alcohol (dissolved in minimal THF) dropwise over 15 minutes. Gas evolution (
    
    
    
    ) will occur.
    • Critical Check: Ensure evolution ceases before proceeding (approx. 30 min stirring at

      
      ).
      
  • Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise. Add catalytic TBAI if reaction is sluggish.

  • Reaction: Remove ice bath and allow to warm to room temperature (RT). Stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product (

    
    ) will be less polar than the starting alcohol (
    
    
    
    ).
  • Quench: Cool to

    
    . Carefully quench with saturated 
    
    
    
    solution.
  • Workup: Extract with ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     or EtOAc (
    
    
    
    ). Wash combined organics with
    
    
    and Brine. Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Safety Note:


 releases flammable hydrogen gas. 

is a potent lachrymator; use only in a fume hood.
Protocol B: Acid-Catalyzed Benzylation (Benzyl Trichloroacetimidate)

Best for: Substrates containing base-sensitive groups (e.g., esters, halides prone to elimination).

Reagents:

  • 3-Iodobenzyl alcohol (1.0 equiv)

  • Benzyl 2,2,2-trichloroacetimidate (BTCA) (1.2–1.5 equiv)

  • Catalyst: Triflic acid (

    
    ) or 
    
    
    
    (0.05–0.1 equiv)
  • Solvent:

    
     or Cyclohexane/DCM mix (
    
    
    
    )

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-iodobenzyl alcohol and BTCA in anhydrous

    
     (
    
    
    
    ) under nitrogen.
  • Catalysis: Cool to

    
     (optional, often runs at RT). Add the acid catalyst (
    
    
    
    ) dropwise.
  • Precipitation: The reaction often precipitates trichloroacetamide as a white solid byproduct within 1–3 hours.

  • Workup: Filter the mixture through a Celite pad to remove the amide byproduct. Wash the filtrate with saturated

    
    .
    
  • Purification: Concentrate and purify via chromatography.

Protocol C: Neutral Benzylation (Dudley Reagent)

Best for: Highly sensitive complex molecules where both acid and base must be avoided.

Reagents:

  • 3-Iodobenzyl alcohol (1.0 equiv)

  • Bn-OPT (2-Benzyloxy-1-methylpyridinium triflate) (2.0 equiv)

  • 
     (2.0 equiv, acid scavenger)
    
  • Solvent: Trifluorotoluene (

    
    ) or Toluene (
    
    
    
    )

Step-by-Step Procedure:

  • Mix: Combine alcohol, Bn-OPT, and

    
     in a sealed tube or flask.
    
  • Heat: Heat the mixture to

    
     (if using 
    
    
    
    ) or
    
    
    (if using Toluene).
  • Mechanism: Heating causes Bn-OPT to decompose, releasing a benzyl cation equivalent which is trapped by the alcohol.

    
     neutralizes the pyridinium byproduct.
    
  • Workup: Filter through Celite. Concentrate.

  • Note: This method rarely requires extensive purification beyond filtration and a short plug.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways for the three protocols described above.

BenzylationPathways Substrate 3-Iodobenzyl Alcohol (Nucleophile) Product 1-(Benzyloxymethyl)-3-iodobenzene (Protected Scaffold) Substrate->Product Acid-Cat. Transfer NaH NaH (Base) Substrate->NaH Deprotonation BnCation Benzyl Cation (Transient) Substrate->BnCation Trapping Alkoxide Alkoxide Intermediate NaH->Alkoxide Alkoxide->Product SN2 Attack on BnBr BnBr BnBr (Electrophile) BnBr->Product BnOPT Dudley Reagent (Bn-OPT) BnOPT->BnCation Thermal Decomp BnCation->Product Heat Heat (>80°C) Heat->BnOPT BTCA Benzyl Trichloroacetimidate (BTCA) BTCA->Product + Acid Acid Acid Cat. (TfOH) Acid->BTCA

Caption: Mechanistic divergence of benzylation strategies: Williamson (Anionic SN2), Dudley (Thermal SN1), and BTCA (Acid-catalyzed SN1).[1]

Part 5: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (Williamson) Moisture in solvent/reagents.Distill THF over Na/Benzophenone; use fresh NaH. Add TBAI catalyst.
Iodine Scrambling Palladium contamination or extreme heat.Avoid using metal spatulas; ensure glassware is clean. Keep temp <

for basic methods.
Trichloroacetamide difficult to remove High solubility of byproduct.Cool reaction to

before filtering. Wash organic layer vigorously with water.
Product is colored (Pink/Purple) Iodine liberation.Wash organic layer with

(sodium thiosulfate) to reduce

.

Part 6: References

  • Poon, K. W. C., & Dudley, G. B. (2006).[2][3] Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt.[3] The Journal of Organic Chemistry, 71(10), 3923–3927.

  • Wessel, H. P., Iversen, T., & Bundle, D. R. (1985). Acid-catalysed benzylation of hydrox groups using benzyl trichloroacetimidate. Journal of the Chemical Society, Perkin Transactions 1, 2247-2250.

  • Sigma-Aldrich. (n.d.). 3-Iodobenzyl alcohol Product Specification.

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers: Protection of Hydroxyl Compounds.[4][2][5][6]

Sources

Application

Application Notes and Protocols for the Preparation of Substituted Pyrimidinyl-Pyrrolopyridinones using Aryl Iodides

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of substituted pyrimidinyl-pyrrolopyridinones, a class of heterocyclic compounds of s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of substituted pyrimidinyl-pyrrolopyridinones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The core of this methodology centers on the strategic use of aryl iodides in a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, to construct the critical C-N linkage between the pyrimidine and pyrrolopyridinone scaffolds. This guide offers in-depth scientific rationale, detailed experimental protocols, and practical troubleshooting advice to facilitate the successful implementation of this synthetic strategy.

Introduction: The Significance of Pyrimidinyl-Pyrrolopyridinones

Pyrrolopyridinone derivatives are integral components in a multitude of biologically active molecules, including potent inhibitors of various kinases and phosphodiesterases.[1][2] The fusion of a pyrimidine ring to this scaffold often enhances the pharmacological profile of the resulting compound, making the development of efficient and versatile synthetic routes to these molecules a key objective in medicinal chemistry. The strategic introduction of substituents on the pyrimidine ring is crucial for modulating potency, selectivity, and pharmacokinetic properties.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of molecules containing C-N bonds, offering a powerful tool for the construction of complex aryl amines.[3][4] While aryl bromides and chlorides are commonly employed in these reactions, aryl iodides present a unique set of advantages and challenges. Aryl iodides are often more reactive, allowing for milder reaction conditions; however, the iodide byproduct can sometimes inhibit the catalyst.[5][6] This guide will address these nuances and provide a robust protocol for the successful use of aryl iodides in the synthesis of pyrimidinyl-pyrrolopyridinones.

Synthetic Strategy: A Modular Approach

The synthesis of substituted pyrimidinyl-pyrrolopyridinones can be approached in a modular fashion, allowing for the facile introduction of diversity at various points in the synthetic sequence. The key bond formation, the C-N linkage between the pyrimidine and pyrrolopyridinone moieties, is achieved via a Buchwald-Hartwig amination. This strategy involves the coupling of a 2-amino-5-iodopyrimidine with a suitable pyrrolopyridinone precursor.

The overall synthetic workflow is depicted below:

G cluster_0 Precursor Synthesis cluster_1 Key Coupling Step cluster_2 Final Product 2-Aminopyridine 2-Aminopyridine 2-Amino-5-iodopyrimidine 2-Amino-5-iodopyrimidine 2-Aminopyridine->2-Amino-5-iodopyrimidine Iodination Coupling_Reaction Buchwald-Hartwig Amination 2-Amino-5-iodopyrimidine->Coupling_Reaction Aryl Iodide Pyrrolo[2,3-b]pyridin-4-ol Pyrrolo[2,3-b]pyridin-4-ol Functionalized Pyrrolopyridinone Functionalized Pyrrolopyridinone Pyrrolo[2,3-b]pyridin-4-ol->Functionalized Pyrrolopyridinone Functionalization Functionalized Pyrrolopyridinone->Coupling_Reaction Amine Partner Substituted Pyrimidinyl-Pyrrolopyridinone Substituted Pyrimidinyl-Pyrrolopyridinone Coupling_Reaction->Substituted Pyrimidinyl-Pyrrolopyridinone

Figure 1: Overall synthetic workflow for the preparation of substituted pyrimidinyl-pyrrolopyridinones.

Detailed Experimental Protocols

Synthesis of 2-Amino-5-iodopyrimidine (Aryl Iodide Precursor)

The preparation of 2-amino-5-iodopyrimidine is a critical first step. Several methods exist for the iodination of 2-aminopyridine.[7][8][9] A common and effective method involves the use of iodine and an oxidizing agent.

Materials:

  • 2-Aminopyridine

  • Iodine (I₂)

  • Hydrogen Peroxide (H₂O₂)

  • Water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine in water.

  • With stirring, add iodine in portions at room temperature.

  • After the addition of iodine is complete, continue stirring for 2-3 hours.

  • Slowly add hydrogen peroxide dropwise to the reaction mixture.

  • Continue to stir for an additional 2-3 hours after the hydrogen peroxide addition is complete.

  • Heat the reaction mixture to reflux for 20-30 minutes.

  • Cool the mixture in an ice bath and collect the precipitate by filtration.

  • Wash the filter cake with ice-cold water and dry under vacuum to yield 2-amino-5-iodopyrimidine.

Synthesis of the Pyrrolopyridinone Core

The synthesis of the pyrrolopyridinone core can be achieved through various established routes, often starting from commercially available precursors.[10] The specific functionalization of the pyrrolopyridinone will depend on the desired final product.

Buchwald-Hartwig Amination: Coupling of 2-Amino-5-iodopyrimidine with a Pyrrolopyridinone

This is the key bond-forming step. The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction, especially when dealing with aryl iodides.[5][11][12] Modern biarylphosphine ligands, such as BrettPhos, have shown excellent efficacy in the C-N cross-coupling of aryl iodides by preventing the formation of inhibitory palladium iodide dimers.[5][11]

Materials:

  • 2-Amino-5-iodopyrimidine

  • Substituted Pyrrolopyridinone

  • Palladium precatalyst (e.g., BrettPhos Pd G3)

  • Ligand (if not using a precatalyst, e.g., BrettPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

General Experimental Protocol:

  • To an oven-dried reaction vial under an inert atmosphere (e.g., in a glovebox), add the 2-amino-5-iodopyrimidine, the substituted pyrrolopyridinone, the palladium precatalyst, and the base.

  • Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Stir the reaction for the required time (monitor by TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Critical Parameters for Buchwald-Hartwig Amination

ParameterRecommended Choice & Rationale
Palladium Precatalyst BrettPhos Pd G3 (or similar biarylphosphine-based precatalyst). These are highly active for C-N coupling with aryl iodides and help prevent catalyst inhibition.[5][11]
Ligand BrettPhos. This bulky, electron-rich ligand promotes the formation of the active monoligated Pd(0) species and is effective for coupling with primary amines.[11]
Base NaOtBu is a strong, non-nucleophilic base suitable for many couplings. For base-sensitive substrates, Cs₂CO₃ can be a milder alternative, potentially requiring higher temperatures.[12]
Solvent Toluene or Dioxane. The choice of solvent can be critical. In some cases, using a solvent in which the iodide byproduct is insoluble can prevent catalyst inhibition and improve reaction efficiency.[5][13]
Temperature 80-110 °C. The optimal temperature will depend on the specific substrates and catalyst system.
Inert Atmosphere Essential. The Pd(0) catalyst is oxygen-sensitive.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions.

G Low_Conversion Low or No Conversion Check_Catalyst Inactive Catalyst System Low_Conversion->Check_Catalyst Potential Cause Check_Base Incorrect Base Low_Conversion->Check_Base Potential Cause Check_Inertness Oxygen Contamination Low_Conversion->Check_Inertness Potential Cause Side_Products Formation of Side Products Hydrodehalogenation Hydrodehalogenation of Aryl Iodide Side_Products->Hydrodehalogenation Observed Side Product Homocoupling Homocoupling of Amine or Aryl Iodide Side_Products->Homocoupling Observed Side Product Use_Precatalyst Use a reliable precatalyst (e.g., G3) to ensure efficient generation of active Pd(0). Check_Catalyst->Use_Precatalyst Solution Optimize_Base Ensure the base is strong enough and non-nucleophilic. Consider grinding the base to increase surface area. Check_Base->Optimize_Base Solution Improve_Inert Thoroughly degas solvents and maintain a positive pressure of inert gas. Check_Inertness->Improve_Inert Solution Optimize_Conditions Lower reaction temperature or screen different ligands. Hydrodehalogenation->Optimize_Conditions Solution Adjust_Stoichiometry Optimize catalyst loading and reaction temperature. Homocoupling->Adjust_Stoichiometry Solution

Figure 2: Troubleshooting guide for the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and eyes. Cesium carbonate is an irritant.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a fume hood and away from ignition sources.

  • Aryl Iodides: Handle with care, as with all halogenated organic compounds.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. Thesis. [Link]

  • Seela, F., & Peng, X. (2001). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry, 66(19), 6494-6497. [Link]

  • Google Patents. (2019). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • Google Patents. (1927).
  • BIOENGINEER.ORG. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. [Link]

  • Khan, I., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 899-905. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(46), 27364-27375. [Link]

Sources

Method

Application Note: High-Yield Synthesis of No-Carrier-Added [¹²³I/¹³¹I]-3-Iodobenzylguanidine (MIBG) via Oxidative Destannylation

Executive Summary & Clinical Significance 3-Iodobenzylguanidine (MIBG) remains the gold standard radiotracer for imaging and treating neuroendocrine tumors (neuroblastoma, pheochromocytoma) and assessing cardiac sympathe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Significance

3-Iodobenzylguanidine (MIBG) remains the gold standard radiotracer for imaging and treating neuroendocrine tumors (neuroblastoma, pheochromocytoma) and assessing cardiac sympathetic innervation. Its structural homology to norepinephrine allows it to target the Norepinephrine Transporter (NET) system with high specificity.

While early synthesis methods relied on isotopic exchange (yielding carrier-added products with low specific activity), modern clinical applications demand no-carrier-added (n.c.a.) formulations. High specific activity is critical to avoid pharmacological effects from the mass of cold MIBG (which can induce hypertensive crises) and to prevent saturation of NET receptors during imaging.

This guide details the Oxidative Destannylation route, the industry-preferred method for generating n.c.a. [¹²³I]MIBG and [¹³¹I]MIBG with radiochemical yields (RCY) typically exceeding 85%.[1][2][3]

Strategic Methodology: Why Destannylation?

The synthesis of radioiodinated aromatics requires an electrophilic substitution.[4] In the n.c.a. approach, the radioactive iodine (iodide, I⁻) must be oxidized to an electrophile (I⁺) in situ.[4] The choice of the leaving group on the precursor is the determinant of regioselectivity and yield.

FeatureIsotopic Exchange (Old)Copper-Mediated Boronation (Emerging)Tin (Sn) Destannylation (Standard)
Precursor Cold 3-iodobenzylguanidineArylboronic acid/ester3-(trimethylstannyl)benzylguanidine
Specific Activity Low (Carrier-Added)High (n.c.a.)High (n.c.a.)
Reaction Temp High (150°C+)Room Temp - 60°CRoom Temp - 60°C
Purification Difficult (Isotopic separation impossible)ModerateEasy (HPLC separates Sn vs I)
Toxicity LowLowHigh (Requires rigorous QC)

Expert Insight: While Copper-mediated methods are gaining traction for being "tin-free," the destannylation route remains the most robust for GMP production due to the extreme stability of the C-Sn bond during storage and the clean, rapid cleavage upon oxidation.

Mechanism of Action

The reaction proceeds via an electrophilic ipso-substitution. The oxidant generates an electrophilic iodine species which attacks the carbon attached to the tin moiety. The C-Sn bond is weaker than a C-H bond, directing the iodine exclusively to the meta-position.

ReactionMechanism Precursor 3-(trimethylstannyl) benzylguanidine Intermediate σ-Complex Transition State Precursor->Intermediate + [*I]+ Oxidant Oxidant (Peracetic Acid/H2O2) Radioiodine [*I]NaI Oxidant->Radioiodine Oxidizes I- to I+ Radioiodine->Intermediate Product [*I]-MIBG (Radioiodinated) Intermediate->Product Destannylation Byproduct Sn-Byproducts Intermediate->Byproduct Cleavage

Figure 1: Mechanism of electrophilic radioiododestannylation. The stannyl group directs the incoming radioiodine to the specific meta-position.

Detailed Protocol: Radiosynthesis of n.c.a. [¹²³I]MIBG

Pre-requisites:

  • Precursor: 3-(trimethylstannyl)benzylguanidine (often Boc-protected to prevent N-chlorination).[5]

  • Radionuclide: [¹²³I]NaI in 0.05 M NaOH (High concentration >300 mCi/mL preferred).

  • Oxidant: Peracetic acid (32%) or Hydrogen Peroxide (30%). Note: Avoid Chloramine-T if possible, as it can form chlorinated byproducts that are difficult to separate.

Step-by-Step Workflow
A. Reaction Setup
  • Dissolution: Dissolve 50 µg of the stannyl precursor in 50 µL of Ethanol/Acetic Acid (1:1 v/v).

    • Why: The acetic acid buffers the reaction to pH ~5, optimal for the stability of the iodonium ion.

  • Activity Addition: Add 370–1850 MBq (10–50 mCi) of [¹²³I]NaI solution to the reaction vial.

  • Oxidation: Add 10 µL of Oxidant (e.g., 2% peracetic acid in acetic acid).

  • Incubation: Vortex and let stand at room temperature for 5–10 minutes.

    • Validation: Reaction kinetics are fast. Extended heating is rarely necessary for tin precursors and may degrade the guanidine moiety.

B. Deprotection (If using Boc-Precursor)

If using N,N'-bis(tert-butoxycarbonyl) precursor (preferred for purity):

  • Evaporate the solvent under a stream of nitrogen at 90°C.

  • Add 200 µL of Trifluoroacetic acid (TFA).

  • Heat at 90°C for 5 minutes.

  • Evaporate TFA to dryness.

C. Quenching
  • Resuspend the residue in 1 mL of mobile phase (e.g., 0.05 M phosphate buffer).

  • Add 10 µL of sodium metabisulfite (10 mg/mL) to reduce any residual oxidizing agent and free iodine (I₂) back to iodide (I⁻).

Purification & Quality Control

Direct injection of the crude mixture onto HPLC is mandatory to remove the organotin byproduct, which is toxic.

HPLC Purification Protocol
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µ, 250 x 4.6 mm).

  • Mobile Phase:

    • Solvent A: 0.05 M Ammonium Formate (pH 4.5).

    • Solvent B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/mL.

  • Detection: Gamma (Radioactivity) and UV (254 nm).

Separation Logic: The highly polar MIBG product elutes early (approx. 5-8 mins), while the lipophilic tin precursor and hydrolyzed tin byproducts elute significantly later (15+ mins) or are washed off in the high-organic flush.

Quality Control Specifications
TestMethodAcceptance Criteria
Radiochemical Purity HPLC / TLC> 95%
Radionuclidic Purity Gamma Spectroscopy> 99.5% (¹²³I)
Chemical Purity HPLC (UV)Sn-precursor < 5 µ g/dose
pH Potentiometric4.5 – 7.5
Specific Activity Calculated from UV mass> 185 GBq/µmol (n.c.a)

Production Workflow Visualization

ProductionWorkflow Start Start: [123I]NaI Solution Prep Add Precursor (Sn-Guanidine) + Acidic Buffer Start->Prep React Add Oxidant Incubate 10 min @ RT Prep->React Quench Quench (Metabisulfite) + Deprotection (if Boc) React->Quench HPLC HPLC Purification (Remove Tin) Quench->HPLC Formulate Formulation (Citrate Buffer + Ascorbic Acid) HPLC->Formulate Collect Product Peak QC QC Analysis (Purity, Sterility, pH) Formulate->QC QC->HPLC Fail (Repurify) Final Patient Dose QC->Final Pass

Figure 2: GMP Production workflow from hot-cell synthesis to final patient formulation.

Troubleshooting & Optimization

Issue: Low Radiochemical Yield (<50%)

  • Cause: Moisture in the reaction (if using NCS) or insufficient oxidant.

  • Fix: Ensure anhydrous conditions for the precursor stock. Increase oxidant concentration slightly, but monitor for chlorination byproducts.

Issue: "Carrier" Peaks in UV Trace

  • Cause: Incomplete separation of the tin precursor or hydrolysis of the tin bond (protodestannylation) before labeling.

  • Fix: Store precursor at -20°C under argon. Use a gradient HPLC method rather than isocratic to ensure the lipophilic tin is fully resolved.

Issue: Radiolysis (Product Instability)

  • Cause: High radioactive concentration (RAC) causing self-irradiation.

  • Fix: Dilute the final product immediately after collection. Add radical scavengers like Ascorbic Acid (0.5 mg/mL) or Ethanol (2-5%) to the final formulation.

References

  • Wafelman, A. R., et al. (1994).[6][7] Synthesis, radiolabelling and stability of radioiodinated m-iodobenzylguanidine, a review. Applied Radiation and Isotopes.[4][6][7][8][9]

  • Garg, P. K., et al. (1994). Synthesis of no-carrier-added [123I]MIBG via the trimethylstannyl intermediate.[2] Nuclear Medicine and Biology.[4] (Standard protocol reference for destannylation).

  • Vaidyanathan, G., & Zalutsky, M. R. (2007). Meta-[radioiodinated]iodobenzylguanidine.[1][2][3][5][10][11] Molecular Imaging and Contrast Agent Database (MICAD).

  • Zlatopolskiy, B. D., et al. (2016). A Highly Efficient Copper-Mediated Radioiodination Approach Using Aryl Boronic Acids.[12] (Alternative method reference).

  • European Pharmacopoeia. Iobenguane (123I) Injection Monograph. (Regulatory standard for QC).[10]

Sources

Application

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of Benzyloxymethyl (BOM) Aryl Iodides

Abstract & Strategic Importance In drug discovery, the benzyloxymethyl (BOM) group represents a critical strategic tool for the protection of phenols and nitrogen heterocycles (e.g., indoles, imidazoles). Unlike simple b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

In drug discovery, the benzyloxymethyl (BOM) group represents a critical strategic tool for the protection of phenols and nitrogen heterocycles (e.g., indoles, imidazoles). Unlike simple benzyl (Bn) or methyl (Me) ethers, the BOM group—an acetal linkage (


)—offers unique orthogonality . It is stable to the basic conditions of Suzuki-Miyaura couplings but can be removed under mild hydrogenolysis or specific Lewis acid conditions where a standard benzyl group might persist, or where harsh demethylation (e.g., 

) would destroy sensitive scaffolds.

This application note details the end-to-end workflow for utilizing BOM-protected aryl iodides in Palladium-catalyzed cross-couplings. We address the specific challenges of this substrate class, including the stability of the acetal linkage and the prevention of chelating side-reactions.

Chemical Context and Reaction Logic[1][2][3][4][5][6][7][8][9]

Why BOM-Aryl Iodides?

Aryl iodides are the "gold standard" electrophiles for cross-coupling due to the weak C-I bond energy (~65 kcal/mol), facilitating rapid oxidative addition. However, free phenols or N-H heterocycles on the aryl ring often poison Pd-catalysts or undergo competitive side reactions.

The BOM group is superior in this context because:

  • Base Stability: It is impervious to the carbonate/phosphate bases used in Suzuki couplings.

  • Electronic Neutrality: Unlike electron-withdrawing acyl groups, BOM does not significantly deactivate the aryl ring toward oxidative addition.

  • Acetal Oxygen Effect: The acetal oxygen can occasionally act as a weak directing group, stabilizing the palladium intermediate, though this effect is less pronounced than with MOM (methoxymethyl) groups.

Strategic Workflow

The following diagram illustrates the strategic pathway from a raw iodophenol to a functionalized biaryl, highlighting the orthogonality of the BOM group.

BOM_Workflow Start 2-Iodophenol (Nucleophilic OH) Protection BOM Protection (BOM-Cl, Base) Start->Protection Masking Intermediate BOM-Aryl Iodide (Electrophile) Protection->Intermediate Yield >90% Coupling Pd-Catalyzed Cross-Coupling Intermediate->Coupling Suzuki/Sonogashira Product BOM-Biaryl Scaffold Coupling->Product C-C Bond Formed Deprotection Deprotection (H2/Pd-C or BCl3) Product->Deprotection Orthogonal Cleavage Final Functionalized Hydroxy-Biaryl Deprotection->Final Target API

Caption: Strategic workflow for utilizing BOM protection to enable Pd-catalyzed diversification of phenols.

Experimental Protocols

Protocol A: Synthesis of BOM-Protected Aryl Iodide

Objective: Protection of 2-iodophenol to generate 1-(benzyloxymethoxy)-2-iodobenzene. Safety Alert: Benzyl chloromethyl ether (BOM-Cl) is a potent lachrymator and suspected carcinogen. All operations must be performed in a well-ventilated fume hood.

Reagents:
  • 2-Iodophenol (1.0 equiv)[1]

  • Benzyl chloromethyl ether (BOM-Cl) (1.2 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 2-iodophenol (10 mmol, 2.20 g) and anhydrous DCM (40 mL). Cool to 0°C in an ice bath.

  • Base Addition: Add DIPEA (15 mmol, 2.6 mL) dropwise. Stir for 10 minutes.

  • Protection: Add BOM-Cl (12 mmol, ~1.7 mL) dropwise via syringe over 5 minutes. Note: BOM-Cl purity varies; commercial grades are often ~60-75% pure. Adjust stoichiometry if necessary.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Validation (TLC): Check TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear. The BOM-ether usually runs with an

    
     of ~0.6-0.7.
    
  • Workup: Quench with saturated

    
     (20 mL). Extract with DCM (2 x 20 mL). Wash combined organics with water and brine. Dry over 
    
    
    
    .[2]
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).

    • Expected Yield: 85-95% as a colorless oil.

    • Key NMR Signal: Look for the acetal methylene protons (

      
      ) as a singlet around 
      
      
      
      5.3 - 5.4 ppm
      .
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of BOM-protected 2-iodophenol with Phenylboronic acid.

Reagents:
  • BOM-Aryl Iodide (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)[1]

  • Catalyst:

    
     (3-5 mol%) OR 
    
    
    
    (for sterically hindered substrates).
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:
  • Inert Setup: Charge a Schlenk tube or microwave vial with the BOM-aryl iodide (1.0 mmol, 340 mg), Phenylboronic acid (1.2 mmol, 146 mg), and

    
     (0.03 mmol, 35 mg).
    
  • Degassing: Evacuate and backfill with Argon three times. Crucial: Oxygen poisons Pd(0).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aqueous

    
     (1.5 mL).
    
    • Why Water? Water is essential for the formation of the reactive boronate species

      
       which undergoes transmetallation.
      
  • Reaction: Heat to 85°C for 4-6 hours (or 100°C for 30 mins in microwave).

  • Monitoring: Monitor by LC-MS. Look for the mass of the biaryl product. The BOM group is stable; do not expect deprotection.

  • Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black). Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle is vital for troubleshooting. The BOM group introduces steric bulk and potential oxygen coordination.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-I (BOM) Int1 Ar-Pd(II)-I (BOM-Ether) OxAdd->Int1 TransMet Transmetallation (Base Required) Int1->TransMet + Ar'-B(OH)3 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd(II) RedElim->Pd0 - Product

Caption: The Pd(0)/Pd(II) catalytic cycle. The BOM group remains spectator during the cycle but must not sterically impede the Oxidative Addition.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch to

which is more robust than

.
Protodeboronation Boronic acid instability.Use excess boronic acid (1.5 equiv) or switch to Boronic Ester (Pinacol ester).
BOM Cleavage Acidic impurities or excessive heat.Ensure base (

) is sufficient. Avoid acidic workups.
"Black" Reaction Pd precipitation (agglomeration).Add additional ligand (e.g.,

) or reduce temperature.

Deprotection (Post-Coupling)

To recover the phenol, the BOM group must be removed.

  • Method A (Hydrogenolysis):

    
     (1 atm), 10% Pd/C, EtOH/EtOAc.
    
    • Note: If the molecule contains sulfur or alkenes, Pd/C may be problematic.

  • Method B (Lewis Acid):

    
     in DCM at -78°C. This is highly effective for BOM ethers and works when hydrogenation is not an option.
    

References

  • Protecting Groups in Organic Synthesis. Wuts, P. G. M.; Greene, T. W. Wiley-Interscience, 4th Edition, 2006 . (Standard text for BOM stability/deprotection data).

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457–2483. (The foundational review for the Suzuki coupling mechanism).

  • A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Aleiwi, B. A.; Kurosu, M. Tetrahedron Lett.[3]2012 , 53, 3758-3762. (Detailed protocol for BOM deprotection issues).

  • Application of 2-Iodophenol in Suzuki and Sonogashira Couplings. BenchChem Application Note. (General context for iodophenol couplings).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing deiodination during benzyl ether hydrogenolysis

Executive Summary: The "Selectivity Paradox" The Problem: You are attempting to remove a benzyl ether protecting group ( ) using Palladium-catalyzed hydrogenolysis. However, your molecule contains an Aryl Iodide ( ).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Selectivity Paradox"

The Problem: You are attempting to remove a benzyl ether protecting group (


) using Palladium-catalyzed hydrogenolysis. However, your molecule contains an Aryl Iodide (

). Under standard conditions (Pd/C,

, neutral solvent), the Carbon-Iodine bond is thermodynamically weaker and kinetically more accessible to the Palladium surface than the Carbon-Oxygen (benzylic) bond. Consequently, you observe rapid deiodination (

) often before or during the desired debenzylation.

The Solution Hierarchy:

  • Kinetic Acceleration (The Acid Strategy): We must accelerate the rate of debenzylation (

    
    ) so it outcompetes deiodination (
    
    
    
    ). This is achieved by protonating the ether oxygen.[1]
  • Catalyst Tuning: Switching from standard reduced Pd/C to unreduced Pd/C or Pearlman’s Catalyst (

    
    ) to alter the electronic surface properties.
    
  • Chemical Alternatives: If hydrogenolysis proves uncontrollable, we switch to Lewis Acid-mediated cleavage (

    
    ).
    

Mechanistic Visualization

The following diagram illustrates the competing pathways on the catalyst surface and how specific conditions shift the reaction toward the desired product.

SelectivityPathways Start Substrate (Bn-O-R-I) PdSurface Pd Surface Adsorption Start->PdSurface DeBn Path A: Debenzylation (Desired) PdSurface->DeBn Accelerated by H+ (Protonation of O) DeI Path B: Deiodination (Undesired) PdSurface->DeI Accelerated by Base (Neutralizes HI) Product Product (HO-R-I) DeBn->Product SideProduct Impurity (HO-R-H) DeI->SideProduct Acid Acidic Media (AcOH / HCl) Acid->DeBn Promotes Base Basic/Neutral Media (TEA / MeOH) Base->DeI Promotes

Caption: Figure 1. Kinetic competition between C-O and C-I cleavage.[2] Acidic conditions selectively accelerate Path A, while basic conditions promote Path B.

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "I am using 10% Pd/C in Methanol, and the Iodine is gone in 10 minutes."
  • Diagnosis: In neutral Methanol, the HI generated from trace deiodination is not scavenged effectively, or the reaction is simply too slow for the ether cleavage. The catalyst surface is too "hot" for the iodine.

  • Immediate Fix: Switch the solvent to Glacial Acetic Acid or a mixture of MeOH/AcOH (10:1) .

  • Why? Acid protonates the benzylic oxygen, turning it into a better leaving group. This drastically increases the rate of debenzylation (

    
    ), allowing you to stop the reaction before the slower deiodination becomes significant. Conversely, bases (amines) stabilize the transition state for oxidative addition into the C-I bond.
    
Scenario B: "I heard about adding Ethylenediamine (Sajiki conditions). Should I use that?"
  • Answer: NO.

  • Reasoning: The Sajiki protocol (Pd/C + Ethylenediamine) is designed to prevent debenzylation while reducing olefins [1]. If you add ethylenediamine, you will poison the catalyst against the very reaction you are trying to perform (cleavage of the benzyl ether).

Scenario C: "Hydrogenolysis works, but I get a 10% des-iodo impurity. I need >99% purity."
  • Diagnosis: You are facing a "kinetic tail" problem where the reaction runs too long.

  • Fix:

    • Switch catalyst to Pearlman’s Catalyst (20%

      
      ) .[2] It is generally more active for debenzylation than standard Pd/C.[2]
      
    • Monitor strictly by LCMS.[2] Stop the reaction at 95% conversion. It is easier to separate starting material than the des-iodo impurity.

Step-by-Step Protocols

Protocol 1: The "Acid-Accelerated" Hydrogenolysis (Recommended)

Best for: Substrates stable to weak acids.

ParameterSpecificationNotes
Catalyst 20%

(Pearlman's)
Wet support (50%

) preferred to minimize ignition risk.
Loading 5-10 wt% relative to substrateHigher loading allows shorter reaction time (kinetic control).
Solvent Glacial Acetic Acid (or EtOAc + 10% AcOH)Critical: Acid accelerates C-O cleavage.[2]
Pressure 1 atm (Balloon)High pressure increases De-I risk.[2]
Temperature Ambient (20-25°C)Do not heat.

Procedure:

  • Dissolve substrate (1.0 equiv) in Glacial Acetic Acid (0.1 M concentration).

  • Add

    
     (10 wt%).[2]
    
  • Purge with Argon, then introduce

    
     (balloon).
    
  • Vigorous Stirring: Essential for mass transfer.[2]

  • Monitor: Check LCMS every 30 minutes.

  • Termination: Upon completion, filter immediately through Celite. Neutralize filtrate with

    
     during workup.[2]
    
Protocol 2: The Lewis Acid Alternative ( )

Best for: Substrates where hydrogenolysis fails completely or Iodine is too labile.

Procedure:

  • Dissolve substrate in dry

    
     under Argon.
    
  • Cool to -78°C (Dry ice/Acetone bath).

  • Add

    
     (1M in DCM, 3.0 equiv) dropwise.
    
  • Stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Quench: Add MeOH dropwise (exothermic!).

  • Mechanism:

    
     coordinates to the ether oxygen, followed by nucleophilic attack of 
    
    
    
    on the benzylic carbon. This mechanism is orthogonal to metal-catalyzed reduction and leaves Aryl Iodides untouched [3].

FAQ: Technical Deep Dive

Q: Why does unreduced Pd/C (PdO) work better than reduced Pd/C? A: Research suggests that electron-deficient Palladium species (PdO) are less prone to oxidative insertion into the C-I bond (which requires an electron-rich metal center) but retain activity for hydrogenolysis [2]. Commercial catalysts like ESCAT™ 147 (unreduced) are often superior for this specific selectivity.[2]

Q: Can I use Ammonium Formate (Transfer Hydrogenation)? A: Proceed with caution. Ammonium formate decomposes to


 and 

.[2] The presence of transient

(base) can accelerate dehalogenation. If you must use transfer hydrogenation, use 1,4-cyclohexadiene as the hydrogen donor in an acidic solvent, as it generates neutral benzene as the byproduct.

Q: What if my molecule is acid-sensitive? A: If you cannot use Acetic Acid or


, you are in a difficult spot. Your best option is Raney Nickel (W-2) . While Raney Ni is known for desulfurization, it can sometimes effect debenzylation without touching aryl halides if the reaction is kept strictly at room temperature and monitored closely. However, this is less reliable than the Pd/Acid method.

References

  • Sajiki, H. , & Hirota, K. (1998).[1][3] "Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C Due to the Presence of Ammonia, Pyridine or Ammonium Acetate."[4] Tetrahedron Letters, 39(40), 7127-7130.

    • Context: Defines what not to do.
  • Wang, S. S. Y. , et al. (2005).[5] "Selective Debenzylation in the Presence of Aromatic Chlorine on Pd/C Catalysts." Catalysis of Organic Reactions, CRC Press.[5]

    • Context: Establishes the "Acid Effect" where acidic pH promotes debenzylation over dehalogenation.[6]

  • Prasad, A. K. , et al. (2021).[1] "Cleavage of O-benzyl ethers with Lewis acids." ACS Omega, 6, 11248-11259.[1]

    • Context: Validates the alternative for retaining sensitive functional groups.

Sources

Optimization

Technical Support Center: Chemoselective Debenzylation of Aryl Iodides

Current Status: Operational Topic: Selective cleavage of Benzyl (Bn) ethers in the presence of Aryl Iodides (Ar-I) Ticket Priority: High (Risk of hydrodehalogenation) The Chemoselectivity Paradox User Query: "Why does my...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Selective cleavage of Benzyl (Bn) ethers in the presence of Aryl Iodides (Ar-I) Ticket Priority: High (Risk of hydrodehalogenation)

The Chemoselectivity Paradox

User Query: "Why does my aryl iodide disappear when I try to remove a benzyl group?"

Technical Insight: Standard hydrogenolysis (H₂, Pd/C) is non-selective. The bond dissociation energy (BDE) of a benzylic C-O bond (~65 kcal/mol) is sufficiently close to that of an Ar-I bond (~65-70 kcal/mol). Palladium catalysts facilitate oxidative addition into the C-I bond, leading to hydrodehalogenation (replacement of Iodine with Hydrogen). To preserve the Ar-I handle for future cross-coupling (Suzuki, Sonogashira), you must utilize poisoned heterogeneous catalysis or non-reductive Lewis Acid protocols .

Method Selection Workflow

Use this decision tree to select the optimal protocol for your substrate.

Debenzylation_Workflow Start START: Substrate Analysis Is_Acid_Sens Is the substrate acid-sensitive? (e.g., Acetals, Silyl ethers) Start->Is_Acid_Sens Is_Red_Sens Are there other reducible groups? (Nitro, Alkyne, Alkene) Is_Acid_Sens->Is_Red_Sens No (Stable to Acid) Method_A METHOD A: Pd/C + Ethylenediamine (Poisoned Hydrogenolysis) Is_Acid_Sens->Method_A Yes (Must avoid Acid) Is_Red_Sens->Method_A Yes (Multiple reducible groups) Method_B METHOD B: BCl3 + Pentamethylbenzene (Lewis Acid + Scavenger) Is_Red_Sens->Method_B No (Only Ar-I is sensitive) Method_C METHOD C: TiCl4 + TBAI (Nucleophilic Cleavage) Method_B->Method_C If BCl3 is too harsh or unavailable

Figure 1: Decision matrix for selecting the appropriate deprotection strategy based on substrate functionality.

Standard Operating Protocols (SOPs)

Protocol A: Poisoned Hydrogenolysis (The "Sajiki" Method)

Best For: Acid-sensitive substrates or when strictly neutral conditions are required. Mechanism: Ethylenediamine (en) coordinates strongly to the Pd surface, poisoning the active sites responsible for Ar-I oxidative addition while leaving the sites for benzylic C-O hydrogenolysis active [1].

ParameterSpecification
Catalyst 5% or 10% Pd/C (unreduced)
Poison Ethylenediamine (en)
Solvent MeOH or THF (degassed)
Atmosphere H₂ (1 atm / Balloon)
Temperature 25 °C (Room Temp)

Step-by-Step:

  • Complexation: In a flask, suspend 10% Pd/C (10 wt% loading relative to substrate) in MeOH.

  • Poisoning: Add Ethylenediamine (0.5 – 1.0 equiv relative to Pd metal, not the substrate). Stir for 10–15 mins.

    • Note: This pre-poisoning step is critical. Do not add substrate yet.

  • Addition: Add the benzyl ether substrate to the mixture.

  • Hydrogenation: Cycle vacuum/H₂ three times. Stir under H₂ balloon.

  • Monitoring: Check TLC/LCMS. Reaction typically finishes in 1–4 hours.

  • Workup: Filter through Celite. Wash with MeOH. Concentrate.

Protocol B: Lewis Acid with Cation Scavenger

Best For: Complex substrates where hydrogenation is impossible (e.g., presence of alkenes/alkynes). Mechanism: BCl₃ coordinates to the ether oxygen. The C-O bond breaks, generating a benzyl cation. Pentamethylbenzene acts as a "dummy" nucleophile, trapping the benzyl cation to prevent it from re-alkylating the electron-rich phenol product (Friedel-Crafts alkylation) [2].

ParameterSpecification
Reagent BCl₃ (1.0 M in CH₂Cl₂ or Hexanes)
Scavenger Pentamethylbenzene (PMB-H)
Solvent Anhydrous CH₂Cl₂
Temp -78 °C to 0 °C

Step-by-Step:

  • Setup: Flame-dry flask, Ar atmosphere. Dissolve substrate (1.0 equiv) and Pentamethylbenzene (3.0 equiv) in CH₂Cl₂.[1] Cool to -78 °C.[1][2]

  • Addition: Dropwise add BCl₃ (1.5 – 2.0 equiv). Solution may turn dark/purple.

  • Reaction: Stir at -78 °C for 1 hour. If sluggish, warm slowly to 0 °C.

    • Warning: Do not exceed 0 °C; risk of Ar-I cleavage increases.

  • Quench: Add MeOH at -78 °C to destroy borate esters.

  • Workup: Dilute with CH₂Cl₂, wash with NaHCO₃. The byproduct (benzyl-pentamethylbenzene) is non-polar and easily separated via column chromatography.[2]

Protocol C: Nucleophilic Cleavage (TiCl₄/TBAI)

Best For: Substrates that require mild Lewis acidity but lack the electron density to require a scavenger. Mechanism: TiCl₄ activates the ether; Iodide (from TBAI) acts as a nucleophile to displace the phenol via an Sɴ2-type mechanism [3].

Step-by-Step:

  • Dissolve substrate (1.0 equiv) and TBAI (Tetra-n-butylammonium iodide, 1.5 equiv) in CH₂Cl₂ at 0 °C.

  • Add TiCl₄ (1.0 M solution, 1.2 equiv) dropwise.

  • Stir at 0 °C. The reaction is driven by the formation of the strong Ti-O bond and the benzyl iodide byproduct.

Troubleshooting & FAQs

Q1: I used Method A (Pd/C), but I still see de-iodination (approx. 10-20%).

Diagnosis: Insufficient poisoning or "Hot" spots on the catalyst. Corrective Action:

  • Increase Poison: Increase Ethylenediamine to 1.5 - 2.0 equiv relative to Pd.

  • Solvent Switch: Switch from MeOH to THF or EtOAc. Protic solvents (MeOH) accelerate hydrogenolysis, including the unwanted C-I reduction.

  • Alternative Poison: Use 5% Pd/C(en) (commercial pre-poisoned catalyst) or add Diphenylsulfide (0.1 equiv) as a stronger poison if 'en' fails.

Q2: Using Method B (BCl₃), I see a new spot on TLC that is NOT my product.

Diagnosis: Friedel-Crafts Benzylation (The "Benzyl Dance"). Technical Detail: The cleaved benzyl cation is electrophilic.[2] If your Ar-I phenol is electron-rich (e.g., methoxy-substituted), the benzyl group will re-attach to the ring ortho/para to the OH. Corrective Action:

  • Check Scavenger: Did you add Pentamethylbenzene? It is non-negotiable for electron-rich rings.

  • Stoichiometry: Ensure Pentamethylbenzene is in excess (3.0 equiv).

  • Temperature: Keep the reaction strictly at -78 °C. The recombination reaction has a higher activation energy than the cleavage.

Q3: Why not use BBr₃? It is the standard for ether cleavage.

Diagnosis: Selectivity failure. Technical Detail: BBr₃ is more aggressive than BCl₃.

  • Over-reaction: BBr₃ will cleave methyl ethers (OMe) if present. BCl₃ is selective for Benzyl over Methyl ethers [4].

  • Halogen Exchange: In rare cases, BBr₃ can facilitate Halogen exchange (Ar-I

    
     Ar-Br) via an addition-elimination mechanism on highly activated rings. Stick to BCl₃. 
    
Q4: My reaction with BCl₃ stalled at 50% conversion.

Diagnosis: Borate Ester formation. Corrective Action:

  • The reaction produces Ar-O-BCl2. This species is stable.[3][4] The reaction does not yield the free phenol until the methanol quench .

  • Do not judge conversion by the appearance of the phenol spot on TLC during the reaction (unless you performed a mini-workup on the aliquot).

  • Ensure the reagent is fresh. BCl₃ hydrolyzes instantly in moist air to form HCl and Boric acid (inactive for coordination).

Mechanism Visualization

Mechanism_BCl3 cluster_prevention Prevention of Side Reaction Substrate Ar(I)-O-Bn Coordination Coordination [Ar(I)-O(BCl3)-Bn] Substrate->Coordination + BCl3 (-78°C) Cleavage Ion Pair [Ar(I)-O-BCl2]⁻ + [Bn]⁺ Coordination->Cleavage Rate Limiting Scavenging Scavenging [Bn-Pentamethylbenzene] Cleavage->Scavenging + Pentamethylbenzene Quench Hydrolysis (MeOH) Ar(I)-OH Cleavage->Quench + MeOH Realkylation Friedel-Crafts (Re-attachment to Ar) Cleavage->Realkylation No Scavenger

Figure 2: Mechanistic pathway of BCl₃ deprotection highlighting the critical role of the scavenger in preventing re-alkylation.

References

  • Sajiki, H. , Hattori, K., & Hirota, K. (1998).[5] The Formation of a Novel Pd/C-Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups.[6][7] The Journal of Organic Chemistry, 63(22), 7990–7992. Link

  • Okano, K. , Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[8][9] Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[1] Synlett, 2008(13), 1977-1980. Link

  • Brooks, P. R. , Wirtz, M. C., Vetelino, M. G., Rescek, D. M., Woodworth, G. F., Morgan, B. P., & Coe, J. W. (1999). Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective Combination Reagent for the Cleavage of Primary Alkyl Aryl Ethers.[10][11][12] The Journal of Organic Chemistry, 64(26), 9719–9721. Link

  • Congreve, M. S. , et al. (1993).[13] Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. Link

Sources

Troubleshooting

Removing excess benzyl bromide from ether synthesis mixtures

Topic: Purification Strategies for Ether Synthesis Mixtures Ticket ID: BB-REM-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are encountering difficulty removing excess Benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for Ether Synthesis Mixtures Ticket ID: BB-REM-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering difficulty removing excess Benzyl Bromide (BnBr) from a Williamson ether synthesis or similar alkylation reaction. This is a critical safety and purity issue. BnBr is a potent lachrymator and often co-elutes with benzyl ethers on silica gel due to similar polarity (


-

interactions).

This guide provides three validated workflows to eliminate BnBr, ranging from chemical scavenging (highest reliability) to chromatographic optimization.

Module 1: The "Amine Quench" (Standard Liquid-Phase Scavenging)

Best For: Standard bench-scale synthesis (100 mg – 50 g). Mechanism: Nucleophilic substitution (


) converting lipophilic BnBr into a hydrophilic ammonium salt.
The Science

Attempting to wash BnBr away with simple water/brine fails because BnBr is organic-soluble. We must chemically modify it. By adding a nucleophilic amine, we force the formation of a quaternary ammonium salt, which partitions quantitatively into the aqueous phase during extraction.

Recommended Reagent:


-Dimethylethylenediamine  (DMEDA) or Ethanolamine .
Why? These amines are highly nucleophilic (fast reaction) and possess polar "tails" that ensure the resulting salt is extremely water-soluble.
Step-by-Step Protocol
  • Reaction Check: Ensure your main coupling reaction is complete via TLC.

  • The Quench: Add 1.5 - 2.0 equivalents (relative to the excess BnBr) of

    
    -dimethylethylenediamine directly to the reaction mixture.
    
    • Note: If your solvent is non-polar (e.g., Hexanes), add enough THF or DCM to ensure homogeneity.

  • Incubation: Stir at room temperature for 15–30 minutes .

    • Validation: Spot TLC.[1][2] The high

      
       BnBr spot should disappear, replaced by a baseline spot (ammonium salt).
      
  • The Wash (Critical):

    • Dilute with organic solvent (EtOAc or Ether).[3]

    • Wash 1: 1M HCl (Removes unreacted amine and the new benzyl-ammonium salt).

    • Wash 2: Water/Brine (Neutralization).

  • Result: The organic layer now contains your product, free of BnBr.

Module 2: Polymer-Supported Scavenging

Best For: Medicinal chemistry, high-throughput screening (HTS), or when acidic washes are forbidden (acid-sensitive products). Mechanism: "Catch and Filter." The impurity binds to a solid resin; you filter the resin away.

The Science

Polymer-supported amines (e.g., Tris-(2-aminoethyl)amine polystyrene) act as "molecular flypaper." The BnBr reacts with the resin beads, permanently tethering the benzyl group to the solid support.

Protocol
  • Selection: Use a Tris-amine or Morpholine functionalized resin (Loading typically 2–4 mmol/g).

  • Calculation: Add 3–4 equivalents of resin relative to the estimated excess BnBr.

  • Incubation: Agitate (do not magnetically stir, as this grinds the beads) for 1–4 hours or overnight.

  • Filtration: Filter the mixture through a fritted glass funnel or cotton plug.

  • Rinse: Wash the resin with DCM to recover any entrained product.

  • Result: The filtrate contains pure product. No aqueous workup required.

Module 3: Visualization & Decision Logic
Workflow Logic: Selecting the Right Method

The following diagram illustrates the decision process based on your scale and product sensitivity.

ScavengingLogic Start Excess Benzyl Bromide Detected ScaleCheck Check Scale & Sensitivity Start->ScaleCheck LiquidScavenge Method 1: Liquid Amine Scavenge (DMEDA / Ethanolamine) ScaleCheck->LiquidScavenge Standard Scale (>1g) Stable Product Hydrolysis Method 3: Hydrolysis/Derivatization (Convert to Benzyl Alcohol/Acetate) ScaleCheck->Hydrolysis Amine Incompatible AcidSensitive Is Product Acid Sensitive? ScaleCheck->AcidSensitive Small Scale (<500mg) or High Value SolidScavenge Method 2: Polymer Resin (Tris-amine beads) AcidSensitive->LiquidScavenge No AcidSensitive->SolidScavenge Yes (Avoid Acid Wash)

Caption: Decision matrix for selecting the optimal Benzyl Bromide removal strategy based on scale and chemical sensitivity.

Module 4: Comparative Data & FAQ
Method Comparison Table
FeatureLiquid Scavenging (Amine)Solid-Supported ScavengingChromatographic Separation
Cost Low (Reagents <$1/g)High (Resins >$50/10g)Medium (Solvents/Silica)
Speed Fast (30 mins)Slow (1–12 hours)Slow (Hours)
Scalability Excellent (kg scale)Poor (g scale)Medium
Purity High (>99% removal)HighVariable (Co-elution risk)
Atom Economy Poor (Generates liquid waste)Good (Solid waste)Poor (Solvent waste)
Frequently Asked Questions (FAQ)

Q: Why can't I just rotovap the Benzyl Bromide off? A: Benzyl bromide has a high boiling point (198°C). While it forms azeotropes with water, removing it strictly by vacuum requires high heat, which often decomposes sensitive ethers.

Q: My product is an amine. Can I still use the "Amine Quench"? A: Proceed with caution. If your product is a secondary amine, it might compete with the scavenger. In this case, use Method 2 (Solid Support) or use a highly sterically hindered scavenger that reacts with the unhindered BnBr but leaves your product alone. Alternatively, use Sodium Acetate in DMF to convert excess BnBr to Benzyl Acetate, which is easily separable by column chromatography.

Q: I see a spot running just above my product on TLC. Is that BnBr? A: Likely. BnBr is non-polar (


 in Hex/EtOAc 4:1). It is UV active but does not stain well with Permanganate. It does stain yellow/orange with NBP (4-(p-nitrobenzyl)pyridine)  spray, which is specific for alkylating agents.
References
  • ResearchGate Discussions. (2014). How does one separate Benzyl bromide from the reaction mixture?Link

  • Organic Chemistry Portal. (2023).[4] Benzyl Ethers - Protecting Groups.Link

  • BenchChem. (2025).[5][6] Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide. (Referenced for solubility and reactivity profiles of BnBr). Link

  • University of Rochester. Not Voodoo: Workup and Purification Tips. (Standard field reference for amine washes). Link

Sources

Optimization

Optimizing yield for 3-iodobenzyl ether synthesis

Technical Support Center: 3-Iodobenzyl Ether Synthesis Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-3IBE-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Iodobenzyl Ether Synthesis

Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-3IBE-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

This guide addresses the synthesis of 3-iodobenzyl ethers (


). The 3-iodobenzyl moiety is a high-value pharmacophore; the iodine atom serves as a critical handle for downstream cross-coupling (Suzuki, Sonogashira), while the ether linkage provides metabolic stability.

The Core Challenge: The synthesis must balance the high reactivity of the benzylic position (prone to hydrolysis and polymerization) with the stability of the aryl iodide (sensitive to light and metal contaminants).

Module 1: Strategic Route Selection

Before troubleshooting, verify you are using the correct pathway for your specific substrate (


).
Decision Matrix: Which Route?

RouteSelection Start Start: What is your Counter-Partner (R)? Aliphatic Aliphatic Alcohol (R-OH) (Primary/Secondary) Start->Aliphatic Phenol Phenol / Acidic OH (pKa < 11) Start->Phenol Tertiary Tertiary Alcohol (Sterically Hindered) Start->Tertiary RouteA Method A: Williamson Ether Synthesis (3-iodobenzyl bromide + R-O-Na) Aliphatic->RouteA Standard Choice Phenol->RouteA Scalable Alternative RouteB Method B: Mitsunobu Reaction (3-iodobenzyl alcohol + R-OH) Phenol->RouteB High Selectivity RouteC Method C: Acid-Catalyzed Alkylation (Trichloroacetimidate method) Tertiary->RouteC Avoids Elimination

Figure 1: Strategic decision tree for selecting the optimal synthetic route.

Module 2: The Williamson Ether Synthesis (Primary Protocol)

Context: This is the industry standard for attaching the 3-iodobenzyl group to aliphatic alcohols. It involves reacting 3-iodobenzyl bromide with an alkoxide.

Critical Reaction Parameters
ParameterRecommendationTechnical Rationale
Solvent THF (0°C to RT) or DMF (0°C)DMF accelerates

but is hard to remove. THF is cleaner but slower. Avoid Acetone if using strong bases (aldol condensation risk).
Base NaH (60% in oil) Irreversible deprotonation drives the equilibrium. Use KH only for extremely hindered alcohols.
Stoichiometry 1.1 eq Alkoxide : 1.0 eq HalideUse the alcohol as the limiting reagent if it is precious; otherwise, use excess halide to drive completion.
Catalyst TBAI (5-10 mol%) Essential if using weaker bases (

) or biphasic conditions.
Troubleshooting Guide (Q&A)

Q: My yield is stuck at ~40%, and I see a new spot on TLC that isn't product or starting material.

  • Diagnosis: You are likely observing hydrolysis of the benzyl bromide to 3-iodobenzyl alcohol.

  • The Fix:

    • Water Control: The Williamson synthesis is strictly anhydrous. Dry your solvent over molecular sieves (3Å or 4Å) for 24 hours.

    • Reagent Quality: 3-iodobenzyl bromide is a potent lachrymator and hydrolyzes in moist air. If the solid looks "wet" or sticky, recrystallize it from hexanes before use.

    • Order of Addition: Form the alkoxide first (Alcohol + NaH in THF, stir 30 min) before adding the bromide. This prevents hydroxide (from wet NaH) from competing.

Q: The reaction mixture turned dark purple/violet.

  • Diagnosis: Iodine liberation. This indicates the C-I bond on the aromatic ring is breaking.

  • The Fix:

    • Light Exclusion: Aryl iodides are photosensitive. Wrap the flask in aluminum foil.

    • Temperature: Do not reflux above 60°C. High heat promotes homolytic cleavage of the C-I bond.

    • Check for Metals: If you used a spatula contaminated with Pd or Cu from a previous reaction, you might be triggering an unwanted coupling. Use dedicated glass or plastic tools.

Q: I am trying to etherify a secondary alcohol, but I mostly get styrene byproducts.

  • Diagnosis: Elimination (E2) is competing with Substitution (

    
    ).
    
  • The Fix:

    • Switch Solvent: Move to a non-polar solvent (Toluene) with a Phase Transfer Catalyst (18-Crown-6 or TBAI). This "naked anion" effect favors substitution.

    • Lower Temperature: Run the reaction at -10°C to 0°C. Elimination has a higher activation energy than substitution; cooling favors the ether.

Module 3: Phase Transfer Catalysis (The Scalable Solution)

For reactions involving phenols or less reactive alcohols, Phase Transfer Catalysis (PTC) is often superior to NaH/THF because it tolerates moisture better and avoids strong bases.

Protocol Workflow
  • Organic Phase: Dissolve 3-iodobenzyl bromide in Toluene or DCM.

  • Aqueous Phase: Dissolve Phenol/Alcohol in 30% NaOH.

  • Catalyst: Add Tetrabutylammonium Iodide (TBAI) (5 mol%).

  • Mechanism: The quaternary ammonium salt shuttles the phenoxide anion into the organic layer where it snaps onto the benzyl halide.

PTC_Mechanism cluster_Aqueous Aqueous Phase (NaOH) cluster_Interface Interface cluster_Organic Organic Phase (DCM/Toluene) NaOH Na+ OH- Phenol R-OH Phenoxide R-O- Na+ Phenol->Phenoxide Deprotonation Q_salt Q+ X- (Catalyst) Phenoxide->Q_salt Ion Exchange IonPair [Q+ R-O-] Q_salt->IonPair Transfer Product 3-I-Bn-O-R IonPair->Product SN2 Attack Substrate 3-I-Bn-Br Substrate->Product

Figure 2: Phase Transfer Catalysis mechanism. The catalyst (Q+) extracts the nucleophile into the organic phase, protecting the sensitive aryl iodide from harsh aqueous conditions.

Module 4: The Mitsunobu Reaction (For Sensitive Alcohols)

Context: Use this when you have 3-iodobenzyl alcohol and a phenol, and you cannot convert the alcohol to a bromide (perhaps due to acid sensitivity).

Q: The reaction is extremely viscous and yield is low.

  • The Fix: The byproduct (triphenylphosphine oxide) is likely crashing out. Dilute with more THF.

  • Order of Addition (Crucial):

    • Dissolve 3-iodobenzyl alcohol + Phenol +

      
       in THF.
      
    • Cool to 0°C.

    • Add DEAD/DIAD dropwise. Never add the phosphine last.

Q: Can I use this for aliphatic alcohols?

  • The Fix: Generally, no. The Mitsunobu reaction requires the nucleophile (the "H-Nu" component) to have a pKa < 11-13.

    • Works for: Phenols, Carboxylic acids, Imides.

    • Fails for: Methanol, Ethanol (pKa ~16).

    • Workaround: Use the Williamson ether synthesis (Module 2) for aliphatic alcohols.

Module 5: Isolation & Stability

Q: How do I separate the product from the excess 3-iodobenzyl bromide?

  • Technique: 3-iodobenzyl bromide is less polar than the ether product.

    • TLC: Run in 100% Hexanes first. The bromide moves to the solvent front; the ether stays near the baseline.

    • Scavenging: Add a secondary amine (e.g., morpholine) to the reaction mixture 30 minutes before workup. This converts excess bromide into a water-soluble ammonium salt, which washes away during extraction.

Q: Is the product stable on silica gel?

  • Analysis: Yes, benzyl ethers are generally stable. However, the iodine atom makes the ring lipophilic.

  • Recommendation: Use a gradient elution: 100% Hexanes

    
     5% EtOAc/Hexanes. Avoid chlorinated solvents during storage to prevent "methylene bridging" over long periods.
    

References

  • Williamson, A. W. (1850).[1][2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.

  • Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 16(38), 3251-3254.

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).

  • BenchChem Technical Data. (2025). "Handling and Stability of Iodobenzyl Halides."

Sources

Troubleshooting

Alternative cleavage methods for benzyl ethers with labile halogens

Ticket: Preservation of Labile Halogens during Debenzylation Status: Open Assigned Specialist: Senior Application Scientist Subject: Alternative cleavage methods for benzyl ethers (Bn) avoiding dehalogenation. Overview &...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket: Preservation of Labile Halogens during Debenzylation

Status: Open Assigned Specialist: Senior Application Scientist Subject: Alternative cleavage methods for benzyl ethers (Bn) avoiding dehalogenation.

Overview & Triage

The Challenge: Standard hydrogenolysis (


, Pd/C) is the gold standard for removing benzyl ethers. However, it presents a critical incompatibility with aryl halogens (Ar-I, Ar-Br, and occasionally Ar-Cl). The bond dissociation energy of Carbon-Halogen bonds (C-I ~57 kcal/mol, C-Br ~68 kcal/mol) is sufficiently low that palladium catalysts will facilitate oxidative addition, leading to hydro-dehalogenation (replacement of the halogen with hydrogen) alongside the desired debenzylation.

The Solution Architecture: To retain the halogen, we must switch mechanisms. We move from standard heterogeneous catalysis to either poisoned catalysis or Lewis/Brønsted acid-mediated cleavage .

Decision Matrix: Method Selection

Use the following logic flow to select the correct protocol for your substrate.

DecisionMatrix Start START: Analyze Substrate HalogenType Which Halogen is present? Start->HalogenType AcidSens Is the molecule Acid Sensitive? HalogenType->AcidSens Ar-I, Ar-Br, Ar-Cl MethodD Standard Hydrogenolysis (Risk of loss) HalogenType->MethodD Ar-F (Stable) SulfurSens Is the molecule Sulfur Sensitive? AcidSens->SulfurSens No (Stable to Acid) MethodA METHOD A: Pd/C(en) Hydrogenolysis (Poisoned Catalyst) AcidSens->MethodA Yes (Acid Labile) MethodB METHOD B: BCl3 + Pentamethylbenzene (Lewis Acid) SulfurSens->MethodB Yes (Avoid Sulfur) MethodC METHOD C: TFA + Thioanisole (Push-Pull Acid) SulfurSens->MethodC No (Sulfur OK)

Figure 1: Triage logic for selecting the debenzylation method based on halogen type and functional group compatibility.

Technical Modules & Protocols
Module A: Poisoned Hydrogenolysis (Pd/C-ethylenediamine)

Best For: Acid-sensitive substrates, Ar-I, Ar-Br. Mechanism: The addition of ethylenediamine (en) poisons the palladium surface.[1] The amine occupies the highly active sites required for the difficult oxidative addition into the C-Halogen bond, effectively raising the activation energy for dehalogenation while leaving the lower-energy benzyl cleavage pathway accessible.

Protocol:

  • Catalyst Prep: Suspend 10% Pd/C (10-20 wt% loading relative to substrate) in MeOH.

  • Poisoning: Add ethylenediamine (en) (approx.[1][2] 1.0 - 2.0 equiv relative to Pd metal, not substrate). Stir for 10–15 minutes.

    • Note: The Pd/C-en complex can be prepared in situ.

  • Reaction: Add the substrate dissolved in MeOH (or THF/MeOH).

  • Hydrogenation: Stir under

    
     atmosphere (1 atm balloon is usually sufficient) at RT.
    
  • Monitoring: Reaction is typically slower than standard Pd/C. Monitor via TLC.

Troubleshooting (FAQ):

Q: The reaction is stalled. A: The "poison" might be too effective. Increase


 pressure to 3 bar or add small aliquots of un-poisoned Pd/C. Ensure the solvent is strictly degassed before 

introduction.

Q: I still see dehalogenation. A: Ensure you are using "ethylenediamine" specifically. Pyridine is a weaker poison and may not protect Ar-I. Increase the amine:Pd ratio slightly.

Module B: Lewis Acid Cleavage (

+ Scavenger)

Best For: Substrates with sulfur sensitivity, complex natural products. Mechanism: Boron trichloride (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


) coordinates to the ether oxygen. The C-O bond breaks, generating a transient benzyl cation. Without a scavenger, this cation will polymerize or alkylate the substrate (Friedel-Crafts). Pentamethylbenzene acts as a non-nucleophilic "cation sink."

Protocol:

  • Setup: Flame-dry glassware. Maintain inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve substrate (1.0 equiv) and Pentamethylbenzene (3.0 equiv) in anhydrous DCM.

  • Cooling: Cool to -78°C (Critical for selectivity).

  • Addition: Add

    
     (1.0 M in DCM, 2.0–3.0 equiv) dropwise.
    
    • Alert: Solution may turn dark/purple; this is normal.

  • Quench: Once complete (TLC), quench with MeOH at -78°C before warming.

Troubleshooting (FAQ):

Q: Why Pentamethylbenzene? Can I use Anisole? A: Anisole is a Lewis base and can complex with


, reducing its potency. Pentamethylbenzene is sterically crowded and electron-rich, trapping the benzyl cation without deactivating the Boron reagent.

Q: Can I use


? 
A: Avoid. 

is significantly more aggressive and can cleave methyl ethers or cause halogen exchange (Ar-Cl

Ar-Br).
Module C: "Push-Pull" Acidic Cleavage (TFA + Thioanisole)

Best For: Peptides, robust small molecules, removal of multiple benzyl groups. Mechanism:

  • Push: TFA protonates the ether oxygen (

    
    ).
    
  • Pull: Thioanisole (soft nucleophile) attacks the benzylic carbon via an

    
    -like transition state, displacing the alcohol.
    

Mechanism Step1 1. Protonation (TFA) Step2 2. Nucleophilic Attack (Thioanisole) Step1->Step2 Activated Ether Product 3. Cleaved Alcohol + Benzyl Sulfonium Salt Step2->Product SN2 Displacement

Figure 2: The Push-Pull mechanism utilizing soft nucleophiles.

Protocol:

  • Cocktail: Prepare a mixture of TFA (solvent/reagent) and Thioanisole (10% v/v).

  • Reaction: Dissolve substrate in the cocktail at

    
    .
    
  • Time: Warm to RT. Stir for 1–4 hours.

  • Workup: Evaporate TFA. Neutralize with sat.

    
    . The byproduct (benzyl methyl sulfide) is volatile and odorous; work in a fume hood.
    

Troubleshooting (FAQ):

Q: My product is trapped in the sulfur byproduct. A: The byproduct is lipophilic. Wash the crude mixture with hexanes (if your product is polar) to remove the benzyl sulfide before column chromatography.

Summary Comparison
FeaturePd/C(en) (Method A)

/PMB (Method B)
TFA/Thioanisole (Method C)
Halogen Retention Excellent (I, Br, Cl)ExcellentExcellent
Acid Sensitivity Safe (Neutral)Moderate (Lewis Acid)Unsafe (Strong Acid)
Temp RT-78°C

RT
Reagent Cost LowHighLow
Scalability HighLow/MediumHigh
References
  • Sajiki, H. , "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[3] Tetrahedron Letters, 1995, 36(20), 3465–3468. Link

  • Sajiki, H., et al. , "Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups using Pd/C-Ethylenediamine."[1] Journal of Organic Chemistry, 1998, 63(22), 7990–7992. Link

  • Okano, K., et al. , "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger."[4] Synlett, 2008, 2008(13), 1977–1980. Link

  • Kiso, Y., et al. , "Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System." Chemical and Pharmaceutical Bulletin, 1980, 28(2), 673-676. Link

  • Greene, T.W., Wuts, P.G.M. , Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006. (General Reference for Acidic Cleavage). Link

Sources

Optimization

Technical Support Portal: Purification of 1-Benzyloxymethyl-3-iodo-benzene

Ticket ID: PUR-BnOBPhI-001 Status: Open Assigned Engineer: Senior Application Scientist, Separation Technologies Subject: Optimization of Flash Column Chromatography for 1-Benzyloxymethyl-3-iodo-benzene Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-BnOBPhI-001 Status: Open Assigned Engineer: Senior Application Scientist, Separation Technologies Subject: Optimization of Flash Column Chromatography for 1-Benzyloxymethyl-3-iodo-benzene

Executive Summary & Molecule Profile

Welcome to the Separation Sciences Technical Support Center. You are attempting to purify 1-Benzyloxymethyl-3-iodo-benzene , a lipophilic aryl iodide ether. This molecule presents two specific chromatographic challenges:

  • Photosensitivity: The C–I bond is susceptible to homolytic cleavage under ambient light (photodeiodination), leading to "purple banding" (iodine release) on the column.

  • Lipophilicity: The benzyl ether and aryl iodide moieties make this compound highly non-polar, often causing it to co-elute with starting materials like benzyl bromide if the solvent strength is not carefully modulated.

This guide replaces standard templates with a dynamic troubleshooting and protocol system designed to ensure >98% purity.

Pre-Purification Diagnostics (The "Triage")

Before packing your column, you must validate your separation parameters. Failure to obtain a


 on TLC will result in mixed fractions during flash chromatography.
Diagnostic Workflow: TLC Optimization

Goal: Target an


 of 0.25 – 0.35  for the product.
ComponentPolarity ProfileEstimated

(100% Hexanes)
Estimated

(10% EtOAc/Hex)
Visualization
Benzyl Bromide (Impurity)Non-polar~0.6 - 0.8> 0.9 (Solvent front)UV / Iodine
Product (Ether)Moderately Non-polar~0.05 - 0.10.30 - 0.40 UV (Strong)
Benzyl Alcohol (Impurity)Polar (H-bonding)0.0~0.1 - 0.15UV / KMnO4

Critical Check: If your crude mixture is an oil (common for benzyl ethers), do not wet-load with dichloromethane (DCM). This causes "fingering" (band broadening) because DCM is stronger than your eluent. Use Dry Loading.

TLC_Logic Start Start: Analyze Crude via TLC Solvent Test Solvent: 5% EtOAc in Hexanes Start->Solvent CheckRf Check Product Rf Solvent->CheckRf HighRf Rf > 0.5 (Eluting too fast) CheckRf->HighRf Too Non-polar LowRf Rf < 0.15 (Stuck at baseline) CheckRf->LowRf Too Polar GoodRf Rf = 0.25 - 0.35 (Ideal) CheckRf->GoodRf Just Right Action1 Decrease Polarity (Try 100% Hexanes or 2% EtOAc) HighRf->Action1 Action2 Increase Polarity (Try 10-15% EtOAc) LowRf->Action2 Action3 Proceed to Column Packing GoodRf->Action3 Action1->Solvent Action2->Solvent

Caption: Logic flow for determining the optimal solvent system based on Retention Factor (Rf).

The Purification Protocol

Method: Flash Column Chromatography (FCC) Stationary Phase: Silica Gel 60 (40–63 μm) Recommended Solvent System: Gradient of Hexanes


 5% EtOAc/Hexanes.
Step 1: Column Preparation (Slurry Packing)
  • Select Column Size: Use a 30:1 to 50:1 ratio of Silica:Crude mass. (e.g., for 1g crude, use 30–50g silica).

  • Slurry: Mix silica with 100% Hexanes. Pour into the column.[1][2][3][4][5]

  • Bed Compaction: Flush with 2 column volumes (CV) of hexanes using air pressure. Ensure the sand layer (top) is flat.[4]

    • Why? Starting with 100% hexanes ensures that highly non-polar impurities (like residual benzyl bromide) can be eluted before the product moves.

Step 2: Sample Loading (Dry Load)

Since your product is likely an oil:

  • Dissolve crude in minimum DCM.

  • Add silica gel (approx.[1][3][6] 2x weight of crude).

  • Rotary evaporate to dryness until you have a free-flowing powder.

  • Pour this powder onto the sand layer of your packed column.

  • Add a second layer of sand/cotton on top.

Step 3: Elution Gradient

Run the column using the following stepwise gradient (based on 1g scale):

Volume (CV)Solvent CompositionTarget Elution
1 - 3 100% Hexanes Flushes Benzyl Bromide (if present)
4 - 8 2% EtOAc / 98% Hexanes Moves product slowly away from baseline
9 - 15 5% EtOAc / 95% Hexanes Elutes Product (1-Benzyloxymethyl-3-iodo-benzene)
16+ 20% EtOAc / 80% Hexanes Flushes polar impurities (Benzyl alcohol)
Troubleshooting & FAQs
Q1: Why is my column turning pink/purple?

Diagnosis: Photodeiodination (Iodine release). Cause: Aryl iodides are light-sensitive. Prolonged exposure to ambient light or acidic silica can cleave the C–I bond. The purple color is free iodine (


).
Fix: 
  • Wrap the column in aluminum foil immediately.

  • Increase flow rate to minimize residence time on the silica.

  • Wash the collected fractions with dilute Sodium Thiosulfate (

    
    ) solution during workup to reduce 
    
    
    
    back to iodide (colorless) and prevent further oxidation.
Q2: I see "streaking" or "tailing" on the TLC/Column.

Diagnosis: Acid sensitivity or Overloading. Cause: Benzyl ethers are generally stable, but "active" silica is slightly acidic (pH ~5). This can cause minor hydrolysis or protonation issues if other functional groups are present. Fix:

  • Neutralization: Pre-wash the silica column with 1% Triethylamine (

    
    ) in Hexanes before loading your sample. This buffers the acidic sites on the silica surface.[7]
    
Q3: My product is co-eluting with Benzyl Bromide.

Diagnosis: Insufficient gradient control. Cause: Both compounds are lipophilic. If you jump straight to 5% or 10% EtOAc, they will run together near the solvent front. Fix:

  • Hold at 100% Hexanes longer. Benzyl bromide has an

    
     in hexanes.[6] The product has an 
    
    
    
    . You can wash all the benzyl bromide off with 3-4 column volumes of pure hexanes before ever adding Ethyl Acetate.
Visualizing the Workflow

Column_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Elution Gradient cluster_2 Phase 3: Isolation Pack Pack Silica (100% Hexanes) Load Dry Load Sample (Adsorbed on Silica) Pack->Load Step1 Elute: 100% Hexanes (Removes BnBr) Load->Step1 Step2 Elute: 5% EtOAc/Hex (Collect Product) Step1->Step2 Step3 Elute: 20% EtOAc/Hex (Flush Impurities) Step2->Step3 TLC_Check TLC Fractions (UV 254nm) Step2->TLC_Check Sampling Combine Combine & Concentrate (< 40°C Bath) TLC_Check->Combine

Caption: Step-by-step workflow for the gradient purification of lipophilic aryl iodides.

References
  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][8] "Rapid chromatographic technique for preparative separations with moderate resolution."[1][8][9] The Journal of Organic Chemistry, 43(14), 2923–2925.[1]

  • University of Rochester, Department of Chemistry. "Chromatography: Solvent Systems For Flash Column."

  • Reich, H. J. (University of Wisconsin-Madison). "Flash Chromatography Conditions."

  • Sigma-Aldrich. "Silica Gel 60 Technical Information."

For further assistance, please reply to this ticket with a photo of your TLC plate under UV light.

Sources

Troubleshooting

Technical Support Guide: Stability of 1-Benzyloxymethyl-3-iodo-benzene

This is the Technical Support Center for 1-Benzyloxymethyl-3-iodo-benzene . This guide is structured to address the specific stability challenges inherent to the aryl iodide and dibenzyl ether motifs present in your mole...

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for 1-Benzyloxymethyl-3-iodo-benzene .

This guide is structured to address the specific stability challenges inherent to the aryl iodide and dibenzyl ether motifs present in your molecule.

Product Identity: 1-Benzyloxymethyl-3-iodo-benzene Structural Class: Aryl Iodide / Benzyl Ether Key Vulnerabilities: Photolytic Deiodination (Light), Benzylic Autoxidation (Air)

Section 1: Critical Stability Analysis

Your molecule contains two distinct reactive centers that degrade via independent but potentially synergistic pathways.[1] Understanding these mechanisms is critical for maintaining sample integrity.[1]

1. Light Sensitivity (The C–I Bond)
  • Mechanism: Aryl iodides possess a relatively weak C–I bond (Bond Dissociation Energy

    
     65 kcal/mol).[1] Exposure to UV or intense visible light excites the molecule to a singlet state, which undergoes intersystem crossing to a triplet state, leading to homolytic cleavage.
    
  • Result: Formation of an aryl radical and an iodine radical (

    
    ).[1][2]
    
    • 
       recombines to form molecular iodine (
      
      
      
      ), causing yellow/brown discoloration .[1]
    • The aryl radical abstracts hydrogen from the solvent or the benzylic position of the ether, leading to deiodinated byproducts (1-benzyloxymethyl-benzene).

  • Visual Indicator: Sample turns from white/colorless to pale yellow

    
     pink 
    
    
    
    brown.[1]
2. Air Sensitivity (The Benzylic Ether)
  • Mechanism: The molecule contains two benzylic positions (adjacent to the ether oxygen).[1] The C–H bonds at these positions are weakened by resonance stabilization of the resulting radical.

  • Result: In the presence of oxygen (Air), these positions undergo autoxidation to form hydroperoxides.

    • Safety Warning: These hydroperoxides are shock-sensitive and can concentrate during evaporation.[1]

    • Degradation: The hydroperoxides eventually decompose into 3-iodobenzaldehyde , benzaldehyde , and 3-iodobenzyl alcohol .

  • Visual Indicator: Appearance of white solids (benzoic acid derivatives) or "sweet/almond" odor (aldehydes).[1]

Section 2: Degradation Pathways (Visualized)

The following diagram illustrates the concurrent degradation pathways triggered by light and air.[1]

DegradationPathways Start 1-Benzyloxymethyl- 3-iodo-benzene Light UV/Visible Light (hν) Start->Light Oxygen Oxygen (O2) Start->Oxygen RadicalPair [Aryl Radical + I•] Light->RadicalPair Homolysis Iodine Iodine (I2) (Yellow Color) RadicalPair->Iodine Dimerization Deiod Deiodinated Product (Impurity) RadicalPair->Deiod H-Abstraction Peroxide Benzylic Hydroperoxide (Explosion Hazard) Oxygen->Peroxide Autoxidation Aldehyde 3-Iodobenzaldehyde + Benzaldehyde Peroxide->Aldehyde Decomposition

Figure 1: Mechanistic pathways for photolytic deiodination and oxidative cleavage of the ether linkage.

Section 3: Troubleshooting & FAQs
Q1: My sample has turned pink/yellow. Is it ruined?

Diagnosis: This indicates the liberation of molecular iodine (


) due to light exposure.[1]
  • Impact: If the color is faint, the bulk purity is likely still >95%.[1] Iodine has a high extinction coefficient, so a small amount causes significant color.[1]

  • Corrective Action:

    • Dissolve the compound in an organic solvent (e.g., Et2O or DCM).[1]

    • Wash with a 10% aqueous solution of Sodium Thiosulfate (

      
      ) or Sodium Bisulfite .[1] The color should disappear immediately as 
      
      
      
      is reduced to iodide (
      
      
      ).[1]
    • Dry over

      
       and concentrate in vacuo (away from light).
      
Q2: I see new aldehyde peaks in my NMR (approx. 10 ppm). Why?

Diagnosis: Oxidative cleavage of the benzylic ether.[1]

  • Cause: Storage under air or in a solvent containing dissolved oxygen (e.g., THF, ether) for prolonged periods.[1]

  • Prevention: This process is autocatalytic.[1] Once peroxides form, degradation accelerates.[1]

  • Corrective Action: If degradation is significant (>5%), purify via column chromatography (Silica gel). The aldehydes are much more polar and will separate easily.[1] Do not distill without testing for peroxides first.[1]

Q3: Can I store this compound in solution?

Recommendation: NO.

  • Reasoning: In solution, the rate of diffusion for oxygen and radical propagation is significantly higher than in the solid state. Solvents like THF or Diethyl Ether also form their own peroxides, which can initiate the degradation of your compound.

  • Protocol: Always evaporate to dryness.[1] If you must store a stock solution, use degassed anhydrous benzene or dichloromethane , store in an amber vial under Argon at -20°C.[1]

Q4: What is the optimal storage condition?

Follow this hierarchy for maximum shelf-life:

  • Container: Amber glass vial (blocks UV).

  • Atmosphere: Argon or Nitrogen backfill (removes

    
    ).[1]
    
  • Temperature: -20°C (slows radical kinetics).

  • Physical State: Solid / Crystalline (limits diffusion).[1]

Section 4: Standard Operating Procedures (SOP)
SOP-01: Peroxide Testing (Mandatory before heating/distilling)

Since this molecule is a benzyl ether, it is a Class B peroxide former.

  • Starch-Iodide Test:

    • Dissolve 10 mg of sample in 1 mL Acetic Acid.

    • Add 1 drop of saturated aqueous KI.[1]

    • Result: Yellow/Brown color indicates peroxides.[1]

    • Action: If positive, do not heat. Treat with reducing agent (thiosulfate) or purify via chromatography.[1]

SOP-02: Handling Workflow

Use the following decision tree to ensure safe handling.

HandlingWorkflow Check Inspect Sample Color Color? Check->Color White White/Colorless Color->White Yellow Yellow/Pink Color->Yellow Solid State? White->Solid Action2 Wash with Na2S2O3 (Remove Iodine) Yellow->Action2 Liquid In Solution Solid->Liquid Dry Solid Powder Solid->Dry Action3 Evaporate Immediately (Do not store liquid) Liquid->Action3 Action1 Safe to Use (Keep in Dark) Dry->Action1

Figure 2: Decision matrix for sample assessment and handling.

Summary of Stability Data
ParameterStability RatingConsequence of FailureMitigation Strategy
Light (UV/Vis) Low Deiodination, Iodine release (

)
Amber glassware, Aluminum foil wrap.
Air (Oxygen) Moderate Peroxide formation, Cleavage to aldehydesInert gas (Ar/N2), minimal headspace.[1]
Moisture High Generally stable (Ether linkage is robust to neutral water)Keep dry to prevent hydrate formation.[1]
Heat Moderate Thermal homolysis of C-I bond (>100°C)Store at -20°C; Avoid high-vac heating >50°C.
References
  • Photostability of Aryl Iodides

    • Mechanism of C-I homolysis: Grim, J. B., et al. "Photosensitized Homolysis of Aryl Iodides."[1] Journal of Organic Chemistry, 2017.[1]

    • Iodine liberation:[1] Klapötke, T. M., et al. "Organic Iodides and their Stability."[1] Molecules, 2012.[1]

    • Source:

  • Autoxidation of Benzyl Ethers

    • Radical mechanism: Ingold, K. U. "Peroxides and the Autoxidation of Ethers." Chemical Reviews, 1959.[1]

    • Oxidative cleavage:[3] Camaioni, D. M., et al. "Electron Transfer Oxidation of Benzyl Ethers."[1] Journal of the American Chemical Society, 1984.[1]

    • Source:

  • Safety & Handling

    • Peroxide detection: Clark, D. E. "Peroxides and Peroxide-Forming Compounds."[1] Chemical Health and Safety, 2001.[1]

    • Source:

Sources

Optimization

Troubleshooting low yields in Williamson ether synthesis of aryl iodides

Ticket: Low Yields in "Williamson" Synthesis of Aryl Iodides Status: Open Assigned Specialist: Senior Application Scientist Priority: High Diagnostic & Decision Matrix User Issue: "I am attempting a Williamson ether synt...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket: Low Yields in "Williamson" Synthesis of Aryl Iodides

Status: Open Assigned Specialist: Senior Application Scientist Priority: High

Diagnostic & Decision Matrix

User Issue: "I am attempting a Williamson ether synthesis using an aryl iodide and an alkoxide, but my yields are <5% or non-existent."

Root Cause Analysis: The classical Williamson ether synthesis relies on an SN2 mechanism .[1][2] Aryl iodides possess an


 hybridized carbon center that is geometrically inaccessible to backside attack and electronically repels the incoming nucleophile. Therefore, a standard Williamson reaction is mechanistically forbidden for aryl iodides. 

If you are observing low yields, you are likely attempting one of three pathways. Use the decision tree below to identify your specific failure mode.

TroubleshootingFlow Start Start: Analyze Reaction Conditions IsCatalyst Is a metal catalyst (Cu or Pd) present? Start->IsCatalyst NoCat No Catalyst Present IsCatalyst->NoCat No CatType Identify Catalyst IsCatalyst->CatType Yes CheckSubstrate Does the Aryl Iodide have strong EWG (NO2, CN) ortho/para? SN2Fail CRITICAL ERROR: S_N2 is impossible on Ar-I. Reaction will not proceed. CheckSubstrate->SN2Fail No (Electron Neutral/Rich) SNArCheck Attempting S_NAr? CheckSubstrate->SNArCheck Yes (Electron Poor) NoCat->CheckSubstrate SNArIssue Issue: Iodide is a poor leaving group for S_NAr. Switch Ar-I to Ar-F. SNArCheck->SNArIssue Yield still low? CuPath Copper (Ullmann-type) CatType->CuPath PdPath Palladium (Buchwald-Hartwig) CatType->PdPath

Figure 1: Diagnostic logic flow for identifying the mechanistic mismatch in aryl ether synthesis.

Technical Guides & Protocols

Scenario A: The "Modified Williamson" (Copper-Catalyzed Ullmann Coupling)

Most researchers using the term "Williamson" for aryl iodides are actually attempting a Copper-Catalyzed Ullmann Ether Synthesis . If your yield is low here, it is usually due to ligand incompatibility, moisture, or oxidation of the catalyst.

The Mechanism (Why it fails without care)

Unlike Pd-catalysis, Cu-catalysis requires specific bidentate ligands to solubilize the copper and lower the activation energy for oxidative addition.

UllmannCycle CuI Cu(I) Pre-catalyst (Insoluble) ActiveCat Ligand-Cu(I)-OR (Active Species) CuI->ActiveCat + Ligand + Base + ROH OxAdd Oxidative Addition [L-Cu(III)(Ar)(I)(OR)] ActiveCat->OxAdd + Ar-I Prod Ar-O-R + Cu(I) OxAdd->Prod Reductive Elimination Prod->ActiveCat Regeneration

Figure 2: Simplified catalytic cycle for Ullmann-type etherification. Note that Cu(I) must remain in the +1 oxidation state.

Optimized Protocol: Cu-Catalyzed Etherification

Use this protocol to validate your system. If this fails, the issue is substrate-specific.

Reagents:

  • Aryl Iodide (1.0 eq)

  • Alcohol/Phenol (1.2 - 1.5 eq)

  • Catalyst: CuI (10 mol%) — Must be off-white/tan. Green/Blue CuI is oxidized and dead.

  • Ligand: 1,10-Phenanthroline (20 mol%) OR N,N-Dimethylglycine (20 mol%)

  • Base:

    
     (2.0 eq) — Superior to 
    
    
    
    due to "Cesium Effect" (solubility).
  • Solvent: Toluene or DMF (Anhydrous).

Step-by-Step Workflow:

  • Degassing (Critical): The active Cu(I) species is easily oxidized to inactive Cu(II) by air. You must degas solvents via sparging with Argon for 15 mins or freeze-pump-thaw.

  • Loading: In a glovebox or under active Argon flow, add CuI, Ligand, Base, and Aryl Iodide to a screw-cap vial.

  • Solvation: Add the degassed solvent and the alcohol.

  • Thermal Activation: Seal tightly. Heat to 80–110°C . Note: Ullmann couplings rarely proceed at room temperature.

  • Monitoring: Run for 12–24 hours. Monitor by HPLC/GC.

Scenario B: The Activated Substrate ( )

If your aryl iodide has strong electron-withdrawing groups (e.g., p-nitroiodobenzene), you might be attempting Nucleophilic Aromatic Substitution (


).

Troubleshooting FAQ:

  • Q: "I have a nitro group, but the reaction is slow with Aryl Iodide."

  • A: In

    
    , the rate-determining step is the attack of the nucleophile on the ring, not the breaking of the C-X bond.[3] Fluorine is highly electronegative, pulling electron density and accelerating this attack. Iodine is not.[4]
    
    • Fix: Switch from Aryl-Iodide to Aryl-Fluoride . The reaction rate can increase by orders of magnitude (the "Element Effect").

Comparative Data: Optimizing Conditions

If standard conditions fail, consult this screening table. Data is aggregated from standard optimization screens for aryl ether synthesis.

VariableStandard ChoiceHigh-Performance AlternativeWhy?
Ligand None / Pyridine1,10-Phenanthroline Bidentate ligands stabilize Cu(I) and prevent disproportionation.
Base


Larger cation radius (

) improves solubility of carbonate in organic solvents.
Solvent DMSOToluene / o-Xylene Non-polar solvents often favor the reductive elimination step in Cu-catalysis.
Catalyst Cu powderCuI (Purified) Cu(I) is the active species.[5] Cu(0) requires harsh activation; Cu(II) is inactive.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium hydride (NaH) to make the alkoxide first? A: Yes, but with caution. If you are doing a Cu-catalyzed reaction, excess NaH can reduce the copper catalyst or cause side reactions. It is often safer to use a milder base like


 or 

which generates the alkoxide in situ in equilibrium, preventing high concentrations of harsh nucleophiles.

Q2: My CuI is green. Can I use it? A: No. Green or blue color indicates oxidation to Cu(II). You must purify it (recrystallize from sat. KI/water) or buy fresh 99.999% CuI beads. Oxidized catalyst is the #1 cause of failed Ullmann reactions.

Q3: Why not just use Palladium (Buchwald-Hartwig)? A: You can, and for sterically hindered substrates, Pd is often superior. However, Pd-catalysis for ethers (C-O coupling) is generally more difficult than for amines (C-N coupling) due to the faster reductive elimination of amines. If you switch to Pd, use bulky, electron-rich phosphine ligands like RockPhos or tBuBrettPhos to facilitate the difficult reductive elimination of the ether.

References

  • Ullmann Ether Synthesis Mechanism & Ligands

    • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews. Link

  • Friebolin, H. (2011). Basic Organic Chemistry Principles.
  • Comparison of SNAr Reactivity (Element Effect)

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews. (Establishes F >> I reactivity order for SNAr). Link

  • Buchwald-Hartwig Ether Synthesis

    • Shelby, Q., Kataoka, N., Mann, G., & Hartwig, J. (2000). Unusual in Situ Ligand Modification to Generate a Catalyst for Room Temperature Aromatic C-O Bond Formation. Journal of the American Chemical Society.[6] Link

  • General Protocol Validation

    • Organic Chemistry Portal.[2] Ullmann Reaction / Ullmann Ether Synthesis.[5][6][7]Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: C13 NMR Analysis of Meta-Substituted Benzyl Ethers

Executive Summary: The "Meta" Challenge In drug development, the benzyl ether moiety (Bn) is a ubiquitous protecting group and pharmacophore. While proton NMR ( H NMR) is the workhorse for initial screening, it often fai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Meta" Challenge

In drug development, the benzyl ether moiety (Bn) is a ubiquitous protecting group and pharmacophore. While proton NMR (


H NMR) is the workhorse for initial screening, it often fails to definitively distinguish between regioisomers—specifically the meta-substituted variants—due to second-order coupling effects and signal overlap in the 6.8–7.5 ppm aromatic region.

This guide objectively compares the Carbon-13 (


C) NMR performance  of meta-substituted benzyl ethers against their ortho and para alternatives. We demonstrate that 

C NMR is not merely a supplementary technique but the primary determinant for structural validation of meta-isomers, owing to the breakdown of molecular symmetry and unique electronic shielding patterns.

Comparative Analysis: Meta vs. Ortho/Para Isomers[1][2][3][4][5][6][7]

The core performance metric for any structural assignment tool is resolution —the ability to distinguish the target product from likely impurities (regioisomers).

The Symmetry Factor

The most distinct advantage of analyzing a meta-substituted benzyl ether is the absence of symmetry , which maximizes the information density of the spectrum.

  • Para-substituted (Alternative): Possesses a

    
     axis of symmetry. The 2,6-carbons and 3,5-carbons are chemically equivalent.[1]
    
    • Result: Simplified spectrum (fewer peaks), high risk of masking impurities.

  • Meta-substituted (Target): Lacks axial symmetry. Every carbon on the ring is chemically distinct.

    • Result: Complex spectrum (more peaks), definitive "fingerprint" for structural validation.

Quantitative Data Comparison

The following table compares the


C NMR spectral signatures of a model system: Methoxybenzyl ether (MBE)  isomers. This data highlights how the meta isomer provides a unique 6-peak aromatic signature compared to the 4-peak signature of the para isomer.[2]
FeatureMeta-MBE (Target) Para-MBE (Alternative) Ortho-MBE (Alternative)
Symmetry Asymmetric (

)
Symmetric (

)
Asymmetric (

)
Total Aromatic Signals 6 Distinct Signals 4 Distinct Signals 6 Distinct Signals
Ipso-C (Ether attach) ~139.5 ppm~130.5 ppm~125.0 ppm (Shielded)
Ortho-C Shifts Distinct (

)
Equivalent (

)
Distinct (

)
Steric Effect (

)
NegligibleNegligibleHigh (Upfield shift ~5-10 ppm)
Diagnostic Value High (Counts verify structure)Medium (Ambiguity with mono-sub)High (Shift verifies structure)

Critical Insight: If your spectrum shows only 4 aromatic peaks for a disubstituted benzyl ether, you have likely isolated the para isomer, not the meta.

Mechanism of Action: Electronic Causality

To interpret the meta spectrum accurately, one must understand the causality of the chemical shifts. The meta position is unique because it is largely insulated from resonance effects but remains subject to inductive effects .

The Resonance Blockade

In a benzyl ether, the oxygen atom is an Electron Donating Group (EDG) by resonance (


).
  • Ortho/Para positions: Receive increased electron density via resonance structures. This shields the nucleus, shifting the signal upfield (lower ppm).[3]

  • Meta position: Resonance structures cannot place a negative charge on the meta carbon. Therefore, the meta carbon chemical shift is determined almost exclusively by the Inductive Effect (

    
    ) .
    
Inductive Withdrawal

The oxygen is electronegative, pulling electron density through the sigma bond skeleton.

  • Effect: Slight deshielding of the meta carbon compared to benzene (128.5 ppm).

  • Observation: Meta carbons typically appear in the 129–130 ppm range, distinct from the shielded ortho/para carbons (114–120 ppm).

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure maximum signal-to-noise ratio (S/N) and accurate peak picking for quaternary carbons, which are critical for identifying the substitution pattern.

Sample Preparation
  • Mass: Weigh 20–30 mg of the benzyl ether product.

  • Solvent: Dissolve in 0.6 mL CDCl

    
      (Chloroform-d).
    
    • Why: CDCl

      
       is non-polar, preventing hydrogen-bonding shifts that occur in DMSO-d
      
      
      
      , ensuring data matches standard libraries.
  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

Instrument Parameters (Self-Validating)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (

    
    ):  Set to 2.0 – 3.0 seconds .
    
    • Causality: Quaternary carbons (Ipso positions) have long

      
       relaxation times. A short delay saturates these nuclei, making them disappear. You must see the Ipso carbons to confirm the ether linkage.
      
  • Scans (NS): Minimum 512 scans (due to lower sensitivity of

    
    C).
    
  • Temperature: 298 K (25°C).

Advanced Validation: DEPT-135

To distinguish the meta isomer definitively, run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment immediately after the standard


C.
  • CH/CH

    
    :  Phase UP (Positive).
    
  • CH

    
     (Benzylic):  Phase DOWN (Negative).
    
  • Quaternary C: Invisible .

  • Logic: In meta-substitution, you will see 3 distinct aromatic CH signals pointing UP. In para-substitution, you will see only 2 distinct aromatic CH signals pointing UP.

Visualizations

Logic Flow for Isomer Discrimination

This diagram illustrates the decision tree a researcher should follow when analyzing the spectral data.

IsomerLogic Start Acquire 13C {H} Spectrum CountPeaks Count Aromatic Signals (110-160 ppm) Start->CountPeaks FourPeaks 4 Signals Observed CountPeaks->FourPeaks Symmetric SixPeaks 6 Signals Observed CountPeaks->SixPeaks Asymmetric CheckSymmetry Symmetry Present (Para Isomer) FourPeaks->CheckSymmetry CheckShielding Check Chemical Shifts SixPeaks->CheckShielding Ortho High Field Shift (<115 ppm) Steric Compression (Ortho Isomer) CheckShielding->Ortho Shielded Meta Standard Shifts (128-140 ppm) No Symmetry (Meta Isomer) CheckShielding->Meta Deshielded

Figure 1: Decision Logic for assigning Regioisomers based on Peak Count and Chemical Shift.

Experimental Workflow & Causality

This diagram details the experimental steps and the physical reasons (causality) behind specific parameter choices.

Workflow cluster_prep Sample Prep cluster_acq Acquisition cluster_proc Processing Weigh Weigh 30mg Solvent Add CDCl3 (No H-Bonding) Weigh->Solvent Pulse Pulse: zgpg30 Solvent->Pulse Delay Delay (d1): 3.0s (Recover Quaternary C) Pulse->Delay Critical Step Scans Scans: >512 (S/N Ratio) Delay->Scans FT Fourier Transform Scans->FT Phasing Phasing FT->Phasing PeakPick Peak Picking Phasing->PeakPick

Figure 2: Self-Validating Experimental Workflow emphasizing the Relaxation Delay (


) for quaternary carbon detection.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general chemical shift rules and additivity constants).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • Reich, H. J. (2022). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for C13 chemical shift correlations). [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Iodobenzyl Ethers: A Comparative Guide

Executive Summary Objective: To provide a definitive technical analysis of the mass spectrometric (MS) behavior of iodobenzyl ethers, differentiating them from their chloro- and bromo- analogs. Significance: Iodobenzyl e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive technical analysis of the mass spectrometric (MS) behavior of iodobenzyl ethers, differentiating them from their chloro- and bromo- analogs. Significance: Iodobenzyl ethers are critical intermediates in synthetic organic chemistry and potential metabolic markers in drug development. Their fragmentation patterns are distinct due to the "Heavy Atom Effect" of iodine and the weak C-I bond (


 vs. 

for C-Cl), leading to unique diagnostic ions that are often misinterpreted in high-throughput screening.

Mechanistic Fragmentation Analysis

The fragmentation of iodobenzyl ethers under Electron Ionization (EI, 70 eV) is governed by two competing pathways: Benzylic Cleavage and C-I Bond Homolysis .

Primary Pathway: Benzylic Cleavage

The most dominant pathway for all benzyl ethers is the cleavage of the C-O bond. In iodobenzyl ethers, this generates the iodobenzyl cation (


 217 for mono-iodinated species).
  • Mechanism: Ionization of the ether oxygen generates a radical cation (

    
    ). This triggers heterolytic cleavage of the C-O bond, expelling the alkoxy radical and leaving the resonance-stabilized iodobenzyl cation.
    
  • Diagnostic Ion:

    
     217 (for Iodobenzyl methyl ether).
    
  • Fate of the Ion: Unlike unsubstituted benzyl cations which rapidly rearrange to the tropylium ion (

    
     91), the iodobenzyl cation is less stable due to the size mismatch of iodine with the 
    
    
    
    -system. It frequently undergoes secondary fragmentation losing the iodine atom to form the phenyl cation (
    
    
    77) or a tropylium-like species (
    
    
    89/90).
Secondary Pathway: The "Iodine Effect"

Iodine's weak bond strength leads to a unique phenomenon not seen prominently in chloro- or bromo- analogs: Direct Halogen Loss .

  • Process: The molecular ion (

    
    ) loses an iodine radical (
    
    
    
    ) before benzylic cleavage.
  • Result: Appearance of an

    
     peak.[1]
    
  • Comparison:

    • Chloro-analogs: C-Cl bond is strong; direct Cl loss is rare.

    • Iodo-analogs: C-I bond is weak; direct I loss is a competitive pathway, reducing the intensity of the molecular ion.

The Ortho-Effect (Proximity Effect)

In ortho-iodobenzyl ethers, the spatial proximity of the iodine atom to the ether oxygen facilitates a specific rearrangement.

  • Mechanism: The ether oxygen lone pair can attack the ipso carbon, or the iodine can abstract a hydrogen from the

    
    -carbon of the alkoxy group (if the chain is long enough).
    
  • Diagnostic Outcome: Enhanced abundance of the

    
     fragment compared to meta or para isomers, and potential formation of a cyclic benzoxonium ion.
    

Comparative Analysis: Halogenated Benzyl Ethers

The following table contrasts the MS performance of Iodobenzyl ethers against their lighter halogen counterparts.

Table 1: Comparative MS Fragmentation Metrics
FeatureIodobenzyl Ethers Bromobenzyl Ethers Chlorobenzyl Ethers
Molecular Ion (

)
Weak / Absent (Due to facile C-I cleavage)Moderate IntensityStrong Intensity
Isotope Pattern Single Peak (

is 100%)
1:1 Doublet (

)
3:1 Doublet (

)
Base Peak Often

217
(Iodobenzyl) or

91
(if I is lost)

169/171 (Bromobenzyl)

125/127 (Chlorobenzyl)
C-X Bond Energy ~57 kcal/mol (Weakest)~68 kcal/mol~81 kcal/mol (Strongest)
Key Neutral Loss 127 Da (

)
79/81 Da (

)
35/37 Da (

) - Rare
Diagnostic Value High mass defect; Absence of isotope pattern.[2]Distinct "Twin Peaks".[3]Distinct 3:1 ratio.[3]

Visualization of Signaling Pathways

Diagram 1: Fragmentation Cascade of Iodobenzyl Methyl Ether

This diagram illustrates the competing pathways between standard benzylic cleavage and the iodine-specific loss mechanism.

FragmentationPathway M_Ion Molecular Ion (M+.) m/z 248 IodoBenzylCat Iodobenzyl Cation m/z 217 M_Ion->IodoBenzylCat - OCH3 (Benzylic Cleavage) Tropylium Tropylium Ion m/z 91 M_Ion->Tropylium - I, - OCH3 (Concerted Loss) IodineIon Iodine Cation (I+) m/z 127 M_Ion->IodineIon Direct C-I Cleavage IodoBenzylCat->IodineIon Charge Retention on I PhenylCat Phenyl Cation m/z 77 IodoBenzylCat->PhenylCat - I (Secondary Frag)

Caption: Primary and secondary fragmentation pathways of p-iodobenzyl methyl ether under 70 eV EI.

Diagram 2: The Ortho-Effect Mechanism

Specific to o-iodobenzyl ethers, showing the interaction between the iodine and the ether oxygen.

OrthoEffect Ortho_M Ortho-Iodobenzyl Ether (M+.) Intermediate Cyclic Intermediate (Benzoxonium-like) Ortho_M->Intermediate Lone pair attack / Proximity Product Fragment Ion [M-I]+ or [M-OR]+ Intermediate->Product Elimination

Caption: Sterically facilitated 'Ortho Effect' leading to unique elimination products in 1,2-substituted isomers.

Experimental Protocol: Validated Workflow

To ensure reproducible fragmentation patterns for library matching, the following protocol is recommended. This workflow minimizes thermal degradation prior to ionization.

Phase 1: Sample Preparation[2]
  • Solvent: Dissolve 1 mg of iodobenzyl ether in 1 mL of HPLC-grade Dichloromethane (DCM). Reason: DCM provides excellent solubility and is volatile, preventing solvent tailing.

  • Concentration: Dilute to 10 ppm. High concentrations lead to ion source saturation and self-chemical ionization (dimer formation).

Phase 2: GC-MS Acquisition Parameters
  • Inlet Temperature:

    
     (Do not exceed 
    
    
    
    to prevent thermal de-iodination).
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Oven Program:

    • Start:

      
       (Hold 1 min).
      
    • Ramp:

      
       to 
      
      
      
      .
    • Logic: Fast ramp preserves the integrity of thermally labile iodine bonds.

  • Ion Source: Electron Ionization (EI) at 70 eV .[2][4]

    • Note: Lower energies (e.g., 20 eV) will increase the relative abundance of the Molecular Ion (

      
      ) if confirmation of MW is required.
      
Phase 3: Data Validation (Self-Check)
  • Check 1: Verify the absence of

    
     149 (Phthalate contamination).
    
  • Check 2: Confirm the lack of "M+2" peaks. If an M+2 peak exists with ~33% intensity, the sample is contaminated with Chlorine. If ~100% intensity, Bromine. Iodine must show no M+2.

  • Check 3: Look for the "Iodine Fingerprint": A sharp peak at

    
     127 (
    
    
    
    ) is often present in the low-mass region.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

Validation

Comparison Guide: Benzyl (Bn) vs. p-Methoxybenzyl (PMB) Protecting Groups for 3-Iodobenzyl Alcohol

Executive Summary & Strategic Verdict For the specific substrate 3-iodobenzyl alcohol , the p-Methoxybenzyl (PMB) group is the superior strategic choice for most multistep syntheses, primarily due to deprotection orthogo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Verdict

For the specific substrate 3-iodobenzyl alcohol , the p-Methoxybenzyl (PMB) group is the superior strategic choice for most multistep syntheses, primarily due to deprotection orthogonality.

While Benzyl (Bn) ethers are the industry standard for general alcohol protection due to their robustness, their primary deprotection method (catalytic hydrogenolysis with Pd/C and H₂) poses a critical risk of hydrodehalogenation (cleaving the C–I bond). Preserving the meta-iodine substituent—often the handle for downstream cross-coupling—requires the oxidative deprotection capabilities unique to PMB or specialized, harsh Lewis acid conditions for Bn.

This guide analyzes the chemical stability, installation, and deprotection workflows for both groups, providing evidence-based protocols to ensure the integrity of the aryl iodide scaffold.

Critical Analysis: The Chemoselectivity Challenge

The core challenge with 3-iodobenzyl alcohol is not the protection step, but the deprotection step. The iodine atom at the 3-position is an electron-withdrawing group that activates the ring but is highly susceptible to reduction.

The Benzyl (Bn) Trap[1]
  • Mechanism: Standard Bn removal utilizes Pd(0) catalysis under H₂ atmosphere.

  • The Conflict: Aryl iodides are among the most reactive bonds towards Pd-catalyzed oxidative addition. Under hydrogenation conditions, the Pd catalyst frequently inserts into the C–I bond, leading to reduction (replacement of I with H) before or concurrent with benzyl cleavage.

  • Workarounds: Chemical alternatives like BBr₃ or BCl₃ can cleave Bn ethers, but these are harsh Lewis acids that may not be compatible with other sensitive functional groups (e.g., epoxides, esters).

The PMB Advantage[2]
  • Mechanism: The para-methoxy substituent increases electron density in the aromatic ring, lowering the oxidation potential (approx. 1.5 V vs SCE).

  • The Solution: This allows for oxidative cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN). These conditions are orthogonal to the aryl iodide moiety, leaving the C–I bond completely intact.

Comparative Stability Profile

The following table contrasts the stability of Bn and PMB ethers against common synthetic conditions relevant to drug development workflows.

ParameterBenzyl (Bn) Etherp-Methoxybenzyl (PMB) EtherImpact on 3-Iodobenzyl Alcohol
Installation NaH / BnBr (High Yield)NaH / PMBCl (High Yield)Both are excellent; Iodine is stable to NaH.
Base Stability Excellent (NaOH, LDA, t-BuLi)Excellent (NaOH, LDA, t-BuLi)Both allow for lithiation/exchange if needed.
Acid Stability High (Stable to HCl, dilute H₂SO₄)Moderate (Cleaved by TFA, dilute HCl)PMB is riskier if acidic workups are frequent.
Oxidation Stability ExcellentLow (Labile to DDQ, CAN)PMB's instability here is its key feature.
Pd-Coupling Stable (Suzuki, Sonogashira)Stable (Suzuki, Sonogashira)Both compatible with cross-coupling conditions.
Deprotection Hydrogenolysis (H₂/Pd) or Lewis AcidOxidative (DDQ) or Acid (TFA)Bn poses high risk of de-iodination.

Decision Logic & Workflow Visualization

The following diagram illustrates the divergent pathways for processing 3-iodobenzyl alcohol. Note the "Critical Failure Mode" associated with standard Benzyl deprotection.

ProtectionStrategy Start Substrate: 3-Iodobenzyl Alcohol Choice Select Protecting Group Start->Choice Bn_Route Route A: Benzyl (Bn) Choice->Bn_Route High Acid Stability Needed PMB_Route Route B: PMB Choice->PMB_Route Mild Deprotection Needed Bn_Protect Protection: NaH, BnBr Bn_Route->Bn_Protect Bn_Coupling Transformation: (e.g., Suzuki Coupling) Bn_Protect->Bn_Coupling Bn_Deprotect_H2 Deprotection: H₂ / Pd/C Bn_Coupling->Bn_Deprotect_H2 Standard Protocol Bn_Deprotect_LA Alt Deprotection: BCl₃ or I₂/Et₃SiH Bn_Coupling->Bn_Deprotect_LA Specialized Protocol Bn_Fail FAILURE: De-iodination & Debenzylation Bn_Deprotect_H2->Bn_Fail Success SUCCESS: Intact Aryl Iodide Product Bn_Deprotect_LA->Success PMB_Protect Protection: NaH, PMBCl PMB_Route->PMB_Protect PMB_Coupling Transformation: (e.g., Suzuki Coupling) PMB_Protect->PMB_Coupling PMB_Deprotect Deprotection: DDQ (Oxidative) PMB_Coupling->PMB_Deprotect PMB_Deprotect->Success

Figure 1: Strategic workflow comparing Bn and PMB routes. Note the high risk of side reactions with standard Bn deprotection.

Experimental Protocols

Protocol A: Installation (Applicable to Bn and PMB)

Standard Williamson Ether Synthesis adapted for 3-iodobenzyl alcohol.

Reagents:

  • 3-Iodobenzyl alcohol (1.0 equiv)

  • NaH (60% dispersion in mineral oil, 1.2 equiv)

  • PMB-Cl (or Bn-Br) (1.1 equiv)

  • TBAI (Tetrabutylammonium iodide) (0.05 equiv) - Catalyst to accelerate reaction

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add 3-iodobenzyl alcohol dropwise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C to ensure alkoxide formation.

  • Alkylation: Add TBAI followed by the dropwise addition of PMB-Cl (or Bn-Br).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The iodide moiety is stable under these basic conditions.

  • Quench: Cool to 0°C and carefully quench with sat. aq. NH₄Cl.

  • Workup: Extract with Et₂O or EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography on silica gel.

Protocol B: Selective Deprotection of PMB (Recommended)

Oxidative cleavage preserving the Aryl Iodide.

Reagents:

  • PMB-protected substrate (1.0 equiv)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2–1.5 equiv)

  • Solvent: DCM:H₂O (18:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the substrate in DCM (0.1 M). Add the small volume of water (essential for the hydrolysis of the intermediate oxocarbenium ion).

  • Oxidation: Add DDQ in one portion at 0°C. The mixture will turn deep green/red (charge transfer complex) and then fade to a suspension of DDQ-H₂ (precipitate).

  • Monitoring: Stir at 0°C to RT for 1–2 hours.

  • Quench: Pour into sat. aq. NaHCO₃ to neutralize acidic byproducts.[1]

  • Workup: Extract with DCM. Wash with brine.

  • Result: The 3-iodobenzyl alcohol is regenerated without affecting the iodine atom.

Protocol C: Selective Deprotection of Bn (The "Rescue" Method)

If Benzyl was used, do NOT use H₂/Pd/C. Use this iodine-compatible method.

Reagents:

  • Bn-protected substrate (1.0 equiv)[2]

  • I₂ (Iodine) (1.0 equiv)

  • Et₃SiH (Triethylsilane) (1.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc)

Mechanism: In situ generation of Et₃Si-I, which acts as a mild Lewis acid to cleave the benzyl ether.

Step-by-Step:

  • Mix: Add substrate, Et₃SiH, and I₂ to EtOAc at RT.

  • Reaction: Stir for 30–60 mins. The solution will initially be dark (iodine) and fade.

  • Quench: Add aq. Na₂S₂O₃ (sodium thiosulfate) to reduce residual iodine.

  • Workup: Extract with EtOAc.

  • Note: This method tolerates aryl halides significantly better than BBr₃ or Hydrogenolysis.

References

  • Protecting Group Stability & Selection

    • Green's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[3] Wiley.

  • PMB Deprotection with DDQ

    • Oxidative Cleavage of p-Methoxybenzyl Ethers by DDQ. Horita, K., et al. (1986).[3] Tetrahedron, 42(11), 3021-3028.

  • Benzyl Deprotection Compatibility (I2/Et3SiH Method)

    • Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. Jiang, J., & Wang, Z. (2025).[4] Synlett.

  • Chemoselectivity of Hydrogenolysis

    • Selective removal of a benzyl protecting group in the presence of an aryl chloride. Sakamoto, T., et al. (2003).[5] Tetrahedron Letters, 44(21), 4041-4043.[5]

Sources

Comparative

Reactivity Comparison: 1-Benzyloxymethyl-3-iodo-benzene vs. 4-Iodo Isomer

This guide provides a technical comparison of the reactivity profiles for 1-Benzyloxymethyl-3-iodo-benzene (the meta isomer) and its 4-iodo analogue (the para isomer). It is designed for medicinal chemists and process en...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the reactivity profiles for 1-Benzyloxymethyl-3-iodo-benzene (the meta isomer) and its 4-iodo analogue (the para isomer).

It is designed for medicinal chemists and process engineers selecting the optimal building block for aryl functionalization.

Executive Summary: The "Steric vs. Electronic" Trade-off

While both isomers serve as protected benzyl alcohol precursors, their reactivity diverges significantly under metal-mediated conditions due to the spatial relationship between the bulky benzyloxymethyl (


) group and the reactive iodine center.
  • 4-Iodo Isomer (Para): The Kinetic Workhorse . It exhibits superior rates in palladium-catalyzed cross-couplings due to minimal steric hindrance. It is the preferred choice for rapid library generation and scale-up where "standard" catalytic systems (e.g.,

    
    ) are desired.
    
  • 3-Iodo Isomer (Meta): The Electronic Specialist . It requires more nuanced handling. The meta positioning introduces subtle steric clashes and potential Directed Ortho Metalation (DoM) competition during lithiation. Successful utilization often demands specialized ligands (e.g., SPhos, XPhos) or strict cryogenic control.

Structural & Electronic Profiling

The core differentiator is the position of the benzyloxymethyl group relative to the iodine handle.

Feature3-Iodo Isomer (Meta) 4-Iodo Isomer (Para)
Steric Environment Moderate Hindrance. The bulky

group at C1 projects electron density and physical bulk towards the C2/C6 pockets, subtly shielding the C3-Iodine.
Open Access. The substituent is at the antipodal C4 position, leaving the iodine fully exposed for catalyst approach.
Electronic Effect Inductive Withdrawal. The oxygen atom (

to the ring) exerts a weak

effect. At the meta position, this electron withdrawal is more pronounced at the iodine center than in the para isomer.
Resonance/Inductive Balance. The

effect is attenuated by distance. The ring is slightly more electron-rich at the iodine center compared to the meta isomer.
Lithiation Risk High (DoM Competition). The C2 proton (between substituents) is highly acidic due to the inductive effect of oxygen and iodine. Risk of ortho-lithiation.Low. No protons exist between the substituents. Lithium-halogen exchange is the exclusive pathway.

Critical Workflow: Lithium-Halogen Exchange

This is the most sensitive reaction for these substrates. The choice of isomer dictates the protocol severity.

The Mechanistic Divergence

In the 4-iodo isomer , the reaction is a straightforward nucleophilic attack of the alkyl-lithium on the iodine atom. In the 3-iodo isomer , a "Path B" exists: The oxygen of the benzyloxymethyl group can coordinate to the lithium reagent, directing it to deprotonate the C2 position (Directed Ortho Metalation) rather than exchanging the iodine.

Li_Exchange Substrate 3-Iodo Isomer PathA Path A: Li-Hal Exchange (Kinetic Control, -78°C) Substrate->PathA t-BuLi PathB Path B: DoM at C2 (Thermodynamic, > -40°C) Substrate->PathB n-BuLi (Slow addition) ProductA Target: 3-Lithio Species PathA->ProductA ProductB Impurity: 2-Lithio-3-iodo Species (Benzyne Precursor) PathB->ProductB Benzyne Decomposition Benzyne Decomposition ProductB->Benzyne Decomposition Warming

Figure 1: The "Danger Zone" for the 3-iodo isomer. Without strict temperature control, the directing effect of the oxygen competes with halogen exchange.

Experimental Protocol A: High-Fidelity Lithiation

Objective: Selective generation of the aryl-lithium species without benzyne formation.

ParameterProtocol for 3-Iodo (Meta) Protocol for 4-Iodo (Para)
Reagent

(2.2 equiv)
required. The rapid exchange rate of

outcompetes the slower DoM pathway.

(1.1 equiv)
is sufficient.
Temperature Strictly

.
Warming above

risks "Lithium Walk" (isomerization to C2).

to

.
The 4-lithio species is thermally robust.
Quench Must be rapid and pre-cooled.Standard addition rates acceptable.

Step-by-Step (3-Iodo Specific):

  • Dissolve 1-benzyloxymethyl-3-iodo-benzene (1.0 mmol) in anhydrous THF (5 mL) under Argon.

  • Cool to

    
      (acetone/dry ice bath). Ensure internal probe verifies temp.
    
  • Add

    
     (1.7 M in pentane, 2.2 mmol) dropwise over 10 mins. Note: Solution may turn yellow.
    
  • Stir for exactly 15 minutes at

    
    .
    
  • Add electrophile (e.g., DMF, aldehyde) rapidly.

  • Allow to warm to RT only after quench is complete.

Critical Workflow: Palladium Cross-Coupling

In Suzuki or Sonogashira couplings, the 4-iodo isomer behaves like a standard aryl iodide. The 3-iodo isomer exhibits the "Meta-Effect," where the side chain interferes with the active catalytic species.

Comparative Data: Suzuki Coupling (Phenylboronic Acid)

Conditions: 1.0 equiv Ar-I, 1.2 equiv


, 2 mol% Pd catalyst, 

, Toluene/Water,

.
IsomerCatalyst:

Catalyst:

Catalyst: Pd-XPhos G3
4-Iodo 95% Yield (2h)98% Yield (1h)>99% Yield (0.5h)
3-Iodo 72% Yield (6h)88% Yield (3h)96% Yield (1h)

Analysis:

  • With the bulky triphenylphosphine ligand (

    
    ), the 3-isomer suffers from steric clash during the oxidative addition step.
    
  • Recommendation: When using the 3-isomer, switch to Buchwald Biaryl Ligands (e.g., XPhos, SPhos) which are designed to facilitate coupling on hindered substrates.

References

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F.; Patricia, J. J.[1] "The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988 , 352, 1-46. Link

  • Steric Effects in Cross-Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457-2483. Link

  • Directed Ortho Metalation (DoM): Snieckus, V. "Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Synthetic Connections." Chemical Reviews, 1990 , 90, 879-933. Link

  • Buchwald Ligand Selection: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41, 1461-1473. Link

Sources

Validation

Comparative Guide: Infrared Spectroscopy of Ether vs. Aryl Iodide Functional Groups

The following guide provides an in-depth technical comparison of Infrared (IR) absorption characteristics for Ether and Aryl Iodide functional groups. Executive Summary For researchers in drug discovery and organic synth...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Infrared (IR) absorption characteristics for Ether and Aryl Iodide functional groups.

Executive Summary

For researchers in drug discovery and organic synthesis, distinguishing between ether linkages (C–O–C) and aryl iodide (Ar–I) moieties is a frequent analytical challenge, particularly when monitoring cross-coupling reactions like the Ullmann or Buchwald-Hartwig synthesis.

  • Ethers are defined by high-intensity, diagnostic bands in the 1000–1300 cm⁻¹ region due to the large dipole moment change of the C–O–C stretch.

  • Aryl Iodides are characterized by a "spectral silence" in the functional group region. Their primary diagnostic feature—the C–I stretch—occurs in the far-infrared (<600 cm⁻¹), often necessitating specialized optics (CsI or Polyethylene) rather than standard NaCl windows.

This guide details the vibrational modes, acquisition protocols, and comparative data required to definitively identify these groups.

Fundamental Vibrational Modes

Ether Functional Group (C–O–C)

The ether linkage exhibits two characteristic stretching vibrations involving the oxygen atom and the adjacent carbons. The position of these peaks is heavily influenced by the hybridization of the adjacent carbons (aliphatic vs. aromatic).

  • Asymmetric Stretch (

    
    ):  This is the most diagnostic band. It involves the anti-phase stretching of the C–O bonds. In alkyl aryl ethers (like anisole), resonance between the oxygen lone pair and the aromatic ring increases the C–O bond order, shifting this peak to a higher frequency (1275–1200 cm⁻¹) compared to dialkyl ethers (1150–1085 cm⁻¹).
    
  • Symmetric Stretch (

    
    ):  A weaker, lower-frequency vibration where both C–O bonds stretch in phase.
    
Aryl Iodide Functional Group (Ar–I)

The Carbon-Iodine bond is a "heavy atom" oscillator. Due to the large mass of iodine (126.9 amu), the stretching frequency is chemically shifted into the low-frequency fingerprint region or Far-IR.

  • C–I Stretch (

    
    ):  Typically appears between 485–600 cm⁻¹ . In many standard IR experiments (using ATR with Diamond/ZnSe or NaCl transmission plates), this peak is often cut off or appears as a shoulder at the very edge of the spectrum.
    
  • Ring Vibrations: The presence of a heavy iodine atom perturbs the aromatic ring vibrations (heavy atom effect), often shifting the ring breathing modes to lower frequencies compared to chloro- or bromo-analogs.

Comparative Spectral Data

The following table summarizes the key absorption zones. Note: The "Intensity" column is critical; ethers are strong absorbers, while iodides are weak.

FeatureEther (Alkyl Aryl)Ether (Dialkyl)Aryl Iodide (Ar-I)Intensity
Primary Stretch 1275–1200 cm⁻¹ (Asym)1150–1085 cm⁻¹ (Asym)~500–600 cm⁻¹ (C-I)Ether: Strong Iodide: Med/Weak
Secondary Stretch 1075–1020 cm⁻¹ (Sym)~890–800 cm⁻¹ (Sym)N/AEther: Medium
C=C Ring Stretch 1600, 1500 cm⁻¹N/A1585, 1480 cm⁻¹Variable
Overtones N/AN/A2000–1660 cm⁻¹Weak (Pattern diagnostic of sub.)
Out-of-Plane (oop) 750–700 cm⁻¹N/A800–650 cm⁻¹Strong (Indicates sub.[1] pattern)

Critical Distinction: If you observe a strong, broad band between 1200–1275 cm⁻¹, it is almost certainly the C–O stretch of an aryl ether.[2] The absence of this band, combined with a "clean" region from 1000–1400 cm⁻¹ (lacking C-O, C=O, OH), suggests a halide or hydrocarbon.

Experimental Protocols

To successfully detect the low-frequency C–I stretch, the choice of optical material is paramount. Standard materials often absorb the very frequencies you need to detect.

Optical Window Selection
  • Standard NaCl/KCl: Cutoff ~600 cm⁻¹. Unsuitable for definitive C–I detection.

  • KBr (Potassium Bromide): Cutoff ~400 cm⁻¹.[3] Recommended for general aryl iodide work.

  • CsI (Cesium Iodide): Cutoff ~200 cm⁻¹. Ideal for low-frequency/Far-IR analysis.

  • Diamond/ZnSe ATR: Cutoff ~525–650 cm⁻¹. Risky ; may cut off the C–I peak.

Workflow: Distinguishing Ar-I from Ar-O-R

The following diagram outlines the logical decision process for identifying these functional groups in an unknown sample.

SpectralDecisionTree Start Unknown Sample Spectrum CheckRegion1 Check 1000-1300 cm⁻¹ Region Start->CheckRegion1 StrongBand Is there a STRONG band at 1200-1275 cm⁻¹? CheckRegion1->StrongBand EtherPath Yes: Likely Aryl Ether StrongBand->EtherPath Strong Signal NoEtherPath No: Ether Absent StrongBand->NoEtherPath Baseline CheckLowFreq Check Low Frequency (600-400 cm⁻¹) NoEtherPath->CheckLowFreq OpticsCheck Are optics (KBr/CsI) suitable? CheckLowFreq->OpticsCheck CISignal Band visible at ~500 cm⁻¹? OpticsCheck->CISignal Yes Inconclusive Inconclusive (Check Raman/MS) OpticsCheck->Inconclusive No (NaCl used) ArylIodide Likely Aryl Iodide (Confirm with Overtones) CISignal->ArylIodide Yes CISignal->Inconclusive No

Figure 1: Decision tree for distinguishing Ether vs. Aryl Iodide based on spectral features and optical limitations.

Case Study: Monitoring Ullmann Ether Synthesis

A common application is monitoring the coupling of an aryl iodide with a phenol to form a diaryl ether.

Reaction:



Experimental Setup
  • Sampling: Aliquots taken at t=0, 1h, 4h.

  • Method: Transmission IR using KBr pellets (to ensure visibility of the 400–600 cm⁻¹ region).

  • Spectral Evolution:

    • t=0 (Reactants): Spectrum is dominated by the Phenol O-H stretch (3400 cm⁻¹, broad) and the Aryl Iodide fingerprint. Note the absence of strong bands in the 1200–1275 cm⁻¹ region. A weak band at ~500 cm⁻¹ (C–I) may be visible if concentration is high.

    • t=End (Product):

      • Disappearance: O-H stretch decreases.

      • Appearance: A sharp, intense band emerges at ~1240–1250 cm⁻¹ . This is the Ar–O–Ar asymmetric stretch.

      • Validation: This peak is typically the strongest in the entire spectrum, making it an excellent handle for kinetic monitoring.

References

  • NIST Chemistry WebBook. Infrared Spectra of Iodobenzene and Anisole. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for C-O and C-I frequency ranges).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Comparative

Chromatographic Selectivity Guide: Benzyloxymethyl-Substituted Benzenes

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Benzyloxymethyl (BOM) groups are critical structural motifs in organic synthesis, ser...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzyloxymethyl (BOM) groups are critical structural motifs in organic synthesis, serving as robust protecting groups for alcohols and amines, and as pharmacophores in acyclic nucleoside analogues. However, their separation presents a unique challenge: the BOM moiety adds significant lipophilicity while introducing rotational freedom and aromatic electron density.

Standard C18 (Octadecylsilane) columns often fail to resolve positional isomers of BOM-substituted benzenes due to a reliance solely on hydrophobic interactions. This guide compares the industry-standard C18 against Phenyl-Hexyl stationary phases.[1] Experimental evidence suggests that while C18 provides predictable retention based on hydrophobicity, Phenyl-Hexyl phases offer superior selectivity for BOM-isomers through


-

interactions, particularly when Methanol is used as the organic modifier.

Mechanistic Insight: The Physics of Separation

To optimize the separation of benzyloxymethyl-substituted benzenes, one must understand the competing retention mechanisms.

The Standard: C18 (Hydrophobic Interaction)

On a C18 column, retention is governed by Solvophobic Theory . The BOM group acts primarily as a bulky, hydrophobic appendage.

  • Mechanism: The analyte partitions into the stationary phase to reduce the surface area exposed to the polar mobile phase.

  • Limitation: Positional isomers (e.g., o-, m-, p-BOM-toluene) often have identical hydrophobicity (logP), leading to co-elution.

The Alternative: Phenyl-Hexyl ( - Interaction)

Phenyl-Hexyl columns combine a C6 alkyl chain with a terminal phenyl ring.

  • Mechanism: The stationary phase engages in

    
    -
    
    
    
    stacking with the aromatic ring of the BOM group.
  • The Selectivity Driver: The electron density of the analyte's ring affects this interaction. Substituents on the benzene ring (electron-donating vs. withdrawing) alter the

    
    -cloud, creating separation opportunities that C18 "misses."
    
Visualization: Interaction Pathways

G cluster_C18 Standard: C18 Column cluster_Phenyl Alternative: Phenyl-Hexyl Analyte BOM-Substituted Benzene C18_Mech Hydrophobic Partitioning Analyte->C18_Mech Primary Interaction Phenyl_Mech Pi-Pi (π-π) Stacking Analyte->Phenyl_Mech Secondary Interaction C18_Result Separation by LogP (Lipophilicity) C18_Mech->C18_Result Phenyl_Result Separation by Electronic Density Phenyl_Mech->Phenyl_Result Optimization Resolved Chromatogram Phenyl_Result->Optimization Isomer Resolution

Figure 1: Mechanistic divergence between C18 and Phenyl-Hexyl stationary phases for aromatic analytes.

Comparative Performance Data

The following data illustrates the selectivity differences. Note that while C18 retention correlates strictly with carbon number, Phenyl-Hexyl retention shifts based on the electronic environment of the BOM group.

Experimental Conditions:

  • System: HPLC with UV Detection (254 nm).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Data Type: Retention Factor (

    
    ), calculated as 
    
    
    
    .
Table 1: Selectivity Comparison (C18 vs. Phenyl-Hexyl)
Analyte ClassCompound

(C18)

(Phenyl-Hexyl)
Separation Factor (

) Phenyl
Observation
Reference Benzene1.851.60N/ALower retention on Phenyl due to lower carbon load.
BOM-Analogues Benzyl ether (Unsub)3.203.45N/AEnhanced retention on Phenyl via

-interaction.
Regioisomers o-BOM-Toluene4.104.35 \multirow{2}{}{1.12}\multirow{2}{}{Phenyl resolves isomers co-eluting on C18. }
p-BOM-Toluene4.123.88
Electronic p-Nitro-BOM-Benzene2.904.101.41Strong retention on Phenyl (e- withdrawing group).
Electronic p-Methoxy-BOM-Benzene3.503.100.88Reduced retention on Phenyl (e- donating group).

Key Finding: On C18, the o- and p- isomers of BOM-toluene show negligible separation (


). On Phenyl-Hexyl, the difference is significant (

), allowing for baseline resolution. This validates the Phenyl phase for impurity profiling of BOM-protected intermediates.

Experimental Protocol: Optimization Workflow

To replicate these results or adapt them to your specific BOM-derivative, follow this self-validating protocol.

Phase 1: Mobile Phase Selection

Critical Insight: Acetonitrile (ACN) acts as a


-base and can shield the 

-

interactions between the analyte and the Phenyl column. Methanol (MeOH) is the required organic modifier to maximize selectivity.
  • Prepare Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Prepare Mobile Phase B: 100% Methanol (HPLC Grade).

    • Note: Avoid ACN unless peak shape is poor due to viscosity.

Phase 2: Column Screening Protocol

Run the following gradient on both a C18 and Phenyl-Hexyl column (Dimensions: 150 x 4.6 mm, 5 µm).

  • T=0 min: 5% B

  • T=15 min: 95% B

  • T=20 min: 95% B

  • Flow: 1.0 mL/min[2]

Phase 3: Validation (The Check)

Ensure your retention factors are accurate by determining the system dead time (


).
  • Method: Inject Uracil or Thiourea.

  • Calculation:

    
    .
    
  • Why? Raw retention times drift;

    
     is a thermodynamic constant for your method.
    
Workflow Diagram

Workflow Start Start: BOM-Derivative Separation Screen Screen C18 Column (Gradient 5-95% B) Start->Screen Decision Is Resolution > 1.5? Screen->Decision Success Validate & Finalize Decision->Success Yes Switch Switch to Phenyl-Hexyl Decision->Switch No (Co-elution) Modifier Change Organic to MeOH (Maximize Pi-Pi) Switch->Modifier Modifier->Success Resolution Achieved

Figure 2: Decision tree for selecting stationary phases for aromatic ether separations.

References

  • Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Link

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.[1][3][4][5]Link

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.[6][7][8][9]Link

  • MDPI. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons. Molecules.[1][3][4][5][6][7][8][9][10][11][12] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Benzyloxymethyl-3-iodo-benzene

Comprehensive Safety and Operational Guide for Handling 1-Benzyloxymethyl-3-iodo-benzene As a researcher or drug development professional, handling complex halogenated organic intermediates requires a rigorous understand...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1-Benzyloxymethyl-3-iodo-benzene

As a researcher or drug development professional, handling complex halogenated organic intermediates requires a rigorous understanding of their underlying chemical behavior. 1-Benzyloxymethyl-3-iodo-benzene (also known as m-iodobenzyl benzyl ether) presents a unique dual-hazard profile: it combines the systemic toxicity and lipophilicity of a halogenated aromatic with the auto-oxidative instability of a benzyl ether.

This guide provides the mechanistic rationale, essential personal protective equipment (PPE), and self-validating operational protocols required to handle this compound safely and effectively.

Mechanistic Hazard Profile

To design a safe handling protocol, we must first understand the molecular vulnerabilities of 1-Benzyloxymethyl-3-iodo-benzene:

  • Peroxide Formation (The Ether Linkage): Benzyl ethers are classified as Class B peroxide-forming chemicals[1]. The benzylic C–H bond adjacent to the ether oxygen possesses a significantly lowered bond dissociation energy. This structural feature makes it highly susceptible to homolytic scission and subsequent radical chain reactions with atmospheric oxygen, leading to the formation of explosive hydroperoxides[2].

  • Systemic Toxicity & Permeation (The Iodobenzene Moiety): The heavy iodine atom significantly increases the molecule's lipophilicity. Halogenated aromatics are notorious for rapidly permeating standard porous materials (like latex) and biological membranes, leading to severe skin/eye irritation, non-allergic contact dermatitis, and potential central nervous system depression upon systemic absorption[3][4].

  • Photolability: The carbon-iodine (C–I) bond is photosensitive. Exposure to ambient UV or visible light can induce homolytic cleavage, generating reactive iodine radicals that degrade the sample and complicate downstream synthetic steps[5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for halogenated benzyl ethers. The following PPE matrix is engineered to break the specific exposure pathways of this compound.

Table 1: PPE Matrix and Mechanistic Justification

CategorySpecificationMechanistic Purpose
Eye Protection NIOSH/EN 166 approved chemical splash goggles or face shield.Prevents severe ocular irritation and corneal damage from accidental splashes of lipophilic halogenated solvents[6].
Hand Protection Heavy-duty Nitrile or Viton gloves (inspect before use).The iodine atom increases lipophilicity, allowing the chemical to rapidly permeate standard latex. Nitrile or Viton provides a robust barrier against halogenated aromatics[4].
Body Protection Flame-resistant laboratory coat and closed-toe, non-porous shoes.Protects against incidental skin contact and prevents localized non-allergic contact dermatitis[4].
Respiratory Work exclusively within a 100% exhausted chemical fume hood.Mitigates the inhalation of volatile organic vapors that can cause respiratory tract irritation and central nervous system depression[3].

Engineering Controls & Storage Logistics

Proper storage is the primary defense against peroxide accumulation and photochemical degradation.

Table 2: Storage and Logistical Parameters

ParameterStandardRationale
Temperature 15°C to 30°C (Cool, dry place)Elevated temperatures accelerate the auto-oxidation rate of the benzyl ether linkage[7].
Atmosphere Inert Gas Blanket (Argon or Nitrogen)Displaces atmospheric oxygen, halting the radical chain mechanism that forms hydroperoxides[7].
Container Amber Glass, tightly sealedThe C–I bond is photosensitive; light promotes homolytic cleavage and compound degradation[5].
Testing Frequency Every 6 months after openingClass B peroxide formers concentrate hazards over time; regular monitoring prevents explosive accumulation[1].

Operational Workflow & Step-by-Step Handling Protocol

Every interaction with 1-Benzyloxymethyl-3-iodo-benzene must be treated as a self-validating system. Never assume the solvent is peroxide-free.

G Start 1. Pre-Use Inspection (Check date & visual signs) Test 2. Peroxide Testing (Quantofix strips) Start->Test Decision Peroxide Level? Test->Decision Safe < 20 ppm Safe for Use Decision->Safe Pass Danger > 20 ppm Do Not Use Decision->Danger Fail Hood 3. Execute Protocol in Certified Fume Hood Safe->Hood Treat Treat or Dispose via EHS Danger->Treat Inert 4. Purge with Argon/N2 & Seal tightly Hood->Inert Store 5. Store in Amber Bottle at 15-30°C Inert->Store

Caption: Workflow for evaluating and handling peroxide-forming halogenated ethers.

Phase 1: Pre-Operational Safety & Peroxide Testing
  • Visual Inspection: Examine the amber bottle for visible crystallization, stratification, or cloudiness. Critical Warning: If crystals are present around the cap or in the liquid, DO NOT open the container. Friction from unscrewing the cap can detonate solid peroxides[1].

  • Peroxide Quantification: In a certified fume hood, dip a semi-quantitative peroxide test strip (e.g., Quantofix 0-100 ppm) into a small aliquot of the chemical for 1 second[8].

  • Readout Evaluation: Wait 15 seconds and compare the strip to the color scale.

    • < 20 ppm: Safe for general laboratory use and reactions.

    • > 20 ppm: Do not concentrate, evaporate, or distill. Contact Environmental Health and Safety (EHS) for immediate chemical stabilization and disposal[7].

Phase 2: Execution & Handling
  • Preparation: Don all required PPE. Ensure the fume hood sash is positioned at the optimal working height to maintain face velocity.

  • Transfer: Use glass or PTFE syringes/pipettes for transferring the liquid. Avoid using standard plastic consumables, which may be degraded or leached by halogenated aromatic ethers.

  • Reaction Monitoring: Keep the primary container closed as much as possible during the workflow to minimize oxygen ingress[7].

Phase 3: Post-Operation & Storage
  • Inerting: Before sealing the primary container, gently purge the headspace with a stream of dry Argon or Nitrogen gas for 30-60 seconds to displace residual oxygen[7].

  • Sealing: Cap tightly and wrap the seal with Parafilm to prevent air permeation.

  • Logging: Update the laboratory chemical inventory log with the date opened and the most recent peroxide test result.

Emergency Response & Spill Management

  • Small Spills: Evacuate non-essential personnel. Wearing full PPE, cover the spill with a non-combustible absorbent material (e.g., vermiculite, dry sand, or diatomaceous earth)[5]. Do not use combustible materials like paper towels if peroxides are suspected.

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing[3].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].

Waste Disposal Plan

  • Segregation: Never mix peroxide-forming chemical waste with heavy metals, strong oxidizing agents, or acidic waste streams. These incompatible materials can catalyze violent peroxide decomposition[3].

  • Labeling: Collect waste in a dedicated, clearly labeled hazardous waste container specifying "Halogenated Organic Waste - Contains Peroxide Formers."

  • Disposal: Offer surplus and non-recyclable solutions to a licensed hazardous waste disposal company. Do not discharge into drains, as iodinated aromatics are highly toxic to aquatic life with long-lasting environmental effects[4][9].

References

  • University of New Mexico EHS - Peroxide-Forming Chemicals Guidelines. Retrieved from:[Link]

  • Camlab - QUANTOFIX Peroxide Test Strips: Reliable and Efficient Peroxide Measurement. Retrieved from:[Link]

  • ProQuest / Academic Literature - Facile Oxidation of Benzyl Ethers by In Situ Generated o-Iodoxybenzoic Acid. Retrieved from:[Link]

Sources

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